Seladelpar
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHYSEDOYMYMNM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045332 | |
| Record name | Seladelpar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851528-79-5 | |
| Record name | 2-[4-[[(2R)-2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]thio]-2-methylphenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851528-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seladelpar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851528795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seladelpar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Seladelpar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELADELPAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C00L34NB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Seladelpar's Mechanism of Action in Primary Biliary Cholangitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and potentially liver failure.[1] Seladelpar (brand name Livdelzi®) is an orally active, potent, and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ).[2][3] Its approval marks a significant advancement in the treatment of PBC, particularly for patients with an inadequate response to or intolerance to ursodeoxycholic acid (UDCA).[4] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound in PBC, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Core Mechanism of Action: PPAR-δ Activation
This compound's therapeutic effects in PBC are mediated through its selective activation of PPAR-δ, a nuclear receptor that plays a critical role in regulating gene expression involved in various metabolic and inflammatory pathways within the liver.[5] PPAR-δ is expressed in multiple liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells, allowing this compound to exert pleiotropic effects on the key pathophysiological processes of PBC.
Upon binding to PPAR-δ, this compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The key mechanistic pillars of this compound's action in PBC are its anti-cholestatic, anti-inflammatory, and anti-fibrotic effects.
Anti-Cholestatic Effects: Regulation of Bile Acid Homeostasis
A central feature of this compound's mechanism is the reduction of bile acid synthesis. This is primarily achieved through the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This effect is mediated by an indirect pathway involving Fibroblast Growth Factor 21 (FGF21).
The signaling cascade is as follows:
-
This compound activates PPAR-δ in hepatocytes.
-
PPAR-δ activation leads to an increased expression and secretion of FGF21.
-
FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.
-
The activated JNK pathway suppresses the transcription of the CYP7A1 gene.
This reduction in bile acid synthesis alleviates the cytotoxic accumulation of bile acids in the liver, a hallmark of PBC. Additionally, this compound has been shown to upregulate the expression of ABCB4 (MDR3), a canalicular transporter responsible for phospholipid secretion into bile, which may contribute to its hepatoprotective effects.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of bile duct damage in PBC. This compound exhibits anti-inflammatory properties by modulating the activity of Kupffer cells, the resident macrophages in the liver. PPAR-δ activation is known to polarize macrophages towards an anti-inflammatory M2 phenotype, which is associated with tissue repair. This shift helps to dampen the pro-inflammatory cascade that contributes to biliary injury.
Anti-Fibrotic Effects
Progressive liver fibrosis is a major concern in PBC. This compound has demonstrated anti-fibrotic effects, which are likely mediated by its action on hepatic stellate cells (HSCs). HSCs are the primary cell type responsible for extracellular matrix deposition in the liver. PPAR-δ activation has been shown to inhibit the activation of HSCs, thereby reducing collagen production and potentially slowing or reversing the progression of fibrosis.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound in PBC have been evaluated in several key clinical trials, including the Phase 3 RESPONSE and ENHANCE studies, and the long-term open-label ASSURE study.
Table 1: Efficacy of this compound in the Phase 3 RESPONSE Trial
| Endpoint (at 12 months) | This compound 10 mg (n=128) | Placebo (n=65) | p-value |
| Primary Composite Endpoint | 61.7% | 20.0% | <0.001 |
| Biochemical Response¹ | |||
| Key Secondary Endpoints | |||
| ALP Normalization | 25.0% | 0% | <0.001 |
| Change in Pruritus NRS² (at 6 months) | -3.2 | -1.7 | 0.005 |
¹Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN. ²In patients with moderate-to-severe pruritus at baseline (NRS ≥4).
Table 2: Biochemical and Pruritus Outcomes from the ENHANCE Trial (at 3 months)
| Endpoint | This compound 10 mg (n=89) | This compound 5 mg (n=89) | Placebo (n=87) | p-value (10 mg vs Placebo) |
| Primary Composite Endpoint | 78.2% | 57.1% | 12.5% | <0.0001 |
| Biochemical Response¹ | ||||
| Key Secondary Endpoints | ||||
| ALP Normalization | 27.3% | 5.4% | 0% | <0.0001 |
| Change in Pruritus NRS² | -3.14 | - | -1.55 | 0.02 |
| Other Biochemical Markers | ||||
| Mean % Change in ALT | -16.7% | -23.4% | -4% | 0.03 |
¹Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN. ²In patients with moderate-to-severe pruritus at baseline (NRS ≥4).
Table 3: Long-Term Efficacy in the ASSURE Open-Label Extension Study
| Endpoint | Year 1 (n=53) | Year 2 (n=53) |
| Composite Endpoint Response | 66% | 79% |
| Biochemical Response¹ | ||
| ALP Normalization | 26% | 42% |
¹Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.
Experimental Protocols
Clinical Trial Methodologies
RESPONSE Trial (Phase 3)
-
Study Design: A 12-month, multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: 193 patients with PBC with an inadequate response to or intolerance to UDCA, and an ALP ≥1.67x ULN.
-
Intervention: Patients were randomized in a 2:1 ratio to receive this compound 10 mg orally once daily or placebo. The majority of patients (93.8%) continued to receive UDCA as background therapy.
-
Primary Endpoint: A composite biochemical response at 12 months, defined as an ALP level <1.67 times the upper limit of normal (ULN), with a ≥15% decrease from baseline, and a normal total bilirubin level.
-
Key Secondary Endpoints: Normalization of ALP at 12 months and the change in the pruritus Numerical Rating Scale (NRS) score from baseline to 6 months in patients with moderate-to-severe pruritus (baseline NRS ≥4).
-
Pruritus Assessment: Pruritus was assessed using a daily electronic diary where patients recorded the severity of their worst itch over the previous 24 hours on an 11-point NRS (0=no itch, 10=worst imaginable itch).
ENHANCE Trial (Phase 3)
-
Study Design: A 52-week, multicenter, double-blind, randomized, placebo-controlled trial (terminated early).
-
Participants: Patients with PBC with an inadequate response to or intolerance to UDCA.
-
Intervention: Patients were randomized 1:1:1 to receive this compound 5 mg, this compound 10 mg, or placebo orally once daily.
-
Endpoints (amended to 3 months): The primary and key secondary endpoints were the same as in the RESPONSE trial.
ASSURE Study (Open-Label Extension)
-
Study Design: An open-label, long-term extension study.
-
Participants: Patients with PBC who had previously participated in a this compound clinical trial.
-
Intervention: All patients received this compound 10 mg once daily, with the option to down-titrate to 5 mg for tolerability.
-
Primary Objective: To evaluate the long-term safety and tolerability of this compound. Efficacy was assessed as a secondary objective.
Preclinical and In Vitro Experimental Methodologies
Gene Expression Analysis (qPCR)
-
Objective: To quantify the mRNA levels of target genes (e.g., CYP7A1, FGF21) in liver tissue or cultured cells following this compound treatment.
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from liver tissue homogenates or cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., PrimeScript RT Reagent Kit, Takara Bio).
-
Real-Time qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., β-actin or GAPDH), and a qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
-
Protein Quantification (ELISA)
-
Objective: To measure the concentration of proteins, such as FGF21, in serum or cell culture supernatant.
-
Protocol Outline (using a commercial sandwich ELISA kit):
-
Plate Preparation: A 96-well microplate pre-coated with a capture antibody specific for the target protein is used.
-
Sample and Standard Incubation: Standards with known concentrations of the target protein and unknown samples are added to the wells and incubated to allow the protein to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for the target protein is added to the wells and incubated.
-
Enzyme Conjugate Incubation: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme into a colored product.
-
Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the protein in the samples is determined by comparing their absorbance to the standard curve.
-
Histological Assessment of Liver Fibrosis
-
Objective: To visualize and quantify collagen deposition in liver tissue as a measure of fibrosis.
-
Protocol Outline (Sirius Red Staining):
-
Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 μm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: The sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Staining: The slides are stained with a Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for a specified time (e.g., 1 hour). This stains collagen fibers red. A counterstain (e.g., Fast Green) may be used to stain non-collagenous tissue green.
-
Dehydration and Mounting: The slides are dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a coverslip.
-
Image Acquisition and Analysis: The stained sections are imaged using a light microscope. The fibrotic area is quantified using image analysis software by measuring the percentage of the total tissue area that is positively stained for collagen.
-
Immunohistochemistry (IHC) for Inflammatory Markers
-
Objective: To detect and localize inflammatory cells (e.g., macrophages) in liver tissue.
-
Protocol Outline (for a macrophage marker like CD68):
-
Tissue Preparation and Antigen Retrieval: Similar to histological staining, paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is then performed to unmask the antigenic sites, often by heat-induced epitope retrieval in a buffer solution.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the target protein (e.g., anti-CD68).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added. The label can be an enzyme (e.g., HRP) or a fluorophore.
-
Detection: If an enzyme-labeled secondary antibody is used, a chromogenic substrate is added to produce a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, cleared, and mounted.
-
Analysis: The presence and distribution of the stained cells are evaluated by microscopy.
-
Visualizations
Signaling Pathway of this compound's Anti-Cholestatic Action
References
- 1. researchgate.net [researchgate.net]
- 2. Psychometric validation of the Worst Itch Numerical Rating Scale (WI-NRS) and other patient-reported outcome measures for assessing severity and impact of pruritus in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 3 Trial of this compound in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
Seladelpar: A Selective PPAR-δ Agonist for the Treatment of Primary Biliary Cholangitis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ), a nuclear receptor that plays a critical role in the regulation of metabolic and inflammatory pathways.[1] Recently approved for the treatment of Primary Biliary Cholangitis (PBC), this compound offers a novel therapeutic approach for patients with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, summarizing key clinical trial data, and detailing experimental methodologies. Visualizations of the core signaling pathway and a representative clinical trial workflow are provided to facilitate a comprehensive understanding of this first-in-class therapeutic agent.
Introduction
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual liver failure.[4] While UDCA has been the cornerstone of PBC management, a significant proportion of patients exhibit an inadequate biochemical response, remaining at risk of disease progression.[3] this compound (brand name Livdelzi) emerges as a targeted therapy designed to address the underlying pathophysiology of PBC through the selective activation of PPAR-δ.
Chemical Structure and Properties:
This compound is an orally bioavailable small molecule.
-
Chemical Name: 2-[4-[[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid
-
Molecular Formula: C21H23F3O5S
-
Molecular Weight: 444.47 g/mol
This compound is administered as a lysine dihydrate salt in its approved formulation.
Mechanism of Action: Selective PPAR-δ Agonism
This compound's therapeutic effects in PBC are mediated through its selective activation of PPAR-δ, a ligand-activated transcription factor expressed in various tissues, including key liver cells such as hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells. Unlike other PPAR isoforms (α and γ), PPAR-δ activation by this compound initiates a distinct signaling cascade that leads to the reduction of bile acid synthesis and inflammation.
The primary mechanism involves the following steps:
-
PPAR-δ Activation: this compound binds to and activates PPAR-δ in hepatocytes.
-
FGF21 Induction: Activated PPAR-δ upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a key hepatokine.
-
JNK Pathway Activation: FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.
-
CYP7A1 Repression: The activated JNK pathway leads to the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.
-
Reduced Bile Acid Synthesis: The downregulation of CYP7A1 results in a significant reduction in the overall synthesis of bile acids, thereby alleviating cholestasis and its associated cellular injury.
This pathway operates independently of the Farnesoid X receptor (FXR), the primary nuclear receptor that regulates bile acid homeostasis. In addition to its effects on bile acid synthesis, this compound's activation of PPAR-δ has been shown to have anti-inflammatory and anti-fibrotic effects.
Signaling Pathway Diagram
Caption: this compound's mechanism of action in reducing bile acid synthesis.
Summary of Clinical Trial Data
This compound has undergone rigorous evaluation in several key clinical trials, most notably the Phase 3 trials RESPONSE and ENHANCE, and the long-term extension study, ASSURE. These studies have consistently demonstrated this compound's efficacy in improving biochemical markers of cholestasis and liver injury, as well as patient-reported symptoms like pruritus.
Efficacy Data
The primary efficacy endpoint in these trials was a composite biochemical response, defined as:
-
Alkaline Phosphatase (ALP) < 1.67 x Upper Limit of Normal (ULN)
-
A decrease in ALP of ≥ 15% from baseline
-
Total bilirubin (TB) ≤ ULN
Table 1: Key Efficacy Outcomes of this compound in Clinical Trials
| Trial | Treatment Group | N | Primary Composite Response Rate | ALP Normalization Rate | Pruritus Reduction (NRS ≥4 at baseline) |
| RESPONSE | This compound 10 mg | 128 | 61.7% | 25.0% | -3.2 points (vs. -1.7 for placebo) |
| Placebo | 65 | 20.0% | 0% | ||
| ENHANCE (3 months) | This compound 10 mg | 89 | 78.2% | 27.3% | -3.14 points (vs. -1.55 for placebo) |
| This compound 5 mg | 89 | 57.1% | 5.4% | - | |
| Placebo | 87 | 12.5% | 0% | ||
| ASSURE (12 months) | This compound 10 mg | 148 | 70% | - | Sustained reduction |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The incidence of adverse events has been comparable between the this compound and placebo groups.
Table 2: Common Adverse Events (≥5% in this compound Arm and > Placebo) in the RESPONSE Trial
| Adverse Event | This compound 10 mg (N=128) | Placebo (N=65) |
| Headache | 8% | 3% |
| Abdominal Pain | 7% | 2% |
| Nausea | 6% | 5% |
| Abdominal Distension | 6% | 3% |
| Dizziness | 5% | 2% |
No treatment-related serious adverse events were reported in the pivotal RESPONSE trial.
Experimental Protocols
Detailed, proprietary standard operating procedures for the clinical trials are not publicly available. However, the methodologies can be summarized based on the published trial designs.
Representative Clinical Trial Workflow: The RESPONSE Study
The RESPONSE trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with PBC.
Caption: Workflow of the Phase 3 RESPONSE clinical trial.
Key Methodologies
-
Patient Population: Adult patients (18-75 years) with a confirmed diagnosis of PBC and an inadequate response (ALP ≥ 1.67x ULN) or intolerance to a stable dose of UDCA for at least 12 months.
-
Diagnosis of PBC: Confirmed by at least two of the following criteria: 1) history of elevated ALP for at least six months, 2) positive anti-mitochondrial antibodies (AMA) or PBC-specific anti-nuclear antibodies (ANA), and 3) liver biopsy consistent with PBC.
-
Intervention: Oral administration of this compound (10 mg daily) or a matching placebo.
-
Biochemical Assessments: Blood samples were collected at baseline and at regular intervals throughout the study. Key parameters included ALP, total bilirubin, aminotransferases (ALT, AST), and gamma-glutamyl transferase (GGT). Central laboratories were used for analysis to ensure consistency.
-
Pruritus Assessment: Patient-reported pruritus was assessed using a numerical rating scale (NRS), ranging from 0 (no itch) to 10 (worst imaginable itch). This was typically assessed at baseline and at specified follow-up visits.
-
Safety Assessments: Adverse events were recorded at each study visit. Standard laboratory safety tests (hematology, clinical chemistry) and vital signs were monitored throughout the trial.
Conclusion
This compound represents a significant advancement in the treatment of Primary Biliary Cholangitis. Its novel mechanism of action as a selective PPAR-δ agonist provides a targeted approach to reducing the cholestatic and inflammatory processes that drive PBC pathogenesis. Robust clinical trial data have demonstrated its efficacy in improving liver biochemistry and alleviating pruritus, with a favorable safety profile. As a first-in-class agent, this compound offers a much-needed therapeutic option for patients with PBC who have an inadequate response to or are intolerant of current standard of care, with the potential to alter the long-term course of this chronic liver disease. Further long-term studies will continue to elucidate the full clinical benefits of this promising new therapy. long-term studies will continue to elucidate the full clinical benefits of this promising new therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PPARδ agonist this compound suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 3 Trial of this compound in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENHANCE: this compound in Subjects With Primary Biliary Cholangitis (PBC) and an Inadequate Response to or an Intolerance to Ursodeoxycholic Acid (UDCA) [clinicaltrials.stanford.edu]
The Effect of Seladelpar on Bile Acid Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seladelpar, a potent and selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist, has emerged as a significant therapeutic agent for primary biliary cholangitis (PBC).[1][2] Its mechanism of action extends beyond general anti-inflammatory effects to the direct modulation of bile acid homeostasis. Preclinical and clinical data have robustly demonstrated that this compound suppresses the synthesis of bile acids by downregulating the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][3][4] This effect is primarily mediated through a novel signaling cascade involving Fibroblast Growth Factor 21 (FGF21) and the c-Jun N-terminal kinase (JNK) pathway, independent of the traditional Farnesoid X receptor (FXR) pathway. This technical guide provides an in-depth review of the molecular mechanism, summarizes key quantitative clinical data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows.
Molecular Mechanism of Action
This compound exerts its influence on bile acid synthesis through a distinct signaling pathway initiated by the activation of PPARδ, a nuclear receptor highly expressed in hepatocytes.
-
PPARδ Activation : As a selective agonist, this compound binds to and activates PPARδ in hepatocytes.
-
FGF21 Upregulation : Activated PPARδ transcriptionally upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a key metabolic hormone.
-
JNK Pathway Activation : Secreted FGF21 acts on hepatocytes to activate the c-Jun N-terminal kinase (JNK) signaling pathway.
-
CYP7A1 Repression : The activation of the JNK pathway leads to the transcriptional repression of the CYP7A1 gene.
-
Reduced Bile Acid Synthesis : As CYP7A1 is the rate-limiting enzyme that converts cholesterol into bile acids, its repression results in a significant decrease in the overall bile acid pool.
This mechanism is notably independent of the Farnesoid X receptor (FXR), the primary nuclear receptor that regulates bile acid synthesis in response to bile acid levels.
Quantitative Effects on Biomarkers of Bile Acid Synthesis
Clinical trials have consistently demonstrated this compound's effect on key biomarkers associated with bile acid synthesis and cholestasis in patients with PBC. The data below are compiled from the ENHANCE and RESPONSE phase 3 trials and a phase 2 open-label study.
| Biomarker | Study/Dosage | Duration | Result | Citation(s) |
| 7α-hydroxy-4-cholesten-3-one (C4) | Phase 2 / 5/10 mg | 1 Year | -46% reduction from baseline | |
| Phase 2 / 10 mg | 1 Year | -31% reduction from baseline | ||
| Total Serum Bile Acids | Phase 2 | 1 Year | Up to -38% reduction from baseline | |
| Alkaline Phosphatase (ALP) | ENHANCE / 10 mg | 3 Months | 27.3% of patients achieved ALP normalization (vs. 0% placebo) | |
| RESPONSE / 10 mg | 12 Months | 25% of patients achieved ALP normalization (vs. 0% placebo) | ||
| RESPONSE / 10 mg | 12 Months | -42.4% mean reduction from baseline (vs. -4.3% placebo) | ||
| Alanine Aminotransferase (ALT) | ENHANCE / 10 mg | 3 Months | -16.7% mean reduction from baseline (vs. -4% placebo) | |
| RESPONSE / 10 mg | 12 Months | -23.5% mean reduction from baseline (vs. -6.5% placebo) | ||
| Composite Biochemical Response * | ENHANCE / 10 mg | 3 Months | 78.2% of patients achieved response (vs. 12.5% placebo) | |
| RESPONSE / 10 mg | 12 Months | 61.7% of patients achieved response (vs. 20% placebo) |
*Composite Biochemical Response is defined as ALP < 1.67x Upper Limit of Normal (ULN), ≥15% ALP decrease from baseline, and normal total bilirubin.
Experimental Protocols
The following sections detail the methodologies for quantifying the key biomarkers affected by this compound.
Quantification of 7α-hydroxy-4-cholesten-3-one (C4) in Serum
Measurement of C4, a direct downstream product of the CYP7A1 enzyme, is a reliable method for assessing the rate of bile acid synthesis.
-
Methodology : Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Protocol Outline :
-
Sample Preparation : To 100 µL of human serum, add a stable isotope-labeled internal standard (e.g., d7-C4) to account for analytical variability.
-
Protein Precipitation : Precipitate proteins by adding 2% formic acid in acetonitrile. Vortex and centrifuge to pellet the precipitate.
-
Extraction : Transfer the supernatant for analysis. In some protocols, a solid-phase extraction (SPE) step may be used for further cleanup and concentration.
-
Chromatographic Separation : Inject the extracted sample onto a C18 analytical column (e.g., Waters ACQUITY UPLC BEH C18). Use a gradient mobile phase, typically consisting of water with a formic acid additive and an organic solvent like acetonitrile or methanol, to separate C4 from other serum components.
-
Mass Spectrometry Detection : Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both C4 and its deuterated internal standard.
-
Quantification : Construct a calibration curve using a surrogate matrix (a C4-free matrix, such as stripped serum or a protein solution) spiked with known concentrations of C4. Determine the concentration of C4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantification of Total Bile Acids (TBA) in Serum
This method provides an overall measure of the circulating bile acid pool.
-
Methodology : Enzymatic Cycling Colorimetric Assay.
-
Protocol Outline :
-
Principle : The assay utilizes the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD). In the presence of Thio-Nicotinamide Adenine Dinucleotide (Thio-NAD), 3-α-HSD oxidizes bile acids, producing Thio-NADH. In a cycling reaction facilitated by excess NADH, the rate of Thio-NADH formation is amplified.
-
Sample Preparation : Serum samples can often be assayed directly after appropriate dilution with the provided assay buffer.
-
Reaction Setup : Add diluted samples and bile acid standards to a 96-well plate.
-
Enzymatic Reaction : Add a reaction mixture containing 3-α-HSD, Thio-NAD, and NADH to each well to initiate the reaction.
-
Kinetic Measurement : Immediately measure the change in absorbance at 405 nm over time using a microplate reader heated to 37°C. The rate of absorbance increase is directly proportional to the total bile acid concentration in the sample.
-
Quantification : Calculate the TBA concentration in the samples by comparing the measured reaction rate to a standard curve generated from known bile acid concentrations.
-
Analysis of CYP7A1 Gene Expression in Primary Human Hepatocytes
This in-vitro assay directly assesses the transcriptional effect of this compound on its target gene.
-
Methodology : Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR).
-
Protocol Outline :
-
Cell Culture : Culture primary human hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium. Allow cells to attach and form a monolayer.
-
Treatment : Treat hepatocytes with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
RNA Isolation : Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR : Perform qPCR using the synthesized cDNA, gene-specific primers for CYP7A1 and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).
-
Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of CYP7A1 in this compound-treated samples compared to vehicle-treated controls using the ΔΔCt method, after normalizing to the housekeeping gene.
-
Visualized Workflows
References
- 1. ASSURE: An Open Label Long-Term Study to Evaluate the Safety and Tolerability of this compound in Subjects with Primary Biliary Cholangitis (PBC) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Preclinical Profile of Seladelpar: A Deep Dive into Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar, a selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist, has emerged as a promising therapeutic candidate for various liver diseases.[1][2] Its mechanism of action centers on the regulation of metabolic and inflammatory pathways crucial in the pathogenesis of cholestatic and fibrotic liver conditions.[1][3][4] Preclinical research has been instrumental in elucidating its therapeutic potential, demonstrating significant improvements in markers of liver injury, cholestasis, inflammation, and fibrosis across various animal models. This technical guide provides an in-depth overview of the core preclinical findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.
Core Mechanism of Action
This compound's primary target is the PPAR-δ, a nuclear receptor that, upon activation, modulates the transcription of genes involved in critical pathways of liver homeostasis. Key mechanistic aspects include:
-
Bile Acid Regulation: this compound has been shown to decrease bile acid synthesis. This is achieved, at least in part, through the upregulation of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This mechanism contributes to its anti-cholestatic effects.
-
Lipid Metabolism: As a PPAR-δ agonist, this compound influences the expression of genes involved in fatty acid oxidation in both mitochondria and peroxisomes, leading to a reduction in hepatic steatosis.
-
Anti-inflammatory and Anti-fibrotic Effects: Preclinical studies have demonstrated that this compound can reduce the expression of inflammatory markers. It also shows anti-fibrotic activity by decreasing new collagen synthesis and resolving established fibrosis.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in various mouse models of liver disease.
Table 1: Effects of this compound in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
| Parameter | Vehicle | This compound | Liraglutide | Selonsertib | Obeticholic Acid (OCA) | Reference |
| Plasma ALT (U/L) | High | Significantly Reduced | Significantly Reduced | No Significant Effect | No Significant Effect | |
| Plasma AST (U/L) | High | Significantly Reduced | Significantly Reduced | No Significant Effect | No Significant Effect | |
| Liver Hydroxyproline | High | Stark Reduction | - | - | No Significant Effect | |
| New Collagen Synthesis Rate | High | Stark Reduction | Decreased | - | No Significant Effect | |
| Hepatic Fat Fraction | High | Profound Decrease | Substantial Reduction | - | Substantial Reduction | |
| NAFLD Activity Score (NAS) | High | Decreased (mean of 2.1 points) | - | - | - | |
| Hepatocellular Ballooning | Present | Complete Resolution | - | - | - | |
| Inflammatory mRNA Markers (Cd68, Tgfb1, Ccr2, Ccl2, Lgals3) | Increased | Substantially Reduced | Substantially Reduced | Smaller Reductions | Smaller Reductions | |
| Fibrosis Stage | Bridging Fibrosis | Resolution of Bridging Fibrosis | - | Improved | Improved |
NASH was induced in mice using a high-fat Amylin Liver NASH (AMLN) diet or a diet high in fat, fructose, and cholesterol. Treatment duration was 12 weeks.
Table 2: Effects of this compound in a Mouse Model of Alcohol-Associated Liver Disease
| Parameter | Control | Ethanol | Ethanol + this compound | Reference |
| Liver Damage | Normal | Increased | Prevented and Treated | |
| Gut Barrier Function | Intact | Disrupted | Restored | |
| Bile Acid Homeostasis | Normal | Dysregulated | Restored |
Alcohol-induced liver disease was modeled in C57BL/6 mice fed a Lieber-DeCarli diet containing ethanol for 8 weeks followed by a single binge of ethanol.
Key Experimental Protocols
NASH Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Diet: A diet high in fat (40%), fructose (20%), and cholesterol (2%) was administered for 43 weeks to induce NASH.
-
Study Design: After diet-induced NASH was confirmed via liver biopsy (steatosis score ≥ 2 and fibrosis stage ≥ 1), mice were randomized into treatment groups.
-
Treatment: Mice were treated daily for 12 weeks with either vehicle, this compound (10 mg/kg), liraglutide, selonsertib, or obeticholic acid (30 mg/kg).
-
Assessments:
-
Biochemical Analysis: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured.
-
Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess the NAFLD Activity Score (NAS) and fibrosis stage.
-
Fibrosis Markers: Liver hydroxyproline content and new collagen synthesis rate were quantified.
-
Gene Expression: Hepatic mRNA levels of inflammatory and fibrotic markers were analyzed.
-
Hepatic Fat: Liver fat fraction was determined.
-
Alcohol-Associated Liver Disease Mouse Model
-
Animal Model: Wild-type C57BL/6 mice.
-
Diet and Treatment: Mice were fed a Lieber-DeCarli diet containing 0%-36% ethanol (caloric) for 8 weeks, followed by a single binge of ethanol (5 g/kg). This compound was administered during the study period.
-
Assessments: The study evaluated the effects of this compound on ethanol-induced liver damage, gut barrier function, and bile acid metabolism.
In Vitro Hepatocyte Studies
-
Cell Culture: Primary hepatocytes were isolated from both mice and humans.
-
Treatment: Hepatocytes were treated with this compound to investigate its direct effects on gene expression.
-
Analysis: The mRNA expression of key genes involved in bile acid synthesis, such as Cyp7a1, was measured.
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of this compound in Bile Acid Synthesis Regulation
Caption: this compound's regulation of bile acid synthesis.
Experimental Workflow for NASH Preclinical Study
Caption: Workflow of the diet-induced NASH mouse model study.
Conclusion
The preclinical data for this compound provide a strong foundation for its clinical development in liver diseases. In various well-established animal models, this compound has consistently demonstrated beneficial effects on key pathological features, including cholestasis, steatosis, inflammation, and fibrosis. The elucidation of its mechanism of action, particularly its role in regulating bile acid synthesis via the PPAR-δ/FGF21/JNK pathway, offers a clear rationale for its therapeutic application. The quantitative data and detailed experimental protocols summarized in this guide serve as a valuable resource for researchers and drug development professionals in the field of hepatology. Further investigation into the long-term efficacy and safety of this compound in clinical settings is warranted based on these robust preclinical findings.
References
Seladelpar's Role in Regulating Hepatic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seladelpar is a first-in-class, potent, and selective agonist for the peroxisome proliferator-activated receptor-delta (PPAR-δ).[1] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates hepatic inflammation, a key pathological feature in chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Non-Alcoholic Steatohepatitis (NASH). Through its targeted action on PPAR-δ, this compound modulates critical metabolic and inflammatory pathways within various liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells.[2][3] This document details the preclinical and clinical evidence supporting this compound's anti-inflammatory effects, summarizes quantitative data from key studies, and provides detailed experimental protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound and PPAR-δ
This compound is an orally available small molecule that selectively activates PPAR-δ, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in inflammation, fibrosis, and lipid and bile acid metabolism.[3][4] Unlike other PPAR isoforms, PPAR-δ is broadly distributed across various tissues and is expressed in the key cell types of the liver that are implicated in inflammatory processes. Upon activation by a ligand such as this compound, PPAR-δ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Preclinical and clinical data have demonstrated this compound's ability to regulate genes involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism, storage, and transport.
Mechanism of Action in Hepatic Inflammation
This compound exerts its anti-inflammatory effects in the liver through a multi-faceted mechanism involving direct and indirect regulation of inflammatory pathways.
Regulation of Bile Acid Homeostasis and Cholestasis
A key mechanism underlying this compound's action is its ability to reduce the synthesis of bile acids. This compound upregulates the expression of Fibroblast Growth Factor 21 (FGF21) in hepatocytes. FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. By downregulating CYP7A1, this compound effectively reduces the production of bile acids, thereby alleviating cholestasis and the associated inflammatory response.
Modulation of Inflammatory Cytokines and Chemokines
This compound has been shown to significantly reduce the levels of pro-inflammatory cytokines. A notable example is the reduction of Interleukin-31 (IL-31), a cytokine known to mediate pruritus, a debilitating symptom in cholestatic liver diseases like PBC. Clinical studies have demonstrated a strong correlation between this compound-induced reductions in IL-31 and improvements in pruritus. Furthermore, preclinical studies in a mouse model of NASH have shown that this compound treatment leads to a substantial decrease in the expression of key inflammatory mRNA markers, including Cd68, Tgfb1, Ccr2, Ccl2 (MCP-1), and Lgals3 (Galectin-3). This indicates a broad anti-inflammatory effect on multiple signaling pathways.
Effects on Hepatic Immune Cells
PPAR-δ activation by this compound influences the behavior of resident liver immune cells, particularly Kupffer cells (the liver's resident macrophages). PPAR-δ is involved in the alternative activation of Kupffer cells towards an anti-inflammatory M2 phenotype, which helps to resolve inflammation and promote tissue repair. By promoting this anti-inflammatory polarization, this compound can dampen the pro-inflammatory cascade that drives liver injury.
Preclinical and Clinical Evidence
Preclinical Studies in a NASH Mouse Model
In a diet-induced amylin liver NASH (AMLN) mouse model, this compound demonstrated significant improvements in hepatic inflammation and fibrosis. The AMLN diet, rich in fat, fructose, and cholesterol, induces histopathological features of NASH.
Table 1: Effect of this compound on Inflammatory Gene Expression in a NASH Mouse Model
| Gene Marker | Function | Effect of this compound |
| Cd68 | Macrophage marker | Substantial reduction |
| Tgfb1 | Pro-fibrotic and pro-inflammatory cytokine | Substantial reduction |
| Ccr2 | Chemokine receptor involved in monocyte recruitment | Substantial reduction |
| Ccl2 (MCP-1) | Chemokine that recruits monocytes/macrophages | Substantial reduction |
| Lgals3 (Galectin-3) | Pro-inflammatory and pro-fibrotic protein | Substantial reduction |
Clinical Trials in Primary Biliary Cholangitis (PBC)
Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with PBC. The ENHANCE, RESPONSE, and ASSURE studies have provided robust evidence of its anti-inflammatory and anti-cholestatic effects.
Table 2: Key Efficacy Endpoints from the ENHANCE and RESPONSE Phase 3 Trials
| Endpoint | ENHANCE (Month 3) - this compound 10 mg | RESPONSE (Month 12) - this compound 10 mg | Placebo |
| Composite Biochemical Response * | 78.2% (p < 0.0001 vs placebo) | 61.7% (p < 0.001 vs placebo) | 12.5% (ENHANCE), 20.0% (RESPONSE) |
| Alkaline Phosphatase (ALP) Normalization | 27.3% (p < 0.0001 vs placebo) | 25.0% (p < 0.001 vs placebo) | 0% |
| Change in Pruritus NRS | -3.14 (p = 0.02 vs placebo) | -3.2 (p = 0.005 vs placebo) | -1.55 (ENHANCE), -1.7 (RESPONSE) |
| Alanine Aminotransferase (ALT) Reduction | 16.7% (p = 0.03 vs placebo) | - | 4% |
*Composite biochemical response is defined as ALP < 1.67x upper limit of normal (ULN), ≥15% ALP decrease from baseline, and total bilirubin ≤ ULN.
Table 3: Effect of this compound on Serum IL-31 Levels (ENHANCE Study, Month 3)
| Treatment Group | Mean Change in IL-31 (pg/mL) | Percentage Decrease in IL-31 | p-value vs Placebo |
| This compound 5 mg | 3.8 to 1.7 | -30% | 0.0003 |
| This compound 10 mg | 4.2 to 1.7 | -52% | <0.0001 |
| Placebo | 4.3 to 3.9 | +31% | - |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Hepatocytes
Caption: this compound-mediated regulation of bile acid synthesis in hepatocytes.
Experimental Workflow for Preclinical NASH Studies
Caption: Workflow for preclinical evaluation of this compound in a NASH mouse model.
Detailed Experimental Protocols
AMLN Diet-Induced NASH Mouse Model
-
Animals: Male C57BL/6J mice, 5 weeks old.
-
Diet: Amylin liver NASH (AMLN) diet (Research Diets, D09100310) containing 40% fat (18% trans-fat), 40% carbohydrate (20% fructose), and 2% cholesterol.
-
Induction Phase: Mice are fed the AMLN diet ad libitum for 43 weeks to induce advanced histopathological features of NASH.
-
Baseline Biopsy: A baseline liver biopsy is performed 3 weeks before the start of the treatment period.
-
Treatment: Mice are randomized to receive either vehicle control or this compound (e.g., 10 mg/kg body weight) via oral gavage daily for 12 weeks.
Quantification of Liver Hydroxyproline Content
-
Sample Preparation:
-
Snap-freeze remote, non-tumor liver sections in liquid N₂ and store at -80°C.
-
Weigh the frozen tissue and homogenize in 500 µL of water.
-
Add 500 µL of 10.0 N HCl to the homogenate.
-
Hydrolyze the samples at 120°C for 3 hours in a pressure-tight vial.
-
Transfer the supernatant to a 96-well plate and evaporate to dryness.
-
-
Assay:
-
Reconstitute the dried samples and standards.
-
Perform a colorimetric assay using a commercial hydroxyproline assay kit (e.g., Sigma-Aldrich, MAK008) according to the manufacturer's instructions.
-
The principle involves the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB) to produce a colored product.
-
Measure the absorbance at 550-560 nm.
-
-
Calculation: Express hydroxyproline content as µg of hydroxyproline per mg of liver tissue.
Sirius Red Staining for Liver Fibrosis Quantification
-
Tissue Preparation:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Staining Procedure:
-
Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
Rinse briefly in two changes of acetic acid solution.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Use digital image analysis software (e.g., ImageJ, Visiopharm) to quantify the collagen proportional area (CPA).
-
CPA is calculated as the ratio of the Sirius Red-positive area to the total tissue area.
-
Immunohistochemistry for Inflammatory Markers
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking buffer (e.g., 10% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with primary antibodies against inflammatory markers (e.g., CD68, TNF-α, MCP-1) overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin complex (ABC) peroxidase solution.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate solution.
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Quantify the immunoreactive area using digital image analysis software.
Clinical Trial Methodologies (ENHANCE, RESPONSE, ASSURE)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trials (ENHANCE, RESPONSE) and an open-label, long-term safety and efficacy study (ASSURE).
-
Patient Population: Adults with PBC with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).
-
Intervention: Oral this compound (5 mg or 10 mg daily) or placebo, in addition to standard of care (UDCA, where applicable).
-
Primary Efficacy Endpoint (ENHANCE, RESPONSE): Composite biochemical response (ALP < 1.67x ULN, ≥15% ALP decrease, and total bilirubin ≤ ULN) at 3 or 12 months.
-
Key Secondary Endpoints: ALP normalization and change in pruritus as measured by a numerical rating scale (NRS).
-
Pruritus Assessment: Pruritus is assessed using validated instruments such as the NRS (0-10 scale), 5-D Itch Scale, and the PBC-40 questionnaire.
-
Biochemical Assessments: Serum levels of ALP, ALT, AST, total bilirubin, and bile acids are measured at baseline and throughout the study.
Conclusion
This compound represents a targeted therapeutic approach for the management of hepatic inflammation in chronic liver diseases. Its selective activation of PPAR-δ in key liver cell types initiates a cascade of events that lead to the suppression of pro-inflammatory pathways and the amelioration of cholestasis. The robust preclinical and clinical data, supported by detailed mechanistic studies, underscore the potential of this compound as a valuable treatment option. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of PPAR-δ agonism in liver disease and to design future studies in this promising area.
References
- 1. Immunohistochemistry of liver tissue sections [protocols.io]
- 2. ASSURE: An Open Label Long-Term Study to Evaluate the Safety and Tolerability of this compound in Subjects with Primary Biliary Cholangitis (PBC) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Seladelpar: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Seladelpar (formerly MBX-8025), marketed as Livdelzi®, is a first-in-class, potent, and selective agonist for the peroxisome proliferator-activated receptor delta (PPAR-δ). This document provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound, culminating in its approval for the treatment of Primary Biliary Cholangitis (PBC). All quantitative data from key studies are summarized, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate understanding.
Introduction and Discovery
This compound is an orally administered small molecule developed to target metabolic and inflammatory pathways central to liver diseases.[1] Its journey began at Janssen Pharmaceutica, from where it was licensed by Metabolex in 2006, which later became CymaBay Therapeutics. In 2024, Gilead Sciences acquired CymaBay, incorporating this compound into its liver disease portfolio.
The development of this compound was driven by the need for novel therapies for chronic liver diseases like PBC, where many patients have an inadequate response to first-line therapy.[2][3] The therapeutic rationale was based on the role of PPAR-δ in regulating genes involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism.
Mechanism of Action
This compound is a highly selective agonist for the PPAR-δ nuclear receptor. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
This compound's therapeutic effects in PBC are primarily attributed to its ability to inhibit bile acid synthesis. This is achieved through a distinct signaling pathway:
-
PPAR-δ Activation: this compound binds to and activates PPAR-δ in hepatocytes.
-
FGF21 Induction: Activated PPAR-δ upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21).
-
JNK Pathway Activation: FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.
-
CYP7A1 Repression: The activated JNK pathway leads to the downregulation of CYP7A1, the gene encoding cholesterol 7α-hydroxylase. This enzyme is the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol.
-
Reduced Bile Acid Synthesis: The repression of CYP7A1 results in a significant decrease in the production of bile acids, alleviating the cholestatic liver injury characteristic of PBC.
This mechanism is notably independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid synthesis. Additionally, this compound has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models.
Preclinical Development
This compound (MBX-8025) underwent extensive preclinical evaluation to determine its potency, selectivity, and efficacy in models of liver disease.
In Vitro Studies
-
Potency and Selectivity: this compound was identified as a potent PPAR-δ agonist with high selectivity over other PPAR isoforms (α and γ). This selectivity is crucial for minimizing off-target effects.
| Parameter | Value | Reference |
| PPAR-δ EC50 | 2 nM | |
| Selectivity vs. PPAR-α | >750-fold | |
| Selectivity vs. PPAR-γ | >2500-fold |
-
Gene Expression: Studies in primary mouse and human hepatocytes confirmed that this compound downregulates Cyp7a1 expression and upregulates Fgf21 expression, consistent with its proposed mechanism of action.
In Vivo Studies
-
Animal Models: The efficacy of this compound was tested in various mouse models of liver disease, including models of non-alcoholic steatohepatitis (NASH) and alcohol-associated liver disease. In these models, this compound demonstrated multiple benefits:
-
Reduced hepatic steatosis
-
Decreased inflammation and fibrosis
-
Improved insulin sensitivity
-
Lowered serum and liver total bile acids
-
| Model | Key Findings | Reference |
| Diabetic Obese Mice (NASH model) | Reversed NASH pathology, abrogated lipotoxicity. | |
| Alcohol-Exposed Mice | Reduced ethanol-induced liver disease, restored gut barrier function. |
Clinical Development
This compound's clinical development program focused on its efficacy and safety in patients with PBC who had an inadequate response to or intolerance to ursodeoxycholic acid (UDCA), the standard first-line therapy. The program included several key Phase 2 and Phase 3 trials.
Key Clinical Trials
-
Phase 2 Program (e.g., NCT02955602): Early phase 2 studies established proof-of-concept, demonstrating that this compound produced dose-dependent, clinically significant improvements in biochemical markers of cholestasis (e.g., alkaline phosphatase) and was generally well-tolerated.
-
ENHANCE (NCT03602560): This Phase 3 study provided robust evidence of this compound's efficacy at 3 months. It was terminated early due to an erroneous safety signal in a separate NASH trial, but the data collected were highly positive.
-
RESPONSE (NCT04620733): This pivotal 12-month, double-blind, placebo-controlled Phase 3 trial was crucial for regulatory approval. It confirmed the efficacy and safety of this compound 10 mg daily.
-
ASSURE (NCT03301506): An ongoing, open-label, long-term extension study to evaluate the long-term safety and tolerability of this compound in patients who have participated in previous this compound trials.
Clinical Efficacy Data
The primary efficacy endpoint in the pivotal trials was a composite biochemical response, defined as:
-
Alkaline phosphatase (ALP) level < 1.67 times the upper limit of normal (ULN)
-
A decrease in ALP of ≥15% from baseline
-
A total bilirubin level ≤ ULN
| Trial | Treatment Arm | N | Primary Composite Response | ALP Normalization | Pruritus Reduction (NRS ≥4) | Reference |
| ENHANCE (3 Months) | This compound 10 mg | 55 | 78.2% (p<0.0001 vs Placebo) | 27.3% (p<0.0001 vs Placebo) | Significant (p<0.02 vs Placebo) | |
| Placebo | 56 | 12.5% | 0% | - | ||
| RESPONSE (12 Months) | This compound 10 mg | 128 | 61.7% (p<0.001 vs Placebo) | 25.0% (p<0.001 vs Placebo) | -3.2 points (vs -1.7 for Placebo, p=0.005) | |
| Placebo | 65 | 20.0% | 0% | - |
Clinical Safety and Tolerability
Across clinical trials, this compound has demonstrated a favorable safety profile. The incidence of adverse events was generally similar between the this compound and placebo groups. Common treatment-emergent adverse events included pruritus, abdominal pain, and headache. Importantly, there were no treatment-related serious adverse events reported in the pivotal RESPONSE study.
| Trial | Treatment Arm | Any Adverse Event | Serious Adverse Event | Reference |
| RESPONSE (12 Months) | This compound 10 mg | 86.7% | 7.0% | |
| Placebo | 84.6% | 6.2% |
Experimental Protocols
This section provides detailed methodologies representative of the key experiments used in the development of this compound.
In Vitro PPAR-δ Transactivation Assay (Synthesized Protocol)
This assay is designed to measure the ability of a test compound to activate the PPAR-δ receptor and initiate the transcription of a reporter gene.
-
Objective: To determine the EC50 of this compound for the human PPAR-δ receptor.
-
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Expression plasmid for a chimeric receptor containing the GAL4 DNA-binding domain fused to the human PPAR-δ ligand-binding domain (LBD).
-
Reporter plasmid containing multiple GAL4 upstream activation sequences (UAS) driving a firefly luciferase gene.
-
Control plasmid constitutively expressing Renilla luciferase (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound (test compound) and a known PPAR-δ agonist (positive control).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.
-
Transfection: Co-transfect cells with the PPAR-δ-LBD-GAL4 expression plasmid, the GAL4-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Plating: After transfection, seed the cells into 96-well white-walled assay plates at a density of approximately 10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and add the compound dilutions. Incubate for 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a plate-reading luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Competitive Ligand Binding Assay (Synthesized Protocol)
This assay measures the ability of a test compound to displace a known fluorescent ligand from the PPAR-δ LBD, thereby determining its binding affinity (Ki).
-
Objective: To determine the binding affinity (Ki) of this compound for the human PPAR-δ LBD.
-
Materials:
-
Recombinant human PPAR-δ LBD (e.g., GST-tagged).
-
Fluorescent PPAR ligand (e.g., Fluormone™ Pan-PPAR Green).
-
Terbium-labeled anti-GST antibody (for TR-FRET).
-
Assay buffer.
-
This compound (test compound) and a known unlabeled PPAR-δ ligand (positive control).
-
Microplates suitable for fluorescence reading.
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the PPAR-δ LBD, fluorescent ligand, and antibody in assay buffer at specified concentrations. Prepare serial dilutions of this compound.
-
Assay Reaction: In a 384-well plate, combine the PPAR-δ LBD, terbium-labeled antibody, and the serially diluted this compound (or control).
-
Incubation: Add the fluorescent ligand to all wells to initiate the competition reaction. Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader. The FRET signal is generated when the terbium-labeled antibody (donor) and the fluorescent ligand (acceptor) are in close proximity, which occurs when the fluorescent ligand is bound to the LBD.
-
Data Analysis: As the concentration of this compound increases, it displaces the fluorescent ligand, leading to a decrease in the FRET signal. Plot the FRET ratio against the log of the this compound concentration. Fit the data to a competitive binding equation to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Clinical Trial Biochemical Assay: Alkaline Phosphatase (ALP) Measurement (Representative Protocol)
Biochemical markers in clinical trials are measured in a central laboratory to ensure consistency and accuracy.
-
Objective: To quantify serum ALP levels in patient samples from clinical trials.
-
Methodology:
-
Sample Collection: Collect whole blood from patients into serum separator tubes at specified time points as per the clinical trial protocol (e.g., baseline, week 12, week 52).
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum. Aliquot the serum into cryovials and store frozen at -80°C until analysis.
-
Analysis: Ship frozen samples to a designated central laboratory. At the lab, thaw the samples and analyze for ALP activity using a standardized automated clinical chemistry analyzer (e.g., Roche Cobas, Abbott Architect). The assay is typically a colorimetric rate method based on the hydrolysis of a substrate like p-nitrophenyl phosphate (pNPP) in the presence of a buffer (e.g., AMP buffer) at a standardized temperature (37°C). The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.
-
Quality Control: Run quality control materials with known ALP concentrations at the beginning and end of each batch of patient samples to ensure the accuracy and precision of the assay. All results must fall within pre-defined acceptance ranges. The Upper Limit of Normal (ULN) is established by the central laboratory based on their reference population.
-
Conclusion
The development of this compound represents a significant advancement in the treatment of Primary Biliary Cholangitis. Its discovery as a potent and highly selective PPAR-δ agonist has translated into a robust clinical profile, demonstrating significant improvements in biochemical markers of cholestasis and a meaningful reduction in the debilitating symptom of pruritus. The well-defined mechanism of action, centered on the FGF21-mediated repression of bile acid synthesis, provides a strong scientific foundation for its therapeutic benefits. Supported by a comprehensive preclinical and clinical program, this compound offers a much-needed, well-tolerated, and effective second-line treatment option for patients with PBC.
References
- 1. CymaBay Therapeutics Presents Data Showing this compound Treatment in Primary Biliary Cholangitis (PBC) Correlates with Alleviation of Self-Reported Pruritus and Reduction in Serum IL-31 Levels [prnewswire.com]
- 2. A Phase 3 Trial of this compound in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
Seladelpar: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seladelpar (brand name Livdelzi) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways. It has received accelerated approval for the treatment of primary biliary cholangitis (PBC), a chronic autoimmune liver disease, in adult patients who have an inadequate response to or are intolerant to ursodeoxycholic acid (UDCA). This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound, including detailed experimental protocols for key assays and a summary of its pharmacokinetic profile.
Molecular Structure
This compound is a synthetic, orally bioavailable small molecule. It is a single R-enantiomer and is formulated as a lysine dihydrate salt for clinical use.
| Identifier | Value |
| IUPAC Name | 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid |
| Chemical Formula (Free Acid) | C₂₁H₂₃F₃O₅S |
| Molecular Weight (Free Acid) | 444.47 g/mol |
| SMILES (Free Acid) | CCO--INVALID-LINK--COC1=CC=C(C(F)(F)F)C=C1 |
| Chemical Formula (Lysine Dihydrate Salt) | C₂₁H₂₃F₃O₅S·C₆H₁₄N₂O₂·2H₂O |
| Molecular Weight (Lysine Dihydrate Salt) | 626.68 g/mol |
| CAS Number (Free Acid) | 851528-79-5 |
| Brand Names | Livdelzi, Lyvdelzi |
| Developmental Codes | MBX-8025, RWJ-800025 |
Chemical Properties
This compound is a white to off-white powder. Its solubility in water is pH-dependent, being slightly soluble at low pH and very soluble at high pH.
Selectivity
This compound is a highly selective agonist for PPARδ. In vitro studies have demonstrated its potency and selectivity over other PPAR isoforms, PPARα and PPARγ.
| Parameter | PPARδ | PPARα | PPARγ |
| EC₅₀ (nM) | 20.2 | 1640 | 3530 |
| Efficacy (%) | 99.3 | 41.0 | 58.5 |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Efficacy is the maximal response induced by the drug.
Pharmacokinetics
Pharmacokinetic data from a study in patients with normal renal function and varying degrees of renal impairment are summarized below. Following a single oral dose of 10 mg this compound, the mean Cmax was observed at a median Tmax of approximately 2.8 hours.
| Parameter | Normal Renal Function (n=12) | Mild Renal Impairment (n=8) | Moderate Renal Impairment (n=8) | Severe Renal Impairment (n=8) |
| Cmax (ng/mL) | 85.6 (33.37) | 83.8 (36.10) | 82.0 (37.64) | 69.3 (14.65) |
| Tmax (hr) | 2.0 (0.5, 6.0) | 2.8 (1.0, 10.0) | 3.3 (1.0, 6.0) | 2.8 (1.0, 4.0) |
| AUC₀₋inf (hr*ng/mL) | 709 (298.5) | 806 (420.7) | 812 (449.2) | 711 (254.1) |
| t₁/₂ (hr) | 4.8 (1.18) | 7.9 (3.04) | 5.8 (3.52) | 5.1 (1.47) |
Data are presented as mean (SD) for Cmax, AUC₀₋inf, and t₁/₂, and median (range) for Tmax.
Metabolism
This compound is primarily metabolized in the liver by cytochrome P450 enzymes. In vitro studies have identified CYP2C9 as the major enzyme involved, with minor contributions from CYP2C8 and CYP3A4. This leads to the formation of three major, pharmacologically inactive metabolites: this compound sulfoxide (M1), desethyl-Seladelpar (M2), and desethyl-Seladelpar sulfoxide (M3).
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by activating PPARδ, a nuclear receptor that regulates the transcription of genes involved in bile acid synthesis, inflammation, and lipid metabolism.
The activation of PPARδ by this compound in hepatocytes leads to the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade of events ultimately results in the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. The reduction in bile acid synthesis helps to alleviate the cholestatic liver injury characteristic of PBC.
Experimental Protocols
TR-FRET Competitive Binding Assay for PPARδ
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the affinity of a test compound for the PPARδ ligand-binding domain (LBD).
Materials:
-
PPARδ-LBD, GST-tagged
-
Tb-anti-GST Antibody
-
Fluormone™ Pan-PPAR Green (fluorescent ligand)
-
TR-FRET PPAR Assay Buffer
-
Dithiothreitol (DTT)
-
Test compound (e.g., this compound)
-
Control Competitor (e.g., GW0742)
-
384-well black polypropylene plates
-
Fluorescence plate reader with TR-FRET capability (excitation at 340 nm, emission at 495 nm and 520 nm)
Procedure:
-
Prepare Complete TR-FRET PPAR Assay Buffer: Add DTT to the TR-FRET PPAR Assay Buffer to a final concentration of 5 mM. Prepare this buffer fresh daily.
-
Prepare Reagent Solutions:
-
Test Compound/Control Dilutions: Prepare serial dilutions of the test compound and a known PPARδ ligand (control competitor) at 2x the final desired concentration in the complete assay buffer.
-
Fluorescent Ligand Solution: Prepare a 4x solution of Fluormone™ Pan-PPAR Green in the complete assay buffer.
-
PPARδ-LBD/Antibody Mixture: Prepare a 4x solution containing the GST-tagged PPARδ-LBD and Tb-anti-GST antibody in the complete assay buffer.
-
-
Assay Assembly:
-
Add 10 µL of the 2x test compound or control dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 4x Fluorescent Ligand Solution to each well.
-
Add 5 µL of the 4x PPARδ-LBD/Antibody Mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor) with a 100 µs delay after excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well by dividing the 520 nm emission by the 495 nm emission.
-
Plot the TR-FRET ratio against the log of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
PPARδ Transactivation Assay
This protocol describes a cell-based reporter gene assay to measure the ability of a test compound to activate PPARδ-mediated gene transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
PPARδ expression plasmid
-
Luciferase reporter plasmid containing PPAR response elements (PPREs)
-
Transfection reagent (e.g., FuGENE 6)
-
Test compound (e.g., this compound)
-
Control agonist (e.g., GW501516)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture HEK293 cells in supplemented DMEM. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Transfection:
-
Prepare a transfection mixture containing the PPARδ expression plasmid, the PPRE-luciferase reporter plasmid, and the transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and control agonist in cell culture medium.
-
Remove the transfection medium from the cells and replace it with the medium containing the test compounds or controls.
-
Incubate the cells for an additional 24 hours.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.
-
-
Luciferase Assay:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
-
Plot the normalized luciferase activity against the log of the test compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Seladelpar's Interaction with the Retinoid X Receptor (RXR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar (Livdelzi®) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in regulating metabolic and inflammatory pathways.[1] Its therapeutic efficacy, particularly in the context of primary biliary cholangitis (PBC), is mediated through its interaction with the PPARδ-retinoid X receptor (RXR) heterodimer. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the PPARδ-RXR complex, summarizing key quantitative data and outlining detailed experimental protocols for the assays used to characterize this interaction.
Core Mechanism of Action: The PPARδ-RXR Heterodimer
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate gene expression.[1] this compound, as a selective PPARδ agonist, binds to the ligand-binding domain (LBD) of PPARδ, inducing a conformational change that facilitates the recruitment of coactivators and the subsequent transcription of target genes. While this compound's primary interaction is with PPARδ, its functional effects are contingent upon the formation and activation of the PPARδ-RXR heterodimer.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound's activity and selectivity. It is important to note that while the selectivity of this compound for PPARδ over other PPAR isoforms is well-documented, direct binding affinity data (e.g., Ki or Kd values) for this compound's interaction with RXR is not extensively available in public literature, suggesting its primary binding is to the PPARδ subunit of the heterodimer.
Table 1: this compound Potency and Selectivity (Transactivation Assay)
| Receptor | EC50 (nM) | Efficacy (%) |
| PPARδ | 20.2 | 99.3 |
| PPARα | 1640 | 41.0 |
| PPARγ | 3530 | 58.5 |
Data from a transactivation assay demonstrating the potency and selectivity of this compound for PPARδ over other PPAR isoforms.
Table 2: Effect of this compound on PPARδ-LBD Thermal Stability
| Ligand | Target | ΔTm (°C) |
| This compound | PPARδ-LBD | Significant Increase |
| This compound | PPARα-LBD | Minor Increase |
| This compound | PPARγ-LBD | Minor Increase |
Data from thermal shift assays show that this compound significantly increases the melting temperature (Tm) of the PPARδ ligand-binding domain (LBD), indicating direct binding and stabilization. The effect on PPARα and PPARγ LBDs is less pronounced.
Signaling Pathway
Upon binding to PPARδ within the PPARδ-RXR heterodimer, this compound initiates a signaling cascade that leads to the regulation of target gene expression. A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This cascade ultimately leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3]
This compound signaling cascade leading to reduced bile acid synthesis.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with the PPARδ-RXR complex are provided below. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for PPARδ.
Objective: To quantify the affinity of this compound for the PPARδ receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified human PPARδ protein
-
Radiolabeled PPARδ ligand (e.g., [³H]-GW501516)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, combine the purified PPARδ protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Workflow for a competitive radioligand binding assay.
Reporter Gene Assay
This cell-based assay measures the functional activity of this compound in activating the PPARδ-RXR heterodimer and promoting the transcription of a reporter gene.
Objective: To quantify the potency (EC50) and efficacy of this compound in activating PPARδ-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for human PPARδ and RXRα
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARδ and RXRα expression vectors and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Plot the luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Workflow for a reporter gene assay.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This technique is used to confirm that the PPARδ-RXR heterodimer binds to the promoter regions of specific target genes in response to this compound treatment.
Objective: To verify the binding of the this compound-activated PPARδ-RXR complex to the PPREs of target genes in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Antibodies specific for PPARδ and RXRα
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the PPRE of a known target gene (e.g., FGF21) and a negative control region
-
qPCR master mix and instrument
Protocol:
-
Treat the cells with this compound or vehicle control for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells, and then sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with antibodies against PPARδ or RXRα overnight.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the DNA.
-
Perform qPCR using primers specific to the PPRE of the target gene to quantify the amount of immunoprecipitated DNA.
Workflow for ChIP-qPCR.
Conclusion
This compound exerts its therapeutic effects through the selective activation of the PPARδ subunit within the PPARδ-RXR heterodimer. While direct binding to RXR has not been quantitatively demonstrated, the functional cooperativity of the heterodimer is essential for mediating the downstream signaling events that lead to the regulation of bile acid synthesis and other metabolic and inflammatory pathways. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the molecular interactions between this compound and the PPARδ-RXR complex, which is crucial for ongoing research and the development of novel therapeutics targeting this pathway.
References
The Pharmacokinetics and Pharmacodynamics of Seladelpar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar is a first-in-class, potent, and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is an orally administered small molecule that has demonstrated significant efficacy in the treatment of primary biliary cholangitis (PBC), a chronic, autoimmune cholestatic liver disease. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing upon data from preclinical and clinical studies.
Mechanism of Action
This compound's primary mechanism of action is the activation of PPARδ, a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways. In the context of PBC, this compound's activation of PPARδ in hepatocytes leads to a cascade of events that ultimately reduces the accumulation of toxic bile acids, a hallmark of the disease.
A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1). CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis. By inhibiting CYP7A1, this compound effectively reduces the production of bile acids from cholesterol. This mechanism is believed to be independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid synthesis[1][2].
Beyond its effects on bile acid synthesis, PPARδ activation by this compound is also associated with anti-inflammatory and anti-fibrotic effects, further contributing to its therapeutic potential in liver diseases[3][4].
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patients with PBC. Following oral administration, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5 hours[1]. Its systemic exposure (Cmax and AUC) increases in a dose-proportional manner at therapeutic doses. Steady-state concentrations are typically achieved within four days of once-daily dosing. The administration of this compound with a high-fat meal does not significantly alter its pharmacokinetics.
This compound is extensively bound to plasma proteins (>99%) and has a large apparent volume of distribution at steady state, suggesting distribution into tissues.
Metabolism and Excretion
This compound is primarily metabolized by cytochrome P450 enzymes, with CYP2C9 being the major contributor, and CYP2C8 and CYP3A4 playing lesser roles. This metabolism results in the formation of three major, pharmacologically inactive metabolites: this compound sulfoxide (M1), desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3).
The primary route of elimination for this compound and its metabolites is through the urine. Following a single radiolabeled oral dose, approximately 73.4% of the dose was recovered in the urine (with less than 0.01% as unchanged drug) and 19.5% in the feces (with 2.02% as unchanged drug). The elimination half-life of this compound in PBC patients ranges from 3.8 to 6.7 hours.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Tmax (median) | 1.5 hours | |
| Protein Binding | >99% | |
| Apparent Volume of Distribution (steady state) | ~133.2 L | |
| Apparent Oral Clearance | 12 L/h | |
| Elimination Half-life (in PBC patients) | 3.8 - 6.7 hours | |
| Primary Metabolism | CYP2C9, CYP2C8, CYP3A4 | |
| Primary Route of Excretion | Urine (as metabolites) |
Pharmacodynamics
The pharmacodynamic effects of this compound have been extensively evaluated in clinical trials involving patients with PBC who have had an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA), the standard first-line therapy. The primary pharmacodynamic endpoint in these trials has been the reduction in serum alkaline phosphatase (ALP), a key biomarker of cholestasis and disease progression in PBC.
Clinical Efficacy
RESPONSE Trial (Phase 3)
The RESPONSE trial was a pivotal, 12-month, double-blind, placebo-controlled study that randomized 193 patients with PBC to receive either this compound 10 mg daily or a placebo. The primary endpoint was a composite biochemical response, defined as an ALP level less than 1.67 times the upper limit of normal (ULN), a decrease of 15% or more from baseline in ALP, and a normal total bilirubin level at 12 months.
A significantly higher percentage of patients in the this compound group achieved the primary composite endpoint compared to the placebo group (61.7% vs. 20.0%, P<0.001). Furthermore, 25.0% of patients treated with this compound achieved normalization of their ALP levels at 12 months, compared to none in the placebo group (P<0.001). This compound also demonstrated a significant reduction in pruritus (itching), a common and debilitating symptom of PBC, in patients with moderate-to-severe pruritus at baseline.
ENHANCE Trial (Phase 3)
The ENHANCE trial was another Phase 3, randomized, placebo-controlled study designed to evaluate the efficacy and safety of this compound (5 mg and 10 mg daily) over 52 weeks. Although terminated early, the 3-month data showed that a significantly greater proportion of patients in the this compound 10 mg group met the primary composite endpoint compared to placebo (78.2% vs. 12.5%, P<0.0001). ALP normalization at 3 months was achieved by 27.3% of patients in the 10 mg this compound group, versus none in the placebo group (P<0.0001).
Phase 2 Open-Label Study
A 52-week, open-label, dose-ranging Phase 2 study also demonstrated robust and durable improvements in biochemical markers of cholestasis and inflammation with this compound treatment. At week 52, the composite response rates were 53% and 67% for the 5 mg and 10 mg cohorts, respectively, with ALP normalization rates of 13% and 33%.
Table 2: Summary of Key Efficacy Endpoints from Clinical Trials
| Trial | Endpoint | This compound 10 mg | Placebo | P-value | Reference(s) |
| RESPONSE (12 months) | Primary Composite Response | 61.7% | 20.0% | <0.001 | |
| ALP Normalization | 25.0% | 0% | <0.001 | ||
| Mean ALP Reduction from Baseline | -42.4% | -4.3% | <0.0001 | ||
| Pruritus NRS Change from Baseline* | -3.2 points | -1.7 points | <0.005 | ||
| ENHANCE (3 months) | Primary Composite Response | 78.2% | 12.5% | <0.0001 | |
| ALP Normalization | 27.3% | 0% | <0.0001 | ||
| Phase 2 (52 weeks) | Composite Response | 67% | N/A | N/A | |
| ALP Normalization | 33% | N/A | N/A |
*In patients with moderate-to-severe pruritus at baseline.
Experimental Protocols
RESPONSE Trial (NCT04620733)
-
Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase 3 study.
-
Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response (ALP ≥1.67 x ULN) to or intolerance of UDCA.
-
Intervention: Oral this compound 10 mg once daily or placebo.
-
Primary Outcome: Composite biochemical response at 12 months (ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN).
-
Key Secondary Outcomes: ALP normalization at 12 months and change in pruritus Numerical Rating Scale (NRS) score from baseline to 6 months in patients with moderate-to-severe pruritus.
-
Laboratory Assessments: Central laboratory assessment of ALP, total bilirubin, aspartate aminotransferase (AST), and alanine aminotransferase (ALT) at screening and throughout the study.
ENHANCE Trial (NCT03602560)
-
Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase 3 study.
-
Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response (ALP ≥1.67 x ULN) to or intolerance of UDCA.
-
Intervention: Oral this compound 5 mg or 10 mg once daily, or placebo.
-
Primary Outcome: Composite biochemical response at 12 months (amended to 3 months).
-
Key Secondary Outcomes: ALP normalization at 12 months (amended to 3 months) and change in pruritus NRS score at 6 months.
-
Laboratory Assessments: Central laboratory assessments of liver function tests at baseline and regular intervals.
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. The incidence of adverse events has been comparable between the this compound and placebo groups. Common adverse events reported include headache, abdominal pain, nausea, and abdominal distension. Importantly, unlike some other second-line treatments for PBC, this compound has not been associated with an increase in pruritus; in fact, it has been shown to significantly improve this symptom.
Conclusion
This compound represents a significant advancement in the treatment of primary biliary cholangitis. Its novel mechanism of action as a selective PPARδ agonist effectively reduces bile acid synthesis and improves markers of cholestasis and liver injury. The robust data from Phase 3 clinical trials demonstrate its ability to achieve significant biochemical responses, including a notable rate of alkaline phosphatase normalization, coupled with a favorable safety profile and a beneficial effect on pruritus. For researchers and drug development professionals, the well-characterized pharmacokinetics and pharmacodynamics of this compound provide a strong foundation for its clinical use and for future investigations into the therapeutic potential of PPARδ agonism in other liver and metabolic diseases.
References
- 1. Selective PPARδ agonist this compound suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RESPONSE: Response to this compound in Subjects With Primary Biliary Cholangitis (PBC) and an Inadequate Control to or an Intolerance to Ursodeoxycholic Acid (UDCA) | University of Miami Health System [umiamihealth.org]
- 3. This compound efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
Seladelpar's Effect on Gene Expression in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Seladelpar is a potent, selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in regulating metabolic and inflammatory pathways.[1][2] In the liver, PPARδ is expressed in multiple cell types, including hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells, making it a critical target for therapeutic intervention in chronic liver diseases.[1][3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on hepatic gene expression, and the experimental methodologies used to elucidate these effects. Clinical and preclinical data demonstrate that this compound modulates genes involved in bile acid synthesis, lipid metabolism, and inflammation, supporting its development for conditions such as Primary Biliary Cholangitis (PBC) and Non-alcoholic Steatohepatitis (NASH).
Core Mechanism of Action: PPARδ Activation
As a ligand-activated transcription factor, PPARδ exerts its effects on gene expression by forming a heterodimer with the retinoid X receptor (RXR). This compound binds to and activates PPARδ, leading to the formation of the PPARδ/RXR complex. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby activating or repressing their transcription. This foundational mechanism allows this compound to orchestrate broad changes in the liver's transcriptional landscape.
Key Signaling Pathways and Gene Regulation
This compound's therapeutic effects are underpinned by its ability to modulate specific signaling cascades and gene networks in the liver.
Regulation of Bile Acid Synthesis
A primary mechanism of this compound is the reduction of bile acid synthesis, a crucial factor in cholestatic liver diseases like PBC. This is achieved through an indirect, Farnesoid X Receptor (FXR)-independent pathway.
-
FGF21 Upregulation: this compound treatment leads to a significant increase in the expression and secretion of Fibroblast Growth Factor 21 (FGF21) from hepatocytes.
-
JNK Pathway Activation: The secreted FGF21 protein then activates the c-Jun N-terminal kinase (JNK) signaling pathway within the hepatocytes.
-
CYP7A1 Repression: Activation of the JNK cascade culminates in the transcriptional repression of CYP7A1 (Cholesterol 7α-hydroxylase), the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway.
By downregulating CYP7A1, this compound effectively reduces the conversion of cholesterol into bile acids, thereby lowering the total bile acid pool.
References
- 1. content.equisolve.net [content.equisolve.net]
- 2. CymaBay Therapeutics Presents Positive PBC Data at the International Liver Congress™ 2021 - BioSpace [biospace.com]
- 3. Mechanism of Action | LIVDELZI® (this compound) [livdelzihcp.com]
- 4. Single-Nuclei RNA Sequencing Shows the Engagement of PPAR-Delta Target Genes Primarily in Hepatocytes and Cholangiocytes by the Selective PPAR-Delta Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Fibrotic Properties of Seladelpar: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR-δ), a nuclear receptor with a crucial role in the regulation of metabolic and inflammatory pathways.[1][2] Emerging evidence from preclinical and clinical studies has highlighted the significant anti-fibrotic potential of this compound, particularly in the context of chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Non-alcoholic Steatohepatitis (NASH).[3][4][5] This technical guide provides an in-depth analysis of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to generate this evidence.
Mechanism of Action: A Multi-faceted Anti-Fibrotic Effect
This compound exerts its anti-fibrotic effects through a combination of direct and indirect mechanisms, primarily centered around its activation of PPAR-δ in various liver cell types, including hepatocytes and hepatic stellate cells (HSCs).
Direct Effects on Hepatic Stellate Cells
Hepatic stellate cell activation is a central event in the pathogenesis of liver fibrosis. Upon activation, these cells transdifferentiate into myofibroblast-like cells, which are the primary source of extracellular matrix (ECM) proteins, leading to the progressive scarring of the liver. This compound has been shown to directly target and attenuate the activation of HSCs.
A key mechanism involves the interference with the transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis. Activation of PPAR-δ by an agonist has been demonstrated to attenuate TGF-β1-mediated HSC activation by reducing the phosphorylation of SMAD3 and the levels of the co-activator p300. This inhibitory effect is mediated through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of extracellular signal-regulated kinase-1/2 (ERK1/2). By disrupting this core pro-fibrotic signaling cascade, this compound effectively reduces the expression of key fibrogenic genes such as collagen type I alpha 1 (COL1A1) and alpha-smooth muscle actin (α-SMA).
Indirect Anti-Fibrotic Mechanisms
Beyond its direct effects on HSCs, this compound's anti-fibrotic properties are also attributed to its broader metabolic and anti-inflammatory actions:
-
Regulation of Bile Acid Synthesis: this compound activates PPAR-δ in hepatocytes, leading to the upregulation of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduction in the bile acid pool is thought to alleviate bile acid-induced hepatocyte injury and subsequent inflammatory and fibrotic responses.
-
Anti-inflammatory Effects: PPAR-δ activation has known anti-inflammatory properties. This compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the liver, which are known to contribute to the activation of HSCs and the progression of fibrosis.
-
Metabolic Regulation: As a PPAR-δ agonist, this compound plays a role in regulating lipid metabolism and improving insulin sensitivity. By addressing the underlying metabolic dysregulation that often drives chronic liver diseases like NASH, this compound can indirectly mitigate the stimuli that lead to liver fibrosis.
Quantitative Data on Anti-Fibrotic Efficacy
The anti-fibrotic effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Preclinical Studies: Murine Models of Liver Fibrosis
| Parameter | Mouse Model | Treatment | Results | Reference(s) |
| Fibrosis Staining (Sirius Red, PSR) | Diet-Induced NASH (AMLN Diet) | This compound (12 weeks) | Significant reduction in the fractional area of PSR staining compared to vehicle. | |
| Collagen Type I Alpha 1 (Col1a1) Staining | Diet-Induced NASH (AMLN Diet) | This compound (12 weeks) | Significant reduction in the fractional area of Col1a1 immunostaining. | |
| Alpha-Smooth Muscle Actin (α-SMA) Staining | Diet-Induced NASH (AMLN Diet) | This compound (12 weeks) | Significant reduction in the fractional area of α-SMA staining. | |
| Hydroxyproline Content | Diet-Induced NASH | This compound (12 weeks) | Stark reductions in liver hydroxyproline levels compared to vehicle. | |
| New Collagen Synthesis Rate | Diet-Induced NASH | This compound (12 weeks) | Significant reduction in the rate of new collagen synthesis. | |
| NAFLD Activity Score (NAS) | Diet-Induced and Biopsy-Confirmed NASH | This compound (12 weeks) | Mean decrease of 2.1 points in NAS. | |
| Bridging Fibrosis | Diet-Induced and Biopsy-Confirmed NASH | This compound (12 weeks) | Elimination of bridging fibrosis. | |
| Pro-fibrotic Gene Expression (e.g., Tgfb1) | Diet-Induced NASH (AMLN Diet) | This compound (12 weeks) | Substantial reduction in the expression of Tgfb1. |
Clinical Trials: Primary Biliary Cholangitis (PBC)
While direct histological assessment of fibrosis is not the primary endpoint in most PBC clinical trials, improvements in biochemical markers of liver injury and cholestasis are considered surrogates for long-term outcomes, including the progression of fibrosis.
| Parameter | Clinical Trial | Treatment Group | Placebo Group | Results | Reference(s) |
| Alkaline Phosphatase (ALP) Normalization | RESPONSE (Phase 3) | 25% of patients at 12 months | 0% of patients at 12 months | Statistically significant improvement with this compound. | |
| Composite Biochemical Endpoint | RESPONSE (Phase 3) | 61.7% of patients at 12 months | 20% of patients at 12 months | Statistically significant improvement with this compound. | |
| Mean ALP Change from Baseline | RESPONSE (Phase 3) | -42.4% | -4.3% | Statistically significant reduction with this compound. | |
| Alanine Aminotransferase (ALT) Reduction | ENHANCE (Phase 3) | 16.7% - 23.4% reduction | 4% reduction | Significant decrease with this compound. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used in the assessment of this compound's anti-fibrotic properties.
Preclinical Murine Model of NASH and Fibrosis
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet-Induced NASH: Mice are fed a high-fat (e.g., 40%), high-fructose (e.g., 20%), and high-cholesterol (e.g., 2%) diet, such as the Amylin Liver NASH (AMLN) diet, for an extended period (e.g., 43 weeks) to induce NASH with significant fibrosis.
-
Treatment: Following the induction of NASH, mice are treated with this compound (e.g., 10 mg/kg/day) or vehicle via oral gavage for a specified duration (e.g., 12 weeks).
-
Fibrosis Assessment:
-
Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Picro-Sirius Red (PSR) to visualize collagen deposition and assess fibrosis stage.
-
Immunohistochemistry (IHC): Liver sections are stained for key fibrosis markers, including α-SMA (a marker of activated HSCs) and Col1a1. Quantitative morphometric analysis is performed to determine the percentage of stained area.
-
Hydroxyproline Assay: Total collagen content in the liver is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-fibrotic genes (e.g., Tgfb1, Col1a1, Acta2) and inflammatory markers.
-
-
Heavy Water Labeling: To measure the rate of new collagen synthesis, mice are administered heavy water (²H₂O), and the incorporation of deuterium into newly synthesized collagen is measured using mass spectrometry.
In Vitro Studies with Hepatic Stellate Cells
-
Cell Lines: Immortalized human hepatic stellate cell lines (e.g., LX-2) are frequently used.
-
Cell Culture and Treatment: HSCs are cultured under standard conditions and treated with a pro-fibrotic stimulus, such as TGF-β1, in the presence or absence of a PPAR-δ agonist (e.g., GW501516, a compound with a similar mechanism to this compound).
-
Analysis of Signaling Pathways:
-
Western Blotting: Cell lysates are analyzed by Western blotting to assess the phosphorylation status of key signaling proteins, including SMAD3 and ERK1/2, and the total protein levels of p300 and AMPK.
-
Gene Expression Analysis: qRT-PCR is used to measure the expression of pro-fibrotic genes like COL1A1.
-
-
Cell Migration Assay: The effect of treatment on HSC migration, an indicator of cell activation, is assessed using assays such as the Boyden chamber assay.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
This compound demonstrates significant anti-fibrotic properties through a dual mechanism of action that involves both direct effects on hepatic stellate cells and indirect effects through the regulation of bile acid metabolism and inflammation. The quantitative data from preclinical models robustly support its efficacy in reducing liver fibrosis. While clinical data on direct anti-fibrotic endpoints are still emerging, the marked improvements in liver biochemistry in patients with PBC suggest a promising disease-modifying potential. The detailed experimental protocols provide a solid foundation for further research into the anti-fibrotic mechanisms of this compound and its potential as a therapeutic agent for a range of fibrotic liver diseases.
References
- 1. [PDF] TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 | Semantic Scholar [semanticscholar.org]
- 2. Peroxisome proliferator-activated receptor-beta signaling contributes to enhanced proliferation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy and Safety of this compound for Primary Biliary Cholangitis: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENHANCE: Safety and Efficacy of this compound in Patients With Primary Biliary Cholangitis—A Phase 3, International, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ) in Cholestatic Liver Diseases
Introduction
Cholestatic liver diseases are a group of conditions characterized by impaired bile flow from the liver to the duodenum[1]. This impairment leads to the accumulation of toxic bile acids within the liver, causing hepatocellular injury, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure[2][3]. Key examples include Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC)[2]. Current therapeutic options are limited, highlighting a significant unmet medical need for novel treatments[2].
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in metabolism and inflammation. The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ (hereafter referred to as PPAR-δ). While PPARα and PPARγ have been the focus of drug development for dyslipidemia and diabetes, respectively, PPAR-δ is emerging as a crucial regulator of metabolic homeostasis with pleiotropic effects on various tissues, including the liver. PPAR-δ is ubiquitously expressed and is involved in fatty acid oxidation, glucose homeostasis, and the modulation of inflammatory responses. Recent research has identified PPAR-δ as a promising therapeutic target for cholestatic liver diseases due to its multifaceted role in mitigating cholestasis, inflammation, and fibrosis.
Molecular Mechanism of PPAR-δ Action
PPAR-δ exerts its effects by directly regulating gene expression. As a nuclear receptor, its activation involves a series of molecular steps that translate a ligand-binding event into a cellular response.
Upon binding to a natural ligand (e.g., fatty acids) or a synthetic agonist (e.g., seladelpar), PPAR-δ undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-δ/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes. This binding event recruits a suite of coactivator proteins, initiating the transcription of genes involved in bile acid homeostasis, inflammation, and fibrogenesis.
Caption: PPAR-δ Signaling Pathway Activation.
The key therapeutic effects of PPAR-δ activation in cholestatic liver disease stem from its influence on three interconnected pathological processes:
-
Regulation of Bile Acid Homeostasis : PPAR-δ activation helps to control the synthesis of bile acids. A critical mechanism is the induction of Fibroblast Growth Factor 21 (FGF21), a potent metabolic regulator that subsequently suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. This leads to a reduction in the overall bile acid pool, alleviating its toxic burden on hepatocytes.
-
Anti-inflammatory Effects : Chronic inflammation is a hallmark of cholestatic liver injury. PPAR-δ activation exerts potent anti-inflammatory effects by suppressing pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Furthermore, it promotes the alternative M2 activation of macrophages and Kupffer cells, shifting them towards an anti-inflammatory and tissue-reparative phenotype, and suppresses the polarization of pro-inflammatory T helper 1 (Th1) and Th17 cells.
-
Anti-fibrotic Activity : Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a direct consequence of chronic liver injury. PPAR-δ activation has been shown to attenuate fibrosis. One key mechanism involves the inhibition of hepatic stellate cell (HSC) activation, the primary cell type responsible for collagen production in the liver. The agonist GW501516 was found to activate AMP-activated protein kinase (AMPK), leading to reduced phosphorylation of SMAD3 and lower levels of the co-activator p300, thereby blunting the pro-fibrotic TGF-β signaling pathway in HSCs. Other agonists like KD3010 protect hepatocytes from cell death by reducing the production of reactive oxygen species (ROS), which indirectly reduces the stimuli for HSC activation.
Caption: Interconnected Therapeutic Effects of PPAR-δ.
Preclinical Evidence
The therapeutic potential of PPAR-δ in cholestatic liver disease is supported by substantial preclinical data from various animal models. These studies have been instrumental in elucidating the mechanisms of action and demonstrating proof-of-concept for PPAR-δ agonists.
Key Preclinical Models and Findings
Two primary animal models have been utilized to study cholestasis-induced liver injury and fibrosis:
-
Bile Duct Ligation (BDL) : This surgical model involves the ligation and transection of the common bile duct, leading to obstructive cholestasis, inflammation, and progressive fibrosis.
-
Carbon Tetrachloride (CCl₄) Administration : CCl₄ is a hepatotoxin that induces severe liver injury and fibrosis, providing a model to study the hepatoprotective and anti-fibrotic effects of therapeutic agents.
In a BDL mouse model, treatment with the PPAR-δ agonist KD3010 for 21 days resulted in markedly reduced liver injury and a significant reduction in fibrosis, as measured by Sirius Red staining. Similar hepatoprotective and anti-fibrotic effects of KD3010 were observed in a CCl₄-induced fibrosis model. Interestingly, these protective effects were attributed in part to the reduction of reactive oxygen species and protection of primary hepatocytes from cell death.
Another PPAR-δ agonist, GW501516, was shown to attenuate hepatic fibrosis by directly targeting HSCs. Its mechanism involves the activation of AMPK, which subsequently inhibits key pro-fibrotic signaling molecules like SMAD3 and its co-activator p300.
More recently, novel dual PPARα/δ agonists have been developed. The representative compound V1 demonstrated potent anti-cholestatic and anti-fibrotic effects in preclinical models at very low doses (0.03 and 0.1 mg/kg).
Quantitative Preclinical Data Summary
| Agonist | Model | Key Findings | Reference |
| KD3010 | Bile Duct Ligation (BDL) in mice | Significantly reduced liver fibrosis after 3 weeks of treatment. | |
| KD3010 | CCl₄ injection in mice | Dramatically ameliorated liver injury and reduced deposition of extracellular matrix proteins. | |
| GW501516 | LX-2 (human HSC line) | Abrogated TGF-β1-mediated cell migration and attenuated phosphorylation of SMAD3. | |
| V1 (PPARα/δ dual) | Preclinical models of CLD | Potent anti-cholestatic and anti-fibrotic effects at doses of 0.03 and 0.1 mg/kg. |
Clinical Evidence in Cholestatic Liver Disease
The promising preclinical data have paved the way for clinical investigations of selective PPAR-δ agonists, particularly for the treatment of PBC.
This compound: A Selective PPAR-δ Agonist
This compound (formerly MBX-8025) is the most clinically advanced selective PPAR-δ agonist and has shown significant efficacy in patients with PBC who have an inadequate response to the first-line therapy, ursodeoxycholic acid (UDCA).
Clinical trials have demonstrated that this compound effectively reduces markers of cholestasis and inflammation. In a phase 2 study, this compound significantly lowered the bile acid precursor C4 and total bile acids in patients with PBC. Long-term data from pooled analyses of phase 3 and earlier trials have confirmed the durability of these effects. After two years of treatment, a high percentage of patients achieved the composite primary endpoint (a measure of biochemical response), and a substantial portion saw their alkaline phosphatase (ALP) levels return to normal.
A key differentiating feature of this compound is its ability to significantly improve pruritus (itching), a common and debilitating symptom of PBC that is often not adequately addressed by existing therapies.
Quantitative Clinical Trial Data for this compound in PBC
| Parameter | Timepoint | Result | Reference |
| Composite Response Endpoint | 24 Months | 70% of patients met the endpoint. | |
| Alkaline Phosphatase (ALP) Normalization | 24 Months | 42% of patients achieved normal ALP levels. | |
| Pruritus (Itch) Improvement | 24 Months | Mean reduction of 3.1 points on a numerical rating scale. | |
| Bile Acid Precursor (C4) | Phase 2 | Significantly reduced from baseline. |
Other PPAR agonists with activity at the δ receptor, such as the dual PPARα/δ agonist elafibranor, have also shown efficacy in PBC, leading to its recent regulatory approval.
Key Experimental Protocols
Reproducible and well-defined experimental protocols are crucial for studying the role of PPAR-δ. Below are detailed methodologies for key experiments cited in the literature.
Caption: Typical Preclinical Experimental Workflow.
Bile Duct Ligation (BDL) Model in Mice
-
Objective : To induce obstructive cholestasis and secondary biliary fibrosis.
-
Procedure :
-
Anesthetize adult male C57BL/6 mice.
-
Perform a midline laparotomy to expose the common bile duct.
-
Double-ligate the common bile duct with surgical sutures.
-
Transect the duct between the two ligatures.
-
Close the abdominal wall in layers.
-
Sham-operated control animals undergo the same procedure without bile duct ligation.
-
Administer daily treatment (e.g., PPAR-δ agonist or vehicle) via oral gavage for a specified period (e.g., 21 days).
-
-
Endpoints : Serum liver enzymes (ALT, AST, ALP), bilirubin, liver histology (H&E for necrosis, Sirius Red for fibrosis), and gene expression analysis for fibrotic and inflammatory markers.
Hepatocyte Protection Assay
-
Objective : To assess the direct protective effect of PPAR-δ agonists on hepatocytes against toxic stimuli.
-
Procedure :
-
Isolate primary hepatocytes from mice via collagenase perfusion.
-
Plate hepatocytes on collagen-coated dishes.
-
Pre-treat cells with a PPAR-δ agonist (e.g., KD3010) or vehicle for a set duration (e.g., 1 hour).
-
Induce cell death by either:
-
Starvation : Replacing the culture medium with serum-free medium.
-
Chemical Toxin : Exposing cells to a specific concentration of CCl₄.
-
-
Assess cell viability using assays such as MTT or LDH release.
-
Measure reactive oxygen species (ROS) production using fluorescent probes like DCFDA.
-
Hepatic Stellate Cell (HSC) Activation Assay
-
Objective : To evaluate the effect of PPAR-δ agonists on the primary drivers of liver fibrosis.
-
Procedure :
-
Culture an immortalized human HSC line (e.g., LX-2) or primary HSCs.
-
Pre-treat cells with a PPAR-δ agonist (e.g., GW501516) or vehicle.
-
Stimulate HSC activation with a pro-fibrotic agent, typically Transforming Growth Factor-beta 1 (TGF-β1).
-
Assess endpoints related to HSC activation:
-
Cell Migration : Using a wound-healing or transwell migration assay.
-
Gene Expression : qPCR for pro-fibrotic genes like COL1A1 (collagen type I alpha 1) and ACTA2 (α-smooth muscle actin).
-
Protein Analysis : Western blot for key signaling proteins like phosphorylated SMAD3.
-
-
Conclusion and Future Perspectives
PPAR-δ has firmly been established as a key modulator of liver homeostasis and a validated therapeutic target for cholestatic liver diseases. Its activation offers a tripartite benefit by simultaneously reducing the toxic bile acid load, suppressing chronic inflammation, and inhibiting the progression of liver fibrosis. The clinical success of the selective PPAR-δ agonist this compound in improving biochemical markers and the debilitating symptom of pruritus in PBC patients underscores the therapeutic relevance of this pathway.
Future research should focus on further delineating the nuanced roles of PPAR-δ in different liver cell types and exploring its potential in other chronic liver conditions beyond PBC, such as PSC and metabolic dysfunction-associated steatohepatitis (MASH). The development of next-generation agonists, including those with dual PPAR isoform activity (e.g., PPARα/δ), may offer synergistic benefits by targeting multiple pathogenic pathways simultaneously. As our understanding of PPAR-δ biology deepens, it will continue to pave the way for innovative therapies for patients with chronic liver disease.
References
- 1. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR agonists for the treatment of cholestatic liver diseases: Over a decade of clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR agonists for the treatment of cholestatic liver diseases: Over a decade of clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Seladelpar and the FGF21 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seladelpar, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, has emerged as a promising therapeutic agent for primary biliary cholangitis (PBC). Its mechanism of action is intricately linked to the fibroblast growth factor 21 (FGF21) signaling pathway, a critical regulator of metabolic homeostasis. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the FGF21 pathway, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core biological processes.
Introduction: this compound and the FGF21 Axis in Liver Homeostasis
This compound is a first-in-class oral, selective PPARδ agonist.[1] PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in a myriad of physiological processes, including lipid metabolism, inflammation, and energy homeostasis. In the context of liver disease, particularly cholestatic conditions like PBC, the activation of PPARδ by this compound sets off a cascade of events that favorably modulate bile acid synthesis and inflammation.
A key downstream mediator of this compound's effects is Fibroblast Growth Factor 21 (FGF21), a hormone primarily produced by the liver.[2] FGF21 plays a crucial role in regulating glucose and lipid metabolism, and its induction by this compound is a pivotal step in the drug's therapeutic action.[2][3] This guide will dissect the this compound-FGF21 signaling axis, from receptor activation to downstream gene regulation and the resulting physiological changes.
The FGF21 Signaling Pathway
FGF21 exerts its effects by binding to a receptor complex consisting of an FGF receptor (FGFR) and a co-receptor, β-Klotho. This binding activates intracellular signaling cascades, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, leading to the regulation of target gene expression.[2] A critical target in the context of cholestatic liver disease is the CYP7A1 gene, which encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis.
This compound's Mechanism of Action via FGF21
This compound, upon binding to and activating PPARδ in hepatocytes, directly upregulates the expression of the FGF21 gene. The resulting increase in FGF21 protein secretion and circulation leads to the activation of the FGF21 signaling pathway as described above. The key outcome is the JNK-mediated repression of CYP7A1 transcription, which in turn reduces the synthesis of bile acids. This reduction in the bile acid pool is a cornerstone of this compound's therapeutic effect in PBC, alleviating cholestasis and subsequent liver injury.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and mechanism of action of this compound have been substantiated through rigorous preclinical and clinical investigations. The following tables summarize key quantitative findings.
Preclinical Data
Preclinical studies in mouse models have demonstrated this compound's direct impact on the FGF21-CYP7A1 axis.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Fold Change | Reference |
| Hepatic Fgf21 mRNA Expression | Relative expression | Significantly Increased | - | |
| Serum FGF21 Levels | pg/mL | Significantly Increased | - | |
| Hepatic Cyp7a1 mRNA Expression | Relative expression | Significantly Decreased | - | |
| Plasma C4 (Bile Acid Synthesis Marker) | ng/mL | Significantly Decreased | - |
Table 1: Effect of this compound on FGF21 and Bile Acid Synthesis Markers in Mice.
Clinical Trial Data: The RESPONSE Study
The Phase 3 RESPONSE trial was a pivotal, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound (10 mg daily) in patients with PBC who had an inadequate response to or intolerance to ursodeoxycholic acid (UDCA).
4.2.1. Baseline Demographics and Clinical Characteristics
| Characteristic | This compound 10 mg (n=128) | Placebo (n=65) | Reference |
| Mean Age (years) | 59 (approx.) | 59 (approx.) | |
| Female (%) | 94% (approx.) | 94% (approx.) | |
| Mean Alkaline Phosphatase (ALP) (U/L) | 314.3 | 314.3 (approx.) | |
| Mean Total Bilirubin (mg/dL) | 0.76 | 0.76 (approx.) | |
| Patients with Cirrhosis (%) | 14.0% | 14.0% | |
| Mean Liver Stiffness (kPa) in Cirrhotic Patients | 18.8 | - | |
| Mean Baseline Pruritus NRS (≥4) | 6.3 | 6.3 (approx.) |
Table 2: Baseline Characteristics of Patients in the RESPONSE Trial.
4.2.2. Efficacy Outcomes at 12 Months
| Endpoint | This compound 10 mg (n=128) | Placebo (n=65) | p-value | Reference |
| Primary Composite Endpoint Responder Rate (%) ¹ | 61.7 | 20.0 | <0.0001 | |
| Alkaline Phosphatase (ALP) Normalization (%) | 25.0 | 0 | <0.0001 | |
| Mean Percent Reduction in ALP (%) | 42.4 | 4.3 | <0.0001 | |
| Mean Reduction in Pruritus NRS (for baseline ≥4) ² | 3.2 | 1.7 | <0.005 |
¹Composite endpoint: ALP <1.67x ULN, ≥15% decrease in ALP, and total bilirubin ≤ ULN. ²At 6 months.
Table 3: Key Efficacy Outcomes from the RESPONSE Trial.
4.2.3. Safety and Tolerability
This compound was generally well-tolerated in the RESPONSE trial, with a safety profile comparable to placebo.
| Adverse Event Category | This compound 10 mg (n=128) | Placebo (n=65) | Reference |
| Any Adverse Event (%) | 86.7 | 84.6 | |
| Serious Adverse Events (%) | 7.0 | 6.2 | |
| Most Common Adverse Events (≥10%) | COVID-19, Pruritus | COVID-19, Pruritus | |
| Treatment-Related Serious Adverse Events | 0 | 0 |
Table 4: Safety Overview from the RESPONSE Trial.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and the FGF21 signaling pathway.
Quantification of FGF21 Levels: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is a common method for quantifying FGF21 in serum, plasma, or cell culture supernatants.
General Protocol:
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human FGF21.
-
Sample and Standard Incubation: Standards with known FGF21 concentrations and unknown samples are added to the wells. The plate is incubated to allow FGF21 to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody that also binds to FGF21 is added to the wells, forming a sandwich complex.
-
Washing: The plate is washed to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Washing: The plate is washed to remove the unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of FGF21.
-
Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: A standard curve is generated by plotting the optical density of the standards against their known concentrations. The FGF21 concentration in the unknown samples is then determined from this curve.
Note: Specific incubation times, temperatures, and reagent concentrations may vary depending on the commercial ELISA kit used.
Analysis of FGF21 Signaling Pathway Proteins: Western Blotting
Principle: Western blotting is used to detect and quantify specific proteins, such as phosphorylated JNK and ERK, in cell or tissue lysates.
General Protocol:
-
Sample Preparation: Hepatocytes are treated with this compound or a vehicle control. Cells are then lysed to extract proteins. Protein concentration is determined using a protein assay (e.g., Bradford assay).
-
SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK, anti-total-ERK).
-
Washing: The membrane is washed with a wash buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Washing: The membrane is washed to remove the unbound secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate (for HRP-conjugated antibodies) and an imaging system, or by detecting the fluorescence signal.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.
References
- 1. CymaBay's this compound Achieves High Statistical Significance for the Primary and Key Secondary Endpoints in the Phase 3 RESPONSE Trial in Primary Biliary Cholangitis - BioSpace [biospace.com]
- 2. Selective PPARδ agonist this compound suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single and Multiple Doses of this compound Decrease Diurnal Markers of Bile Acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Evaluation of Seladelpar in Hepatic Cell Lines
Introduction
Seladelpar (MBX-8025) is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3] PPARδ is a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways in various tissues, including the liver.[2][4] In hepatic cells such as hepatocytes, cholangiocytes, Kupffer cells, and stellate cells, PPARδ activation modulates bile acid homeostasis, lipid metabolism, and inflammatory responses. These application notes provide an overview and protocols for studying the effects of this compound in vitro using hepatic cell lines, focusing on its primary mechanism of reducing bile acid synthesis.
Mechanism of Action in Hepatocytes
In vitro studies using primary mouse and human hepatocytes have elucidated a key mechanism of this compound. It suppresses the synthesis of bile acids by downregulating the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This effect is not direct but is mediated through an intermediary signaling cascade.
This compound, upon activating PPARδ, induces the expression and secretion of Fibroblast Growth Factor 21 (FGF21) from hepatocytes. FGF21 then acts in an autocrine or paracrine manner to activate the c-Jun N-terminal kinase (JNK) signaling pathway. The activation of the JNK pathway ultimately leads to the transcriptional repression of the CYP7A1 gene. This FGF21/JNK-dependent mechanism is independent of the Farnesoid X receptor (FXR), the primary nuclear receptor that regulates bile acid homeostasis.
Data Presentation: Effects of this compound on Gene Expression in Hepatocytes
The following tables summarize the quantitative changes in gene expression observed in primary hepatocytes following treatment with this compound, as documented in preclinical studies.
Table 1: Gene Expression Changes in Primary Human Hepatocytes Treated with this compound
| Gene | Function | Effect of this compound | Reference |
|---|---|---|---|
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Significantly Reduced | |
| CYP7B1 | Enzyme in alternative bile acid synthesis | Slightly Downregulated | |
| CYP8B1 | Enzyme in classic bile acid synthesis | No significant change | |
| CYP27A1 | Enzyme in alternative bile acid synthesis | No significant change | |
| PDK4 | PPARδ target gene (metabolic regulation) | Increased |
| FGF21 | Intermediate signaling molecule | Increased | |
Table 2: Gene Expression Changes in Primary Mouse Hepatocytes Treated with this compound
| Gene | Function | Effect of this compound | Reference |
|---|---|---|---|
| Cyp7a1 | Rate-limiting enzyme in bile acid synthesis | Significantly Reduced | |
| Cyp7b1 | Enzyme in alternative bile acid synthesis | No significant change | |
| Cyp8b1 | Enzyme in classic bile acid synthesis | No significant change | |
| Cyp27a1 | Enzyme in alternative bile acid synthesis | Slightly Decreased | |
| Pdk4 | PPARδ target gene (metabolic regulation) | Induced | |
| Angptl4 | PPARδ target gene (lipid metabolism) | Induced | |
| Fgf21 | Intermediate signaling molecule | Induced |
| Abcb4 | Canalicular transporter (hepatoprotective) | Upregulated | |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway of this compound's action in hepatocytes and a typical experimental workflow for its in vitro study.
Caption: this compound-induced FGF21/JNK signaling pathway in hepatocytes.
Caption: Workflow for analyzing this compound's effects in hepatocytes.
Experimental Protocols
Protocol 1: Culture and Treatment of Primary Hepatocytes
This protocol describes the general procedure for treating cultured primary human or mouse hepatocytes with this compound.
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (human or mouse)
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates (e.g., 6-well or 12-well)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Thaw and seed primary hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a confluent monolayer (typically 24-48 hours).
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 10 µM) and a corresponding vehicle control medium with the same final concentration of DMSO (e.g., 0.1%).
-
Cell Treatment:
-
Aspirate the old medium from the hepatocyte cultures.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment or vehicle control media to the respective wells.
-
-
Incubation: Return the plates to the incubator and culture for the desired duration (e.g., 24-48 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA or protein extraction).
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to quantify changes in the expression of target genes like CYP7A1 and FGF21.
Materials:
-
Treated hepatocyte samples from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., CYP7A1, FGF21, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Wash the cells in the culture plate with cold PBS.
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Proceed with RNA extraction and purification following the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.
-
Run the reaction on a qPCR instrument using a standard thermal cycling program (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls using the 2-ΔΔCt method.
-
Protocol 3: Protein Expression Analysis by Western Blot
This protocol is used to validate changes in protein levels (e.g., CYP7A1) corresponding to gene expression data.
Materials:
-
Treated hepatocyte samples from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP7A1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with cold PBS and lyse by adding cold RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-CYP7A1) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
References
- 1. Selective PPARδ agonist this compound suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.equisolve.net [content.equisolve.net]
- 3. This compound (MBX-8025), a selective PPAR-δ agonist, in patients with primary biliary cholangitis with an inadequate response to ursodeoxycholic acid: a double-blind, randomised, placebo-controlled, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | LIVDELZI® (this compound) [livdelzihcp.com]
Application Notes and Protocols for Seladelpar in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Seladelpar in preclinical mouse models of liver disease, based on peer-reviewed studies. The information is intended to assist in the design and execution of experiments investigating the therapeutic potential of this compound.
Introduction
This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ). PPAR-δ is a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways in various tissues, including the liver. In hepatocytes, cholangiocytes, Kupffer cells, and stellate cells, PPAR-δ activation modulates genes involved in bile acid synthesis, lipid metabolism, and inflammation, making it a promising target for liver diseases such as Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC).[1][2]
I. Dosage and Administration
Dosage Regimens
The most commonly reported dosage of this compound in mouse models of liver disease is 10 mg/kg/day , administered orally.[1][2] This dosage has been shown to be effective in reducing liver fibrosis, inflammation, and steatosis in a diet-induced obese (DIO) mouse model of NASH.[1] Another study in C57BL/6 mice investigating bile acid synthesis also utilized a 10 mg/kg/day dosage. While higher doses have been used in long-term toxicology studies, the 10 mg/kg/day dose is well-established for efficacy studies.
Administration Route and Formulation
The standard route of administration for this compound in mice is oral gavage . This method ensures accurate dosing of the compound.
-
Vehicle: this compound has been successfully administered as a suspension in either sterile water or 0.5% carboxymethyl cellulose (CMC) in water.
II. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a diet-induced mouse model of NASH after 12 weeks of treatment at a dosage of 10 mg/kg/day.
Table 1: Effect of this compound on Plasma Markers of Liver Injury
| Parameter | NASH Vehicle (Mean ± SE) | This compound (10 mg/kg) (Mean ± SE) | % Change vs. Vehicle |
| ALT (U/L) | ~150 | ~50 | ~ -67% |
| AST (U/L) | ~200 | ~75 | ~ -62% |
Table 2: Effect of this compound on Histological Scores in NASH Mouse Model
| Parameter | NASH Vehicle (Mean Score) | This compound (10 mg/kg) (Mean Score) |
| NAFLD Activity Score (NAS) | 5.8 | ~3.7 |
| Steatosis Score | ~2.8 | ~1.0 |
| Hepatocellular Ballooning Score | ~1.5 | ~0.2 |
| Lobular Inflammation Score | ~1.5 | ~1.0 |
Table 3: Effect of this compound on Liver Fibrosis Markers
| Parameter | NASH Vehicle (Mean) | This compound (10 mg/kg) (Mean) | % Change vs. Vehicle |
| Liver Hydroxyproline (µg/g) | ~400 | ~250 | ~ -37.5% |
| New Collagen Synthesis Rate (%/day) | ~0.18 | ~0.08 | ~ -55.6% |
| Picro-Sirius Red (% stained area) | ~12% | ~5% | ~ -58.3% |
| α-SMA (% stained area) | ~8% | ~3% | ~ -62.5% |
| Col1a1 (% stained area) | ~15% | ~6% | ~ -60% |
Table 4: Effect of this compound on Plasma Bile Acid Synthesis Markers in C57BL/6 Mice
| Parameter | Vehicle | This compound (10 mg/kg/day) | Duration |
| Plasma C4 | Vehicle Control | Significantly Reduced | Single Dose & 7 Days |
| Plasma Fgf21 | Vehicle Control | Significantly Increased | Single Dose & 7 Days |
III. Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol provides a general method for preparing a suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle (Sterile water or 0.5% w/v Carboxymethyl Cellulose in sterile water)
-
Mortar and pestle (optional, for particle size reduction)
-
Balance
-
Spatula
-
Stir plate and magnetic stir bar
-
Appropriate size storage container
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study. For a 10 mg/kg dose, a common concentration is 1 mg/mL, assuming a dosing volume of 10 mL/kg.
-
Weigh the precise amount of this compound powder.
-
If preparing a CMC suspension, first prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Gradually add the this compound powder to the vehicle while stirring. If necessary, use a mortar and pestle to triturate the powder with a small amount of vehicle to create a smooth paste before adding the rest of the vehicle.
-
Stir the suspension continuously for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 4°C and protect from light. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to ensure uniform distribution of the compound.
Protocol 2: Induction of NASH and Fibrosis in Mice
This protocol is based on the diet-induced obese (DIO) mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat, high-fructose, high-cholesterol diet (e.g., Amylin Liver NASH - AMLN diet)
-
Standard chow diet
-
Oral gavage needles
-
This compound suspension
Procedure:
-
House male C57BL/6J mice under standard conditions with a 12-hour light/dark cycle.
-
At 6-8 weeks of age, switch the diet of the experimental group to a high-fat, high-fructose, high-cholesterol diet. A control group should be maintained on a standard chow diet.
-
Continue the diet for a sufficient duration to induce NASH and fibrosis. This can take up to 43 weeks.
-
(Optional but recommended) Perform baseline liver biopsies to confirm the presence of steatosis and fibrosis before initiating treatment.
-
Randomize mice with confirmed NASH into treatment and vehicle control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for the desired treatment period (e.g., 12 weeks).
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
Protocol 3: Quantitative Histological Analysis of Liver Fibrosis
A. Picro-Sirius Red Staining for Collagen
Materials:
-
Formalin-fixed, paraffin-embedded liver sections (4-5 µm)
-
Picro-Sirius Red solution
-
Acetic acid solution (0.5%)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Mounting medium
Procedure:
-
Deparaffinize liver sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the slides in Picro-Sirius Red solution for 60 minutes.
-
Rinse slides in two changes of 0.5% acetic acid solution.
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
Capture images of the stained sections using a light microscope.
-
Quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).
B. Immunohistochemistry for α-SMA and Col1a1
Materials:
-
Formalin-fixed, paraffin-embedded liver sections
-
Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA) and anti-Collagen Type I Alpha 1 (Col1a1)
-
Appropriate secondary antibodies and detection system (e.g., HRP-DAB)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., normal goat serum)
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate liver sections as described for Picro-Sirius Red staining.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (anti-α-SMA or anti-Col1a1) at the optimized dilution overnight at 4°C.
-
Wash and incubate with the corresponding biotinylated secondary antibody.
-
Wash and incubate with the detection reagent (e.g., streptavidin-HRP).
-
Develop the signal with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the positively stained area as a percentage of the total tissue area using image analysis software.
Protocol 4: Measurement of Liver Hydroxyproline Content
This protocol is a common method for quantifying total collagen content in the liver.
Materials:
-
Liver tissue (~50-100 mg)
-
6N HCl
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard solution
-
Heating block or oven at 110-120°C
Procedure:
-
Weigh a piece of liver tissue and record the weight.
-
Hydrolyze the tissue in 6N HCl at 110-120°C for 18-24 hours in a sealed tube.
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T reagent to oxidize the hydroxyproline and incubate at room temperature.
-
Add DMAB reagent and incubate at 60°C to develop the color.
-
Measure the absorbance at 560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Express the results as µg of hydroxyproline per gram of liver tissue.
IV. Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary mechanism of action of this compound involves the activation of PPAR-δ, which leads to a cascade of events that ultimately reduces bile acid synthesis and inflammation.
References
- 1. This compound combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single and Multiple Doses of this compound Decrease Diurnal Markers of Bile Acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seladelpar in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar (also known as MBX-8025) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARs are nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and bile acid homeostasis.[1][2] this compound's selective activation of PPARδ makes it a valuable tool for in vitro studies aimed at understanding the molecular mechanisms underlying these processes and for the preclinical evaluation of its therapeutic potential, particularly in the context of liver diseases such as Primary Biliary Cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including solution preparation, recommended cell lines, and methodologies for key experimental assays.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARδ, a ligand-activated transcription factor. Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
A key signaling pathway influenced by this compound involves the regulation of bile acid synthesis. In hepatocytes, this compound-activated PPARδ induces the expression of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the suppression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This mechanism is independent of the Farnesoid X Receptor (FXR) pathway, another major regulator of bile acid homeostasis.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes quantitative data from in vitro studies, providing a reference for effective concentrations and observed effects.
| Cell Type | Concentration Range | Incubation Time | Key Findings | Reference(s) |
| Primary Human Hepatocytes | 10 µM | 48 hours | - Significantly reduced CYP7A1 gene expression.- Slightly downregulated CYP7B1 gene expression.- Increased PDK4 and FGF21 gene expression. | |
| Primary Mouse Hepatocytes | 3 - 30 µM | 48 hours | - Dose-dependently downregulated Cyp7a1 gene expression.- Upregulated Fibroblast Growth Factor 21 (Fgf21) expression. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (molecular weight: 444.46 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on supplier information, this compound is soluble in DMSO.
-
To prepare a 10 mM stock solution, weigh out 4.44 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. It is recommended to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Recommended Cell Lines for In Vitro Studies
-
Primary Human or Mouse Hepatocytes: These are the most physiologically relevant cell models for studying the effects of this compound on bile acid metabolism and hepatic gene expression.
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for studying liver metabolism and toxicity. While direct studies with this compound on HepG2 are not extensively documented in the initial search, this cell line is a suitable model for preliminary screening and mechanistic studies of PPARδ agonists.
-
LX-2 (Human Hepatic Stellate Cell Line): An immortalized human hepatic stellate cell line that is a valuable tool for investigating the anti-fibrotic effects of this compound in the context of liver fibrosis.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., HepG2, LX-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (Quantitative PCR)
Materials:
-
Cells treated with this compound as described above
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP7A1, FGF21, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Culture and treat cells with this compound (e.g., 10 µM for 48 hours in primary human hepatocytes) in appropriate culture vessels (e.g., 6-well plates).
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your genes of interest.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
Protein Expression Analysis (Western Blot)
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., PPARδ, p-JNK, JNK, CYP7A1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat cells with this compound for the desired time and concentration.
-
Lyse the cells with ice-cold lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PPARδ in various cellular processes. The protocols outlined in these application notes provide a framework for conducting in vitro experiments to explore the effects of this compound on cell viability, gene expression, and protein signaling. Researchers should optimize these protocols for their specific cell models and experimental goals to ensure reliable and reproducible results.
References
Application Notes and Protocols for Seladelpar Treatment in Diet-Induced NASH Mouse Models
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the efficacy of Seladelpar in preclinical, diet-induced mouse models of non-alcoholic steatohepatitis (NASH).
Introduction
This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1] PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, energy expenditure, and inflammation.[1][2] In the context of NASH, this compound has demonstrated significant potential in preclinical models by improving hepatic steatosis, inflammation, and fibrosis.[2][3] These protocols outline the methodology for inducing NASH in mice using specific diets and subsequently evaluating the therapeutic effects of this compound.
Mechanism of Action
This compound exerts its therapeutic effects in NASH through the activation of PPARδ, which forms a dimer with the retinoid X receptor (RXR) to regulate the transcription of target genes. This activation leads to a cascade of beneficial effects including:
-
Regulation of Lipid Metabolism: this compound enhances fatty acid oxidation in both mitochondria and peroxisomes, leading to a reduction in hepatic fat accumulation (steatosis).
-
Anti-inflammatory Effects: It has been shown to reduce the expression of key inflammatory markers in the liver.
-
Anti-fibrotic Effects: this compound treatment leads to a significant reduction in liver fibrosis, as evidenced by decreased collagen synthesis and deposition.
-
Bile Acid Regulation: It influences bile acid synthesis by downregulating the key enzyme CYP7A1, which can contribute to reducing liver injury.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in diet-induced NASH mouse models as reported in key studies.
Table 1: Effects of this compound on Liver Fibrosis
| Parameter | Mouse Model | Treatment Details | Vehicle Control | This compound Treated | % Change vs. Control | Reference |
| Hepatic Hydroxyproline (µg/g liver) | AMLN Diet | 10 mg/kg/day for 12 weeks | ~1250 | ~750 | ~40% decrease | |
| New Collagen I Synthesis Rate (%/day) | AMLN Diet | 10 mg/kg/day for 12 weeks | ~0.75 | ~0.30 | ~60% decrease | |
| Collagen 1a1 Staining (% area) | AMLN Diet | 10 mg/kg/day for 12 weeks | ~15% | ~5% | ~67% decrease | |
| Sirius Red Staining (% area) | High Fat/Fructose/Cholesterol Diet | 10 mg/kg/day for 12 weeks | ~4.5% | ~1.5% | ~67% decrease |
Table 2: Effects of this compound on NAFLD Activity Score (NAS) and its Components
| Parameter | Mouse Model | Treatment Details | Vehicle Control | This compound Treated | Change from Baseline | Reference |
| NAFLD Activity Score (NAS) | High Fat/Fructose/Cholesterol Diet | 10 mg/kg/day for 12 weeks | Increase | Mean decrease of 2.1 points | - | |
| Steatosis Score | High Fat/Fructose/Cholesterol Diet | 10 mg/kg/day for 12 weeks | - | Significant Improvement | - | |
| Hepatocellular Ballooning | High Fat/Fructose/Cholesterol Diet | 10 mg/kg/day for 12 weeks | Persistent | Complete Resolution | - | |
| Lobular Inflammation | High Fat/Fructose/Cholesterol Diet | 10 mg/kg/day for 12 weeks | - | Reduction | - | |
| % of Mice with ≥2-point NAS improvement | AMLN Diet | 10 mg/kg/day for 12 weeks | 0% | 82% | - |
Table 3: Effects of this compound on Liver Enzymes and Fat Content
| Parameter | Mouse Model | Treatment Details | Vehicle Control | This compound Treated | % Change vs. Control | Reference |
| Alanine Aminotransferase (ALT) (U/L) | Phase 2b Human Study* | 10/20/50 mg/day for 12 weeks | - | Up to 37.5% reduction | - | |
| Hepatic Fat Fraction (%) | High Fat/Fructose/Cholesterol Diet | 10 mg/kg/day for 12 weeks | ~35% | ~10% | ~71% decrease |
*Note: Data from a human study is included for ALT as it provides a clinically relevant context to the preclinical findings.
Experimental Protocols
This section provides detailed methodologies for conducting studies on this compound in diet-induced NASH mouse models.
Experimental Workflow
Animal Model and NASH Induction
-
Mouse Strain: C57BL/6J male mice are commonly used.
-
Diet-Induced NASH Models:
-
High-Fat, Fructose, and Cholesterol (FFC) Diet: Mice are fed a diet high in fat (e.g., 40% kcal), fructose (e.g., 20% by weight), and cholesterol (e.g., 2%) for an extended period (e.g., 43 weeks) to induce NASH with significant fibrosis.
-
Amylin Liver NASH (AMLN) Diet: This is another commercially available diet used to induce NASH pathology.
-
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Baseline Confirmation and Randomization
-
To ensure the development of NASH prior to treatment, a baseline liver biopsy can be performed.
-
Mice with histologically confirmed steatosis (NAFLD Activity Score ≥ 2) and fibrosis (Stage ≥ 1) are then randomized into treatment groups (n=10-12 mice per group is typical).
-
Treatment Groups:
-
Vehicle Control (e.g., the vehicle used to dissolve this compound)
-
This compound (e.g., 10 mg/kg)
-
Positive Control/Comparator (e.g., Obeticholic Acid, 30 mg/kg)
-
Drug Administration
-
Preparation: this compound is typically prepared as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: The drug is administered daily via oral gavage for the duration of the study (e.g., 12 weeks).
-
Body weight and food intake should be monitored regularly throughout the treatment period.
Endpoint Analysis
At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected for analysis.
-
Biochemical Analysis:
-
Plasma is collected to measure levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as lipid panels.
-
-
Histological Analysis:
-
A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) Staining: Used to assess the NAFLD Activity Score (NAS), which includes scoring for steatosis, lobular inflammation, and hepatocellular ballooning.
-
Sirius Red Staining: Used to visualize and quantify collagen deposition as a measure of fibrosis.
-
Immunohistochemistry (IHC): Can be used to stain for specific markers of fibrosis (e.g., Collagen 1a1, α-SMA) or inflammation (e.g., Galectin-3).
-
-
Fibrosis Quantification:
-
Hydroxyproline Assay: A portion of the liver is hydrolyzed to measure the total collagen content via the hydroxyproline concentration.
-
Morphometric Analysis: The percentage of positively stained area for fibrosis markers (from Sirius Red or IHC) is quantified using image analysis software.
-
-
Gene Expression Analysis:
-
A portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C.
-
RNA is extracted, and gene expression analysis can be performed using RNA sequencing (RNAseq) or quantitative PCR (qPCR) to assess changes in genes related to fibrosis, inflammation, and lipid metabolism.
-
References
Application Notes and Protocols: Measuring Alkaline Phosphatase Changes with Seladelpar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar is a first-in-class, potent, and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is under investigation for the treatment of primary biliary cholangitis (PBC), a chronic autoimmune liver disease characterized by cholestasis, which leads to elevated levels of serum alkaline phosphatase (ALP). Elevated ALP is a key biomarker associated with an increased risk of disease progression, liver transplantation, and death in patients with PBC. These application notes provide a comprehensive overview of the effect of this compound on ALP levels, the underlying mechanism of action, and detailed protocols for the accurate measurement of ALP in a research or clinical setting.
Mechanism of Action: How this compound Reduces Alkaline Phosphatase
This compound's primary mechanism of action in reducing ALP levels is not a direct enzymatic inhibition but rather a consequence of its systemic effects on bile acid metabolism and inflammation, mediated through the activation of PPARδ. PPARδ is a nuclear receptor that regulates the transcription of genes involved in various metabolic and inflammatory pathways.
The activation of PPARδ by this compound in hepatocytes initiates a signaling cascade that leads to the suppression of bile acid synthesis. This is primarily achieved through the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1). CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids. By reducing the production of bile acids, this compound alleviates the cholestasis that is a hallmark of PBC, thereby leading to a reduction in the liver damage and, consequently, a decrease in serum ALP levels.
Caption: this compound's signaling pathway leading to reduced ALP.
Efficacy of this compound in Reducing Alkaline Phosphatase: Clinical Trial Data
Multiple clinical trials have demonstrated the significant efficacy of this compound in reducing ALP levels in patients with PBC. The following tables summarize the key quantitative data from these studies.
Table 1: Phase 3 RESPONSE Trial - ALP Changes at 12 Months[1][2][3][4]
| Endpoint | This compound (10 mg) | Placebo | p-value |
| Biochemical Response * | 61.7% | 20.0% | <0.001 |
| ALP Normalization | 25.0% | 0% | <0.001 |
| Mean % Change in ALP from Baseline | -42.4% | -4.3% | <0.001 |
*Biochemical response defined as ALP <1.67 x upper limit of normal (ULN), ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.
Table 2: Phase 3 ENHANCE Trial - ALP Changes at 3 Months[5]
| Endpoint | This compound (10 mg) | This compound (5 mg) | Placebo |
| Biochemical Response * | 78.2% | 57.1% | 12.5% |
| ALP Normalization | 27.3% | 5.4% | 0% |
| Mean % Change in ALP from Baseline | ~ -45% | Not Reported | Not Reported |
*Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.
Table 3: Phase 3 ASSURE Open-Label Study - ALP Changes at 12 Months
| Endpoint | This compound (10 mg) |
| Composite Response Endpoint * | 70.3% |
| ALP Normalization | 37.2% |
| Mean % Change in ALP from Baseline | -44.4% |
*Composite response endpoint defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.
Experimental Protocols for Measuring Alkaline Phosphatase
The following is a detailed protocol for the measurement of alkaline phosphatase in human serum, representative of the methodologies used in clinical chemistry laboratories for clinical trials. This protocol is based on the International Federation of Clinical Chemistry (IFCC) recommendations for a kinetic photometric test.
Principle
This method utilizes a kinetic assay to measure the activity of alkaline phosphatase. ALP catalyzes the hydrolysis of p-nitrophenylphosphate (pNPP) to p-nitrophenol and inorganic phosphate at an alkaline pH. The rate of formation of p-nitrophenol, which is a yellow-colored compound, is measured spectrophotometrically at 405 nm and is directly proportional to the ALP activity in the sample.
Materials and Reagents
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature of 37°C.
-
Calibrated pipettes and tips.
-
Cuvettes or 96-well microplates.
-
ALP reagent kit (containing pNPP substrate and buffer). A typical reagent composition is:
-
R1 (Buffer): 2-Amino-2-methyl-1-propanol (AMP) buffer, pH ~10.4, containing magnesium acetate and zinc sulfate as activators.
-
R2 (Substrate): p-Nitrophenylphosphate.
-
-
Control sera with known normal and pathological ALP concentrations.
-
Deionized water.
-
0.9% Saline solution for dilutions.
Specimen Collection and Handling
-
Specimen Type: Use non-hemolyzed serum or heparinized plasma. Avoid other anticoagulants like citrate, oxalate, and EDTA as they can inhibit ALP activity.
-
Storage: Serum samples are stable for up to 7 days when stored at 2-8°C. For longer storage, samples should be frozen at -20°C or below. Avoid repeated freeze-thaw cycles.
Assay Procedure (Manual or Automated)
The following workflow outlines the key steps in the ALP measurement process.
Caption: Experimental workflow for ALP measurement.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the working ALP reagent by mixing the buffer (R1) and substrate (R2) according to the manufacturer's instructions. Allow the working reagent to equilibrate to the assay temperature (37°C).
-
Instrument Setup: Set the spectrophotometer or microplate reader to measure absorbance at 405 nm and the temperature to 37°C.
-
Assay:
-
Pipette the required volume of the working reagent into a cuvette or microplate well.
-
Pre-incubate the reagent at 37°C for at least 5 minutes.
-
Add the specified volume of the serum sample to the reagent.
-
Mix immediately and start the measurement.
-
Record the absorbance at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 3-5 minutes).
-
-
Calculation:
-
Determine the mean change in absorbance per minute (ΔA/min).
-
Calculate the ALP activity using the following formula: ALP Activity (U/L) = ΔA/min x Factor The factor is specific to the assay conditions (e.g., molar extinction coefficient of p-nitrophenol, sample and total reaction volumes) and is typically provided by the reagent manufacturer.
-
Quality Control
-
Run normal and abnormal control sera with each batch of samples to ensure the accuracy and precision of the assay.
-
The results of the quality control samples should fall within the manufacturer's specified ranges.
-
Regularly calibrate the instrument according to the manufacturer's recommendations.
Conclusion
This compound has demonstrated a robust and clinically significant effect in reducing alkaline phosphatase levels in patients with PBC. This effect is mediated through its unique mechanism of action as a PPARδ agonist, leading to a reduction in bile acid synthesis. The accurate and precise measurement of ALP is crucial for monitoring the therapeutic response to this compound. The provided experimental protocol, based on IFCC recommendations, offers a reliable method for determining ALP activity in a clinical or research setting. As with any assay, adherence to strict quality control procedures is essential for obtaining accurate and reproducible results.
Application Note: Gene Expression Analysis in Response to Seladelpar Treatment
Introduction
Seladelpar (also known as LIVDELZI®) is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] PPARδ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) to regulate the transcription of a unique set of target genes.[1][3] This receptor is widely expressed in various tissues and plays a crucial role in controlling metabolic and inflammatory pathways, particularly in the liver's hepatocytes, cholangiocytes, Kupffer cells, and stellate cells.[1] this compound is indicated for the treatment of Primary Biliary Cholangitis (PBC) and is being investigated for Non-Alcoholic Steatohepatitis (NASH). Understanding the changes in gene expression following this compound treatment is critical for elucidating its therapeutic mechanism of action and identifying biomarkers of response. These application notes provide an overview of this compound's impact on gene expression and detailed protocols for its analysis.
Section 1: Mechanism of Action and Key Signaling Pathways
This compound's primary mechanism involves the activation of PPARδ, which modulates the expression of genes involved in bile acid synthesis, lipid metabolism, and inflammation.
1.1 PPARδ-Mediated Gene Regulation
As a PPARδ agonist, this compound binds to the PPARδ nuclear receptor. This ligand-bound receptor then forms a complex with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, leading to either the activation or repression of gene transcription. This process influences pathways related to fatty acid oxidation, energy expenditure, and inflammation.
1.2 Regulation of Bile Acid Synthesis via FGF21
A key therapeutic effect of this compound in cholestatic diseases like PBC is the reduction of bile acid synthesis. This compound treatment upregulates the expression of Fibroblast Growth Factor 21 (FGF21) in hepatocytes. FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade ultimately leads to the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.
Section 2: Gene Expression Profile & Quantitative Data
This compound induces significant changes across multiple gene families, contributing to its therapeutic effects. The following tables summarize these changes based on preclinical and clinical data.
Table 1: Summary of this compound's Effect on Gene Expression from Preclinical Studies
| Gene Category | Gene Examples | Effect of this compound | Biological Function |
| Bile Acid Metabolism | CYP7A1 | Downregulated | Rate-limiting enzyme in bile acid synthesis. |
| Lipid Metabolism | Acadl, Cpt2, Acox1 | Upregulated | Promote mitochondrial and peroxisomal fatty acid oxidation. |
| Cidea, Plin2 | Upregulated | Regulate lipid droplet formation and storage. | |
| Ucp2, Pdk4 | Upregulated | Involved in mitochondrial metabolism and energy expenditure. | |
| Inflammation | Pro-inflammatory Cytokines & Chemokines | Downregulated | Reduces liver inflammation. |
| Fibrosis | mRNA indices of fibrosis | Downregulated | Reduces collagen synthesis and liver fibrosis. |
Table 2: Summary of Key Clinical Outcomes from this compound Phase 3 Trials
| Clinical Study | Primary Endpoint (Biochemical Response*) | Alkaline Phosphatase (ALP) Normalization | Pruritus (Itch) Reduction |
| RESPONSE | 62% on this compound vs. 20% on Placebo | 25% on this compound vs. 0% on Placebo | Statistically significant reduction vs. Placebo |
| ENHANCE (3-month data) | 78.2% (10mg) vs. 12.5% on Placebo | 27.3% (10mg) vs. 0% on Placebo | Not specified |
| ASSURE (1-year data) | 70% of patients achieved endpoint | 37% of patients achieved normalization | Significant and sustained reduction in moderate-to-severe cases |
| 2-Year Open-Label | 79% of patients achieved endpoint at Year 2 | 42% of patients achieved normalization at Year 2 | Not specified |
*Biochemical response is a composite endpoint, typically defined as ALP <1.67x Upper Limit of Normal (ULN), an ALP decrease of ≥15% from baseline, and total bilirubin ≤ULN.
Section 3: Experimental Protocols
To analyze the effects of this compound on gene expression, a workflow combining global transcriptomic analysis with targeted validation is recommended.
Protocol 3.1: Global Gene Expression Profiling using RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, making it ideal for discovering novel genes and pathways affected by this compound.
1. Experimental Design:
-
Model System: Use a biologically relevant model, such as primary human hepatocytes or a suitable animal model of liver disease.
-
Controls: Include a vehicle-only control group to differentiate drug effects from background noise.
-
Replicates: Use a minimum of three biological replicates per condition to ensure statistical power.
-
Treatment: Treat cells/animals with a clinically relevant concentration of this compound and for a duration sufficient to observe changes in gene expression. Time-course experiments can be valuable.
2. RNA Extraction and Quality Control (QC):
-
Extract total RNA using a column-based kit or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.
-
Assess RNA quality and quantity. An RNA Integrity Number (RIN) of ≥ 7.0 is recommended for high-quality data.
3. Library Preparation:
-
mRNA Enrichment: Use poly(A) selection (for protein-coding genes) or ribosomal RNA (rRNA) depletion (for a whole transcriptome view).
-
Fragmentation & cDNA Synthesis: Fragment the RNA and convert it to cDNA.
-
Adapter Ligation & Indexing: Ligate sequencing adapters and unique molecular identifiers (UMIs) or indices for multiplexing.
4. Sequencing:
-
Determine the required sequencing depth based on the research question. For differential gene expression, 20-30 million reads per sample are typically sufficient for bulk RNA-Seq.
-
Perform sequencing on a suitable platform (e.g., Illumina).
5. Data Analysis:
-
QC: Use tools like FastQC to check raw read quality.
-
Trimming: Remove adapter sequences and low-quality bases.
-
Alignment: Align reads to a reference genome (e.g., human GRCh38 or mouse GRCm39).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control.
-
Downstream Analysis: Perform pathway and Gene Ontology (GO) enrichment analysis to interpret the biological significance of the differentially expressed genes.
Protocol 3.2: Validation of Gene Expression Changes using RT-qPCR
Reverse Transcription Quantitative PCR (RT-qPCR) is the gold standard for validating the expression of specific genes identified by RNA-Seq.
1. Primer Design and Validation:
-
Design primers specific to the target genes of interest (e.g., CYP7A1, FGF21, CPT2).
-
Validate primer efficiency (should be 90-110%) and specificity (a single peak in the melt curve analysis).
2. Reverse Transcription (RT):
-
Synthesize cDNA from the same RNA samples used for RNA-Seq. Use 500 ng to 1 µg of total RNA per reaction.
-
Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
3. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green dye, polymerase, dNTPs, and validated forward/reverse primers.
-
Add cDNA template to the reaction.
-
Include the following controls in your plate setup:
-
No-template control (NTC) to detect contamination.
-
-RT control.
-
At least two validated reference (housekeeping) genes for normalization (e.g., GAPDH, ACTB).
-
4. qPCR Cycling and Data Collection:
-
Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve stage at the end to confirm product specificity.
5. Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Calculate the relative gene expression using the ΔΔCq method. This involves:
-
Normalizing the Cq of the target gene to the geometric mean of the reference genes (ΔCq).
-
Normalizing the ΔCq of the this compound-treated samples to the average ΔCq of the control group (ΔΔCq).
-
Calculate the fold change as 2-ΔΔCq.
-
-
Perform statistical analysis (e.g., t-test) to determine the significance of the expression changes.
Summary
This compound exerts its therapeutic effects by acting as a selective PPARδ agonist, leading to widespread changes in the expression of genes critical to bile acid homeostasis, lipid metabolism, and inflammation. The protocols outlined above provide a robust framework for researchers to investigate these transcriptomic changes. Combining the global discovery power of RNA-Seq with the precise validation capabilities of RT-qPCR will enable a deeper understanding of this compound's mechanism of action and aid in the development of novel therapies for metabolic and inflammatory liver diseases.
References
Application Notes and Protocols for In Vivo Imaging to Assess Seladelpar Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar (trade name Livdelzi®) is a first-in-class, selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist.[1][2] It has been granted accelerated approval for the treatment of primary biliary cholangitis (PBC), a chronic, autoimmune cholestatic liver disease characterized by progressive destruction of small bile ducts, leading to cholestasis, inflammation, and fibrosis.[3] The therapeutic effects of this compound are primarily attributed to its ability to inhibit bile acid synthesis and reduce inflammation.[1][2]
Assessing the efficacy of therapeutic agents like this compound in vivo is crucial for both preclinical and clinical development. While biochemical markers (e.g., alkaline phosphatase, bilirubin) and patient-reported outcomes (e.g., pruritus) are primary endpoints in clinical trials, in vivo imaging techniques offer a non-invasive means to visualize and quantify the structural and functional changes in the liver in response to treatment. These imaging modalities can provide valuable insights into the drug's impact on liver fibrosis, inflammation, and metabolic activity, complementing traditional clinical endpoints.
These application notes provide an overview of relevant in vivo imaging techniques and detailed protocols for their use in assessing the efficacy of this compound in the context of liver diseases such as PBC.
This compound Mechanism of Action
This compound is a potent and selective agonist of the PPAR-δ receptor, which is a nuclear receptor expressed in various liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and stellate cells. The activation of PPAR-δ by this compound initiates a signaling cascade that leads to the inhibition of bile acid synthesis. This is mediated through the induction of Fibroblast Growth Factor 21 (FGF21), which subsequently downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. By reducing the production of bile acids, this compound helps to alleviate the cholestatic liver injury characteristic of PBC. Additionally, PPAR-δ activation has been shown to have anti-inflammatory effects.
References
Histological Analysis of Liver Tissue After Seladelpar Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR-δ).[1] PPAR-δ is a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways within the liver, particularly in hepatocytes, cholangiocytes, Kupffer cells, and stellate cells.[2] Activation of PPAR-δ by this compound has been shown to modulate genes involved in bile acid synthesis, lipid metabolism, and inflammation, making it a promising therapeutic agent for chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[3][4] These application notes provide a summary of the reported histological and biochemical effects of this compound on liver tissue and detailed protocols for key histological analyses.
Mechanism of Action
This compound's therapeutic effects are primarily mediated through the activation of the PPAR-δ signaling pathway. Upon binding to PPAR-δ, this compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects relevant to liver histology include the inhibition of bile acid synthesis through the downregulation of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[4] This is mediated by the induction of Fibroblast Growth Factor 21 (FGF21). Additionally, PPAR-δ activation has demonstrated anti-inflammatory and anti-fibrotic effects.
Effects on Liver Histology and Biochemistry
Clinical and preclinical studies have demonstrated that this compound treatment leads to significant improvements in biochemical markers of liver injury and cholestasis, with evidence suggesting corresponding histological benefits.
Biochemical Improvements
Treatment with this compound has been shown to cause robust and clinically meaningful reductions in key liver enzymes. In a Phase 3 trial in patients with PBC, this compound treatment resulted in a significant biochemical response, defined as an alkaline phosphatase (ALP) level less than 1.67 times the upper limit of normal with a decrease of 15% or more from baseline, and a normal total bilirubin level.
| Biomarker | Disease | Dosage | Duration | Observation |
| Alkaline Phosphatase (ALP) | PBC | 10 mg/day | 12 months | 61.7% of patients on this compound met the primary composite endpoint vs. 20.0% on placebo. Normalization of ALP was seen in 25% of patients on this compound vs. 0% on placebo. |
| Alanine Aminotransferase (ALT) | NASH | 10, 20, 50 mg/day | 12 weeks | Dose-dependent reductions of up to 37.5%. |
| PBC | 10 mg/day | 12 months | Significant reduction compared to placebo. | |
| Gamma-Glutamyl Transferase (GGT) | NASH | 10, 20, 50 mg/day | 12 weeks | Significant dose-dependent reductions. |
| Total Bilirubin | PBC | 10 mg/day | 12 months | Remained normal as part of the primary composite endpoint. |
Histological Improvements in NASH
A Phase 2b study in patients with NASH who underwent paired liver biopsies at baseline and 52 weeks showed trends toward histological improvement with this compound treatment. While the study was not powered for statistical significance on histological endpoints, it revealed dose-ordered improvements in NASH resolution and fibrosis.
| Histological Endpoint | Placebo | This compound 10 mg | This compound 20 mg | This compound 50 mg |
| NASH Resolution (and no worsening of fibrosis) | 8% | 10% | 19% | 26% |
| Fibrosis Improvement (≥1 stage and no worsening of NASH) | 20% | Not Reported | Not Reported | 37% |
| Composite (NASH Resolution + Fibrosis Improvement) | 8% | Not Reported | Not Reported | 20% |
Data from a Phase 2b study in NASH.
It is important to note that early clinical development of this compound in NASH was temporarily halted due to atypical histological findings in some patients. However, an independent panel of expert hepatopathologists later concluded that there was no evidence of drug-induced liver injury.
Experimental Protocols
The following are standard protocols for the histological analysis of liver tissue. These can be adapted for preclinical and clinical research specimens.
Experimental Workflow
Hematoxylin and Eosin (H&E) Staining
H&E staining is fundamental for assessing general liver architecture, inflammation, and hepatocellular injury (e.g., ballooning).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Mayer's Hematoxylin solution
-
Eosin Y solution (1%)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Ammonia water or Scott's tap water substitute
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in running tap water (2 minutes).
-
-
Hematoxylin Staining:
-
Stain in Mayer's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 1-2 minutes.
-
Differentiate briefly in acid alcohol (1-2 dips).
-
Rinse quickly in tap water.
-
"Blue" the sections in ammonia water or Scott's tap water substitute for 30-60 seconds.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Counterstain in Eosin Y solution for 1-2 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols (70%, 95%, 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm and extracellular matrix: Pink/Red
Masson's Trichrome Staining
Masson's Trichrome stain is used to differentiate collagen fibers from other tissue components, making it ideal for assessing the degree of fibrosis.
Materials:
-
FFPE liver tissue sections on slides
-
Bouin's solution (optional, for mordanting)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
Protocol:
-
Deparaffinization and Rehydration: As per H&E protocol.
-
Mordanting (Optional but Recommended):
-
Incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour.
-
Rinse in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
-
Cytoplasmic and Muscle Staining:
-
Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.
-
-
Dehydration and Mounting: As per H&E protocol.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
Immunohistochemistry (IHC) for Cytokeratin 7 (CK7)
CK7 is a marker for biliary epithelial cells and can highlight ductular reactions and changes in the biliary tree, which are relevant in cholestatic liver diseases like PBC.
Materials:
-
FFPE liver tissue sections on charged slides
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal serum)
-
Primary antibody: anti-Cytokeratin 7 (clone OV-TL 12/30)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
Protocol:
-
Deparaffinization and Rehydration: As per H&E protocol.
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in sodium citrate buffer at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-CK7 antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
-
Chromogen Development:
-
Rinse with PBS.
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing in water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Biliary epithelial cells and ductular reactions: Brown
-
Nuclei: Blue
Histological Scoring Systems
Quantitative and semi-quantitative scoring systems are essential for standardizing the assessment of liver biopsies.
| Scoring System | Key Features | Primary Application |
| METAVIR | Scores fibrosis (F0-F4) and activity (A0-A3) separately. Simple and widely used in clinical trials. | Chronic Hepatitis C, adaptable for other liver diseases. |
| Ishak (Modified HAI) | More detailed fibrosis staging (0-6) and grading of necroinflammation (0-18). Can detect subtle changes. | Chronic Hepatitis. |
| Batts-Ludwig | A simplified system scoring fibrosis (Stage 0-4) and necroinflammatory grade (Grade 0-4). | General chronic hepatitis. |
| NASH CRN | Specifically designed for NASH, scoring steatosis (0-3), lobular inflammation (0-3), hepatocellular ballooning (0-2), and fibrosis (0-4). | Nonalcoholic Fatty Liver Disease (NAFLD) and NASH. |
Conclusion
This compound has demonstrated significant promise in improving the biochemical markers associated with chronic liver diseases, particularly PBC and NASH. While direct histological evidence from late-stage clinical trials in PBC is still emerging, preclinical and phase 2 NASH data suggest a beneficial effect on liver inflammation and fibrosis. The standardized histological protocols and scoring systems outlined in these notes provide a framework for the rigorous evaluation of liver tissue in response to this compound and other novel therapeutics. Continued research with paired liver biopsies will be crucial to fully elucidate the histological impact of this compound in a broader patient population.
References
- 1. pbccompanion.com [pbccompanion.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. The Efficacy and Safety of this compound for Primary Biliary Cholangitis: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rare-liver-disorders.ime.springerhealthcare.com [rare-liver-disorders.ime.springerhealthcare.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays for PPAR-delta Binding with Seladelpar
Introduction
Seladelpar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] Activation of PPARδ by this compound leads to the transcriptional regulation of target genes involved in bile acid homeostasis, lipid metabolism, and inflammation.[2][3][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as PPARδ, with specific DNA sequences in the genome.[5] This application note provides a detailed protocol for performing a ChIP assay to identify and quantify the binding of PPARδ to its target gene promoters in response to this compound treatment.
The mechanism of action for this compound involves its binding to PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the regulatory regions of target genes, thereby modulating their transcription. A key therapeutic effect of this compound is the reduction of bile acid synthesis through the downregulation of CYP7A1, the rate-limiting enzyme in this process. This is mediated by the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.
Data Presentation
The following table summarizes representative quantitative data from studies investigating the effect of this compound on PPARδ activity and target gene expression.
| Parameter | Description | Value | Cell Type/Model | Reference |
| EC50 for PPARδ | The concentration of this compound that gives half-maximal response of PPARδ activation. | 20.2 nM | In vitro assay | |
| EC50 for PPARα | The concentration of this compound that gives half-maximal response of PPARα activation. | 1.64 µM | In vitro assay | |
| EC50 for PPARγ | The concentration of this compound that gives half-maximal response of PPARγ activation. | 3.53 µM | In vitro assay | |
| Cyp7a1 Expression | Change in gene expression after treatment with 10 µM this compound for 48 hours. | Significantly Reduced | Primary Mouse Hepatocytes | |
| Pdk4 Expression | Change in gene expression after treatment with 10 µM this compound for 48 hours. | Induced | Primary Mouse Hepatocytes | |
| Angptl4 Expression | Change in gene expression after treatment with 10 µM this compound for 48 hours. | Induced | Primary Mouse Hepatocytes | |
| FGF21 Expression | Change in gene expression after treatment with 10 µM this compound for 48 hours. | Increased | Primary Human Hepatocytes | |
| PDK4 Expression | Change in gene expression after treatment with 10 µM this compound for 48 hours. | Increased | Primary Human Hepatocytes | |
| Abcb4 Expression | Change in gene expression after treatment with this compound. | Upregulated | Primary Mouse Hepatocytes |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated PPARδ activation and the experimental workflow for the ChIP assay.
Caption: this compound-PPARδ Signaling Pathway.
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Experimental Protocols
This protocol is adapted from standard ChIP procedures for nuclear receptors and should be optimized for your specific cell type and experimental conditions.
Part A: Cell Culture, Treatment, and Cross-linking
-
Cell Culture: Plate hepatocytes or other relevant cells at an appropriate density on 150 mm dishes and grow to 80-90% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6-48 hours).
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
Scrape cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Part B: Chromatin Preparation
-
Cell Lysis:
-
Resuspend the cell pellet in a hypotonic lysis buffer.
-
Incubate on ice for 10-15 minutes to swell the cells.
-
Dounce homogenize to release the nuclei.
-
Centrifuge to pellet the nuclei.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in a nuclear lysis buffer (containing SDS).
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin to an average size of 200-1000 bp. The optimal sonication conditions (power, duration, cycles) must be empirically determined.
-
Alternatively, use enzymatic digestion (e.g., Micrococcal Nuclease).
-
Verify chromatin fragmentation by running an aliquot on an agarose gel.
-
-
Clarification: Centrifuge the sonicated lysate at high speed to pellet debris. The supernatant contains the soluble chromatin.
Part C: Immunoprecipitation
-
Pre-clearing Chromatin: (Optional but recommended) Incubate the chromatin with Protein A/G beads to reduce non-specific background.
-
Immunoprecipitation:
-
Take an aliquot of the supernatant as the "input" control.
-
Add a specific anti-PPARδ antibody to the remaining chromatin and incubate overnight at 4°C with rotation. Also, include a negative control immunoprecipitation with a non-specific IgG.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the antibody-chromatin mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Finally, wash with a TE buffer.
-
Part D: Elution, Reverse Cross-linking, and DNA Purification
-
Elution:
-
Elute the chromatin from the beads by adding an elution buffer (containing SDS and NaHCO3) and incubating at room temperature.
-
Pellet the beads and collect the supernatant.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluted chromatin and the input control.
-
Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links.
-
-
Protein and RNA Digestion:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol/chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of elution buffer or water.
-
Part E: Analysis
-
Quantitative PCR (qPCR):
-
Use primers specific to the promoter regions of known or putative PPARδ target genes (e.g., PDK4, ANGPTL4).
-
Perform qPCR on the immunoprecipitated DNA and the input DNA.
-
Calculate the fold enrichment of PPARδ binding at specific loci relative to the IgG control and normalized to the input.
-
-
ChIP-Sequencing (ChIP-Seq):
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genome-wide binding sites of PPARδ in response to this compound treatment.
-
References
- 1. content.equisolve.net [content.equisolve.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action | LIVDELZI® (this compound) [livdelzihcp.com]
- 4. ovid.com [ovid.com]
- 5. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Seladelpar Activity Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar (also known as MBX-8025) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARs are a group of nuclear receptors that, upon activation, regulate the transcription of a wide array of genes involved in metabolism, inflammation, and cellular differentiation.[2] this compound's activation of PPARδ has shown therapeutic potential in treating metabolic and liver diseases, such as Primary Biliary Cholangitis (PBC).[1][3]
This document provides a detailed protocol for a cell-based luciferase reporter assay to quantify the activity of this compound on human PPARδ. Luciferase reporter assays are a widely used method to study the activation of nuclear receptors. The principle of this assay is based on a genetically engineered reporter system where the activation of the target receptor (PPARδ) by a ligand (this compound) drives the expression of a luciferase enzyme. The resulting luminescence is directly proportional to the extent of receptor activation and can be quantified to determine the potency and efficacy of the compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating PPARδ. Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]
One of the key downstream effects of this compound-mediated PPARδ activation is the regulation of bile acid synthesis. This is achieved through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade ultimately leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.
Data Presentation
The following table summarizes representative quantitative data obtained from a luciferase reporter assay for this compound and a known PPARδ reference agonist, GW0742.
| Compound | Target | EC50 (nM) | Fold Activation (at 1 µM) | Hill Slope |
| This compound | Human PPARδ | 2.0 | ~15 | ~1.1 |
| GW0742 | Human PPARδ | 10.9 | ~12 | ~1.0 |
EC50 (Half-maximal effective concentration) is a measure of the compound's potency. Fold activation represents the maximal efficacy of the compound relative to a vehicle control. The Hill Slope provides information about the steepness of the dose-response curve.
Experimental Protocol: PPARδ Luciferase Reporter Assay
This protocol outlines the steps for determining the activity of this compound on human PPARδ using a commercially available reporter assay system or a laboratory-developed assay.
Materials:
-
Human PPARδ reporter cell line (e.g., HEK293 or CHO cells stably expressing human PPARδ and a PPRE-driven luciferase reporter construct)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)
-
This compound
-
PPARδ reference agonist (e.g., GW0742)
-
Vehicle control (e.g., DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System)
-
Luminometer
Experimental Workflow:
Procedure:
Day 1: Cell Seeding
-
Culture the human PPARδ reporter cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count.
-
Dilute the cells to the desired seeding density (typically 10,000-20,000 cells per well) in culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound and the reference agonist (e.g., GW0742) in DMSO.
-
Perform serial dilutions of the compounds in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound-treated wells.
-
Carefully aspirate the culture medium from the wells of the 96-well plate.
-
Add 100 µL of the assay medium containing the respective concentrations of this compound, reference agonist, or vehicle control to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
Day 3: Luminescence Detection
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for at least 15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add the recommended volume of luciferase assay reagent to each well (typically 100 µL).
-
Incubate the plate at room temperature for the time specified by the reagent manufacturer (usually 5-10 minutes) to allow for cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental values.
-
Normalize the data by expressing the luminescence of each well as a percentage of the vehicle control.
-
Calculate the "Fold Activation" by dividing the average luminescence of the compound-treated wells by the average luminescence of the vehicle control wells.
-
Plot the fold activation as a function of the compound concentration (using a logarithmic scale for the x-axis).
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 and Hill slope for this compound and the reference agonist.
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the in vitro activity of this compound on its target, PPARδ. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay in their drug discovery and development workflows. The quantitative data generated from this assay, such as the EC50 value, is critical for understanding the potency of this compound and for comparing its activity with other PPARδ agonists.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. PPAR agonists for the treatment of cholestatic liver diseases: Over a decade of clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MBX-8025), a selective PPAR-δ agonist, in patients with primary biliary cholangitis with an inadequate response to ursodeoxycholic acid: a double-blind, randomised, placebo-controlled, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Bile Acid Composition Following Seladelpar Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seladelpar (LIVDELZI®) is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPARδ), a nuclear receptor that plays a critical role in regulating bile acid metabolism.[1][2][3] Approved for the treatment of Primary Biliary Cholangitis (PBC), this compound has been shown to significantly reduce markers of cholestasis and inflammation.[4][5] A key aspect of its mechanism of action involves the modulation of bile acid synthesis and overall composition. These application notes provide a comprehensive overview of the techniques and protocols for accurately measuring changes in bile acid composition in response to this compound treatment, intended for use in research and clinical trial settings.
This compound exerts its effects by downregulating the rate-limiting enzyme in bile acid synthesis, Cholesterol 7α-hydroxylase (CYP7A1). This leads to a reduction in the overall bile acid pool. Clinical studies have demonstrated that treatment with this compound results in a significant decrease in total serum bile acids and the bile acid precursor, 7α-hydroxy-4-cholesten-3-one (C4). Understanding the specific changes in the concentrations of individual primary, secondary, and conjugated bile acids is crucial for elucidating the full therapeutic profile of this compound and its impact on cholestatic liver diseases. The gold-standard methodology for this detailed analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway: this compound's Mechanism of Action on Bile Acid Synthesis
This compound's primary mechanism for reducing bile acid synthesis involves the PPARδ-FGF21-JNK signaling cascade, which ultimately suppresses the expression of the CYP7A1 gene. This pathway is distinct from the typical negative feedback regulation of bile acid synthesis mediated by the Farnesoid X receptor (FXR).
Quantitative Data on Bile Acid Changes
Treatment with this compound has been shown to significantly reduce key markers of bile acid synthesis and the total bile acid pool. While detailed compositional data from large-scale clinical trials is not extensively published, the following table summarizes the known quantitative effects based on available clinical study data.
| Analyte | This compound Dosage | Percent Change from Baseline | Citation |
| Total Serum Bile Acids | 5 mg / 10 mg | Up to 38% reduction | |
| 7α-hydroxy-4-cholesten-3-one (C4) | 10 mg | ↓ 31% | |
| 7α-hydroxy-4-cholesten-3-one (C4) | 5 mg / 10 mg | ↓ 46% | |
| Total Bile Acids | 10 mg | Strong correlation with reduction in IL-31 |
Note: The reduction in C4, a direct marker of bile acid synthesis, and the overall decrease in total bile acids underscore this compound's potent effect on bile acid homeostasis. Further research is expected to provide a more granular view of the changes in specific bile acid species, including primary (cholic acid, chenodeoxycholic acid), secondary (deoxycholic acid, lithocholic acid), and their taurine and glycine conjugates.
Experimental Protocols
The accurate quantification of individual bile acids in a complex biological matrix such as serum or plasma necessitates a highly sensitive and specific analytical method. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred technique.
Experimental Workflow for Bile Acid Profiling
The following diagram illustrates the typical workflow for the analysis of bile acid composition in serum samples from patients treated with this compound.
Detailed Protocol: UPLC-MS/MS for Serum Bile Acid Quantification
This protocol is a representative method for the simultaneous quantification of multiple bile acid species in human serum.
1. Materials and Reagents
-
Bile acid standards (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, ursodeoxycholic acid, and their glycine and taurine conjugates)
-
Isotopically labeled internal standards (e.g., d4-Cholic Acid, d4-Glycocholic Acid, d4-Taurocholic Acid)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human serum (patient samples, quality control samples)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Sample Preparation
-
Thaw serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of serum.
-
Add 10 µL of the internal standard working solution (a mixture of isotopically labeled bile acids in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Vortex briefly to mix.
-
For protein precipitation, add 150 µL of ice-cold methanol.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used to separate the structurally similar bile acid isomers.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute all bile acids, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid and internal standard must be optimized for maximum sensitivity and specificity.
4. Data Analysis and Quantification
-
The concentration of each bile acid in the samples is determined by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentrations of the unknown samples are then interpolated from this calibration curve.
-
Data should be reported in µmol/L or ng/mL.
Conclusion
The analysis of bile acid composition is a critical component in understanding the therapeutic effects of this compound. The protocols and information provided herein offer a robust framework for researchers to accurately measure these changes. The use of UPLC-MS/MS is essential for obtaining detailed and reliable quantitative data on the spectrum of bile acids. As more data from ongoing and future studies with this compound become available, a more complete picture of its impact on bile acid profiles will emerge, further solidifying its role in the management of PBC and potentially other cholestatic liver diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Efficacy and Safety of this compound for Primary Biliary Cholangitis: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a comprehensive review of its clinical efficacy and safety in the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of this compound in primary biliary cholangitis: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 5. This compound in Primary Biliary Cholangitis | World Gastroenterology Organisation [worldgastroenterology.org]
Application Notes and Protocols: Investigating the Anti-Fibrotic Effects of Seladelpar on Hepatic Stellate Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis.[1] Quiescent HSCs, which store vitamin A, transdifferentiate into proliferative, pro-fibrotic myofibroblasts upon liver injury. These activated HSCs are the primary source of ECM components, including collagen type I. Seladelpar, a potent and selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist, has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of liver disease and clinical trials.[2][3][4] PPAR-δ is a nuclear receptor expressed in various liver cells, including HSCs, and its activation is implicated in the regulation of inflammation, lipid metabolism, and fibrosis.[5]
These application notes provide a summary of the effects of PPAR-δ activation on HSCs and detailed protocols for in vitro studies to assess the anti-fibrotic potential of this compound. While direct in vitro studies on this compound with HSCs are limited in publicly available literature, the provided protocols are based on studies with other selective PPAR-δ agonists, such as GW501516, and established methodologies for studying HSC biology.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment on key markers of HSC activation, based on in vivo studies with this compound and in vitro studies with other PPAR-δ agonists.
Table 1: Effect of this compound on Gene Expression of Fibrotic Markers in Activated Hepatic Stellate Cells (LX-2 cell line)
| Gene | Treatment | Expected Change in mRNA Expression | Reference |
| α-SMA (ACTA2) | This compound | ↓ | |
| Collagen I (COL1A1) | This compound | ↓ | |
| TIMP-1 | This compound | ↓ | |
| TGF-β1 | This compound | ↓ |
Table 2: Effect of this compound on Protein Levels of Fibrotic and Signaling Markers in Activated Hepatic Stellate Cells (LX-2 cell line)
| Protein | Treatment | Expected Change in Protein Level | Reference |
| α-SMA | This compound | ↓ | |
| Collagen I | This compound | ↓ | |
| p-SMAD3 | This compound + TGF-β1 | ↓ | Inferred from |
| Total SMAD3 | This compound + TGF-β1 | No significant change | Inferred from |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Hepatic Stellate Cells
This compound, as a PPAR-δ agonist, is expected to exert its anti-fibrotic effects by modulating key signaling pathways involved in HSC activation. A primary pro-fibrotic pathway is initiated by Transforming Growth Factor-beta (TGF-β), which signals through its receptors to phosphorylate SMAD proteins (SMAD2/3). Phosphorylated SMADs then translocate to the nucleus and induce the transcription of fibrogenic genes, including those for α-SMA and collagen I. Activation of PPAR-δ by this compound is hypothesized to interfere with this pathway, potentially by inhibiting the phosphorylation of SMAD3.
Caption: Proposed signaling pathway of this compound in HSCs.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the general workflow for studying the effect of this compound on HSC activation in a laboratory setting.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Culture and Treatment of Human Hepatic Stellate Cells (LX-2)
Materials:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Recombinant Human TGF-β1
-
This compound (or other PPAR-δ agonist)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed LX-2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density that allows for approximately 70-80% confluency at the time of treatment.
-
Starvation (Optional): Once cells reach the desired confluency, reduce the serum concentration in the medium to 0.5-1% FBS for 12-24 hours to synchronize the cells.
-
Treatment:
-
Prepare stock solutions of this compound and TGF-β1. Dilute this compound in DMSO and TGF-β1 in an appropriate buffer as per the manufacturer's instructions.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce HSC activation by adding TGF-β1 (typically 2-5 ng/mL) to the culture medium.
-
Incubate the cells for the desired time points (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).
-
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (α-SMA, COL1A1, TIMP-1, TGF-β1) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Following treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and specific primers for the target and housekeeping genes. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 3: Protein Analysis by Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-SMA, anti-Collagen I, anti-p-SMAD3, anti-SMAD3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Immunofluorescence Staining
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (anti-α-SMA, anti-Collagen I)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Fix the cells grown on chamber slides with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the slides with mounting medium and visualize under a fluorescence microscope.
Conclusion
This compound holds promise as a therapeutic agent for liver fibrosis by targeting the activation of hepatic stellate cells. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound and other PPAR-δ agonists. While the provided data is based on closely related compounds, these experimental designs will be crucial in generating specific data for this compound and furthering our understanding of its anti-fibrotic potential. It is important to note that some studies have reported conflicting results with other PPAR-δ agonists, suggesting that the role of this receptor in HSC biology may be complex and context-dependent. Therefore, thorough investigation using the described methodologies is warranted.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Seladelpar for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seladelpar in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4] PPARδ is a nuclear receptor that plays a crucial role in regulating genes involved in metabolism and inflammation. In in vitro models, particularly in hepatocytes, this compound activation of PPARδ leads to the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This mechanism is independent of the Farnesoid X receptor (FXR) pathway.
Q2: What are the typical effective concentrations of this compound in in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, published studies provide a general range. For primary mouse hepatocytes, a dose-dependent effect on gene expression has been observed between 3-30 µM. A concentration of 10 µM has been effectively used in both primary mouse and human hepatocytes to study its effect on gene expression. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a concentration of 10 mM. Sonication may be used to aid dissolution. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Therefore, prepare intermediate dilutions of the stock solution in a serum-free medium before adding it to your cell cultures. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor or no dose-response observed | 1. Suboptimal concentration range: The concentrations tested may be too high or too low. 2. Cell health: Cells may be unhealthy, leading to inconsistent responses. 3. Reagent integrity: this compound may have degraded. | 1. Perform a broad-range dose-response study: Test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal working range. 2. Ensure cell viability: Check cell viability using methods like Trypan Blue exclusion before and during the experiment. Ensure cells are in the logarithmic growth phase. 3. Use fresh stock solutions: Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High background or inconsistent results in reporter assays | 1. Promoter activity: The reporter construct may have high basal activity in the chosen cell line. 2. Transfection efficiency: Inconsistent transfection efficiency can lead to variable reporter gene expression. | 1. Optimize reporter construct: Use a reporter with a minimal promoter to reduce basal activity. 2. Normalize for transfection efficiency: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) and normalize the PPARδ reporter activity to the control. |
| Cytotoxicity observed at expected effective concentrations | 1. DMSO toxicity: The final DMSO concentration in the culture medium may be too high. 2. This compound-induced toxicity: The cell line may be particularly sensitive to this compound. | 1. Maintain low DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 2. Perform a cytotoxicity assay: Use an MTT or similar assay to determine the cytotoxic concentration range of this compound for your specific cell line and adjust the experimental concentrations accordingly. |
| Precipitation of this compound in culture medium | 1. Low solubility: this compound may have limited solubility in the culture medium, especially at higher concentrations. 2. Interaction with media components: Components in the serum or media may be causing precipitation. | 1. Prepare fresh dilutions: Prepare fresh working solutions of this compound in a serum-free medium immediately before use. 2. Test different media formulations: If precipitation persists, try using a different basal medium or reducing the serum concentration during the treatment period. Sonication of the stock solution during preparation can also help. |
Quantitative Data Summary
The following table summarizes reported effective concentrations of this compound in various in vitro assays.
| Cell Type | Assay Type | Effective Concentration | Reference |
| Primary Mouse Hepatocytes | Gene Expression (Cyp7a1) | 3-30 µM (dose-dependent) | |
| Primary Mouse Hepatocytes | Gene Expression | 10 µM | |
| Primary Human Hepatocytes | Gene Expression | 10 µM |
Experimental Protocols
Determination of Optimal this compound Concentration using a Dose-Response Experiment
This protocol outlines a general method for determining the optimal concentration of this compound for a specific cell line and endpoint (e.g., target gene expression).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell line (e.g., HepG2, primary hepatocytes)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well or 12-well cell culture plates
-
Reagents for endpoint analysis (e.g., RNA extraction kit and qPCR reagents)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in serum-free medium from your 10 mM stock. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: After allowing the cells to adhere and reach the desired confluency, replace the culture medium with the prepared this compound dilutions or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, based on the endpoint being measured (e.g., 24-48 hours for gene expression changes).
-
Endpoint Analysis: Following incubation, process the cells for the chosen endpoint analysis. For gene expression, this would involve RNA extraction, cDNA synthesis, and qPCR analysis of target genes (e.g., PDK4, FGF21) and a housekeeping gene for normalization.
-
Data Analysis: Plot the response (e.g., fold change in gene expression) against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the potential cytotoxicity of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Preparation of this compound Dilutions: Prepare a range of this compound concentrations in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Cell Treatment: Add the prepared dilutions to the respective wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway in hepatocytes.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Selective PPARδ agonist this compound suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gilead.com [gilead.com]
- 4. This compound efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Off-target Effects of Seladelpar
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seladelpar. The focus is on identifying and managing potential off-target effects to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound against other PPAR isoforms?
A1: this compound is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). However, like many small molecules, it can exhibit some activity at other PPAR isoforms (PPARα and PPARγ) at higher concentrations. Understanding this selectivity is crucial for designing experiments and interpreting results.
Data Presentation: this compound Selectivity Profile
| Assay Type | Target | EC50 (nM) | Efficacy (%) | Reference |
| Transactivation Assay | PPARδ | 20.2 | 99.3% | [1] |
| PPARα | 1640 | 41.0% | [1] | |
| PPARγ | 3530 | 58.5% | [1] | |
| Coactivator Recruitment Assay | PPARδ | 10.2 - 25.9 | 7.69 - 14.0 (fold-induction) | |
| PPARα | 34.4 - 85.9 | 4.10 - 9.25 (fold-induction) | ||
| PPARγ | 48.8 - 91.1 | 11.9 - 15.5 (fold-induction) | ||
| Thermal Stability Assay | PPARδ | - | - | [1] |
| PPARα | - | - | [1] | |
| PPARγ | - | - |
Q2: My experimental results are inconsistent when using this compound. What are the common causes and how can I troubleshoot this?
A2: Inconsistent results are a common challenge in pharmacology experiments and can arise from various factors. Here’s a troubleshooting guide to help you identify and resolve these issues.
Troubleshooting Guide: Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Compound Stability and Solubility | - Prepare fresh stock solutions of this compound regularly. - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a non-toxic level for your cells (typically <0.1%). - Visually inspect for any precipitation of this compound in your culture media. |
| Cell Culture Conditions | - Use cells within a consistent and low passage number range to avoid phenotypic drift. - Maintain consistent cell seeding densities as confluency can alter cellular responses. - Ensure consistent incubation times, temperature, and CO2 levels. |
| Assay Variability | - Calibrate pipettes regularly and use consistent pipetting techniques. - Include appropriate positive and negative controls in every experiment. - For plate-based assays, be mindful of "edge effects" and consider not using the outer wells for critical experiments. |
| Biological Variability | - If using primary cells, expect higher inherent variability compared to cell lines. - The expression level of PPARδ can vary between cell types and even between different passages of the same cell line. |
Q3: I'm observing a phenotype that doesn't seem to be mediated by PPARδ. How can I determine if this is an off-target effect?
A3: Distinguishing on-target from off-target effects is a critical step in drug research. Here is a logical workflow to investigate unexpected phenotypes.
Mandatory Visualization: Workflow for Investigating Unexpected Phenotypes
References
Addressing variability in animal model response to Seladelpar
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal model responses to Seladelpar. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the peroxisome proliferator-activated receptor-delta (PPAR-δ).[1][2] PPAR-δ is a nuclear receptor that regulates the transcription of genes involved in metabolic and inflammatory pathways in various tissues, including the liver, muscle, and fat.[1] In the context of liver disease, this compound's activation of PPAR-δ leads to the inhibition of bile acid synthesis.[3][4] This is achieved through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. Additionally, this compound has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models.
Q2: We are observing inconsistent results in our mouse model of NASH after this compound treatment. What are the potential sources of this variability?
A2: Variability in response to this compound in animal models of non-alcoholic steatohepatitis (NASH) can arise from several factors:
-
Animal Model and Strain: Different mouse strains can exhibit varied metabolic responses and disease progression. For instance, studies have utilized models such as diabetic obese mice and mice on a high-fat amylin liver NASH (AMLN) diet. The genetic background of the mice can influence the severity of the NASH phenotype and the response to PPAR-δ agonism.
-
Dietary Composition: The specific composition of the high-fat diet used to induce NASH is a critical variable. The source and amount of fat, cholesterol, and sugar can significantly impact the metabolic and histological features of the disease, thereby affecting the therapeutic window for this compound.
-
Dosing and Formulation: Inconsistent drug exposure can be a major source of variability. Ensure accurate and consistent oral gavage technique. The vehicle used for this compound administration should be consistent across all experimental groups. Preclinical studies have often used water as a vehicle.
-
Gut Microbiome: The gut microbiome plays a role in bile acid metabolism and inflammation. Differences in the gut microbiota between animals or animal facilities could contribute to variable responses to this compound.
-
Timing of Treatment: The stage of disease at which treatment is initiated can influence the outcome. Early intervention may yield more robust effects on inflammation and fibrosis compared to treatment in advanced disease stages.
Q3: Can this compound's effect on bile acid synthesis vary between male and female animals?
A3: Yes, preclinical studies have suggested potential sex-specific differences in bile acid metabolism. In a study using C57BL/6 mice, vehicle-treated females exhibited higher plasma levels of C4 (a marker for bile acid synthesis) compared to males. While this compound treatment reduced plasma C4 and increased FGF21 in both sexes, the dynamics of this response differed. For instance, a single dose of this compound significantly decreased C4 at 8 hours in female mice, whereas multiple doses were required for a sustained decrease from 2 to 24 hours. In male mice, both single and multiple doses produced a similar reduction in plasma C4. Researchers should consider sex as a biological variable in their study design and analysis.
Troubleshooting Guides
Issue 1: Suboptimal Reduction in Liver Enzymes (ALT, AST) in a NASH Mouse Model
-
Possible Cause 1: Inadequate Drug Exposure.
-
Troubleshooting Step: Verify the dosing solution concentration and the accuracy of the oral gavage volume for each animal's body weight. Consider performing pharmacokinetic analysis to determine plasma levels of this compound.
-
-
Possible Cause 2: Advanced Disease State.
-
Troubleshooting Step: Characterize the baseline liver pathology of your animal cohort. This compound's effects may be more pronounced in models with active inflammation and less established fibrosis. Consider initiating treatment at an earlier stage of disease progression.
-
-
Possible Cause 3: Animal Model Selection.
-
Troubleshooting Step: The chosen animal model may not be sufficiently responsive to PPAR-δ agonism. Review the literature for models where this compound has shown significant efficacy, such as the AMLN-diet induced NASH model.
-
Issue 2: High Variability in Fibrosis Markers (e.g., Collagen, α-SMA) Following this compound Treatment
-
Possible Cause 1: Inherent Variability in Fibrosis Development.
-
Troubleshooting Step: Increase the number of animals per group to enhance statistical power. Ensure a consistent and robust method for inducing fibrosis.
-
-
Possible Cause 2: Subjectivity in Histological Scoring.
-
Troubleshooting Step: Employ blinded histological analysis by at least two independent evaluators. Utilize quantitative methods for fibrosis assessment, such as hydroxyproline content analysis or digital image analysis of stained tissue sections, to complement qualitative scoring.
-
-
Possible Cause 3: Concomitant Therapies.
-
Troubleshooting Step: If using combination therapies, be aware of potential interactions. For example, a study combining this compound with the GLP-1 receptor agonist liraglutide showed a more substantial reduction in some fibrosis markers compared to monotherapy.
-
Data Presentation
Table 1: Summary of Preclinical Studies with this compound in Mouse Models
| Study Focus | Mouse Model | This compound Dose | Key Findings | Reference |
| Nonalcoholic Steatohepatitis (NASH) | High-fat amylin liver NASH (AMLN) diet | Not specified in abstract | Markedly improved plasma markers of liver function. Combination with liraglutide or selonsertib resulted in significant reductions in plasma ALT and AST. | |
| Ethanol-Induced Liver Disease | Wild type C57BL/6 mice on LieberDeCarli ethanol diet | 10 mg/kg/day | Protected mice from ethanol-induced liver disease, characterized by lower serum ALT, hepatic triglycerides, and inflammation. Restored gut barrier function and bile acid homeostasis. | |
| Bile Acid Synthesis | C57BL/6 mice | 10 mg/kg/day | Significantly reduced plasma C4 and increased FGF21 levels in both sexes, coinciding with a decrease in Cyp7a1 mRNA and an increase in Fgf21 mRNA in the liver. | |
| Nonalcoholic Steatohepatitis (NASH) | Diabetic obese mice | Not specified in abstract | Reversed NASH pathology by abrogating lipotoxicity. |
Experimental Protocols
Protocol 1: Induction of NASH and Treatment with this compound in Mice (Based on AMLN Diet Model)
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to water.
-
NASH Induction: Feed mice a high-fat amylin liver NASH (AMLN) diet (e.g., 40% fat, 22% fructose, 2% cholesterol) for a period of 20-24 weeks to induce steatohepatitis and fibrosis.
-
Baseline Assessment: At the end of the induction period, perform baseline measurements of body weight, and collect blood for analysis of ALT, AST, and lipid panel. A subset of animals can be euthanized for baseline liver histology.
-
Treatment Groups: Randomize mice into the following groups (n=10-12 per group):
-
Vehicle control (e.g., water)
-
This compound (e.g., 10 mg/kg/day)
-
-
Drug Administration: Prepare this compound fresh daily in the vehicle. Administer the assigned treatment once daily via oral gavage for a duration of 8-12 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis: At the end of the treatment period, collect terminal blood samples for biochemical analysis. Euthanize mice and collect liver tissue for histological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR for markers of inflammation and fibrosis), and hydroxyproline content assay.
Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: A typical experimental workflow for preclinical this compound studies.
References
Overcoming challenges in long-term Seladelpar treatment studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seladelpar.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for the peroxisome proliferator-activated receptor delta (PPAR-δ).[1][2] PPAR-δ is a nuclear receptor that plays a role in regulating genes involved in bile acid synthesis, inflammation, and metabolic pathways.[1][3] The activation of PPAR-δ by this compound is thought to inhibit bile acid synthesis by downregulating the key enzyme CYP7A1 through a mechanism involving fibroblast growth factor 21 (FGF21).[3] This leads to a reduction in the accumulation of toxic bile acids in the liver, which is a hallmark of primary biliary cholangitis (PBC).
Q2: What are the most common adverse events observed in long-term this compound treatment studies?
Based on clinical trial data, the most common adverse reactions are generally mild to moderate. In the RESPONSE pivotal trial, the most frequent adverse events in the this compound arm compared to placebo were headache, abdominal pain, nausea, abdominal distension, and dizziness. Long-term extension studies have shown that the incidence of adverse events may decrease over time.
Q3: Are there any serious adverse events associated with this compound?
While most adverse events are mild to moderate, some serious adverse events have been reported. An increased risk of fractures has been observed in patients treated with this compound compared to placebo. Additionally, dose-related increases in serum transaminases (AST and ALT) have been seen, particularly at doses higher than the recommended 10 mg once daily. However, at the recommended dose, significant increases in liver enzymes were not observed.
Q4: How should patients with hepatic impairment be managed during this compound treatment?
No dosage adjustment is necessary for patients with mild hepatic impairment (Child-Pugh A). However, the use of this compound is not recommended in patients with decompensated cirrhosis (e.g., ascites, variceal bleeding, hepatic encephalopathy). It is advised to consider discontinuing treatment if a patient progresses to moderate or severe hepatic impairment (Child-Pugh B or C).
Q5: What are the key drug interactions to be aware of when using this compound?
This compound is a substrate of CYP2C9, CYP3A4, and OAT3. Therefore, co-administration with strong inhibitors of these enzymes should be avoided as it can increase this compound exposure. For example, co-administration with OAT3 inhibitors and strong CYP2C9 inhibitors should be avoided. It is also recommended to administer this compound at least 4 hours before or 4 hours after taking bile acid sequestrants to avoid reduced absorption.
Troubleshooting Guides
Guide 1: Management of Elevated Liver Enzymes
Issue: A patient in a long-term study receiving this compound exhibits a significant increase in serum transaminase (AST/ALT) levels.
Troubleshooting Workflow:
References
Navigating the Nuances of Seladelpar: A Technical Guide to Interpreting Unexpected Experimental Results
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and interpreting unexpected results in experiments involving Seladelpar. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during in vitro and in vivo studies of this selective PPARδ agonist.
Core Principles of this compound's Mechanism of Action
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] Its primary therapeutic application is in the treatment of primary biliary cholangitis (PBC).[2][3] The principal mechanism involves the activation of PPARδ, which leads to a cascade of events culminating in the reduction of bile acid synthesis. This is achieved through the upregulation of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and unexpected outcomes that researchers may face during their experiments with this compound.
Q1: We are not observing the expected decrease in CYP7A1 expression after treating hepatocytes with this compound. What are the potential causes?
A1: Several factors could contribute to this unexpected result:
-
Cell Line Integrity and Passage Number: Ensure the authenticity and purity of your hepatocyte cell line. Mycoplasma contamination can significantly alter cellular responses. It is also crucial to use cells within a consistent and low passage number range, as cellular characteristics and receptor expression can change over time in culture.[5]
-
Compound Solubility and Stability: Verify the solubility of this compound in your cell culture media. Poor solubility can lead to the precipitation of the compound and inaccurate dosing. Also, confirm the stability of this compound under your experimental conditions, as degradation can lead to a loss of effective concentration.
-
FGF21 and JNK Pathway Integrity: The effect of this compound on CYP7A1 is indirect and dependent on the FGF21 and JNK signaling pathways. Ensure that your cell model has a functional FGF21 and JNK signaling cascade. Genetic or epigenetic alterations in the components of these pathways could render the cells unresponsive to this compound's downstream effects on CYP7A1.
-
Experimental Timing: The transcriptional regulation of CYP7A1 can be dynamic. Consider performing a time-course experiment to determine the optimal time point for observing maximal repression of CYP7A1 expression after this compound treatment.
-
Off-Target Effects or Confounding Variables: While this compound is a selective PPARδ agonist, the possibility of off-target effects in a specific cell system cannot be entirely ruled out. Additionally, components in the cell culture medium, such as high levels of insulin or inflammatory cytokines, can independently influence CYP7A1 expression and may mask the effect of this compound.
Q2: Our in vitro bile acid synthesis assay shows inconsistent or no change after this compound treatment. How can we troubleshoot this?
A2: Inconsistent results in bile acid synthesis assays can stem from several sources:
-
Assay Sensitivity and Methodology: The quantification of bile acids, especially in in vitro samples, requires a sensitive and robust method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of various bile acid species. Ensure your chosen method has the necessary sensitivity and that the sample preparation is appropriate to avoid matrix effects.
-
Substrate Availability: The synthesis of bile acids is dependent on the availability of cholesterol. Ensure that your cell culture conditions provide an adequate and consistent supply of cholesterol for the synthesis of new bile acids.
-
Bile Acid Efflux: Hepatocytes actively transport newly synthesized bile acids out of the cell. If the efflux transporters are highly active, the intracellular accumulation of bile acids may be minimal, making it difficult to detect changes. Consider analyzing the bile acids secreted into the cell culture medium in addition to the cell lysate.
-
Alternative Bile Acid Synthesis Pathways: While this compound primarily affects the classic (neutral) pathway via CYP7A1, the alternative (acidic) pathway of bile acid synthesis may still be active. Depending on your cell model and experimental conditions, this pathway could compensate for the reduction in the classic pathway, leading to no net change in total bile acid levels.
Q3: We are observing unexpected changes in lipid metabolism-related gene expression that are not directly linked to PPARδ activation. What could be the explanation?
A3: While this compound is selective for PPARδ, it is important to consider the broader metabolic impact and potential for indirect or off-target effects:
-
Metabolic Crosstalk: PPARδ is a master regulator of metabolism, and its activation can have wide-ranging effects on lipid and glucose homeostasis. Changes in the expression of genes involved in fatty acid oxidation, for example, could be a downstream consequence of the primary activation of PPARδ and the subsequent metabolic reprogramming of the cell.
-
Potential for Off-Target Effects: Although designed for selectivity, high concentrations of any compound can lead to off-target interactions. To confirm that the observed effects are PPARδ-dependent, consider using a PPARδ antagonist in conjunction with this compound or employing a cell line with a knockout of the PPARδ gene.
-
Metabolites of this compound: In in vivo studies, the observed effects could be due to a metabolite of this compound rather than the parent compound. Metabolic profiling can help identify major metabolites, which can then be tested for their activity.
Data Presentation
Table 1: Summary of Key In Vitro Effects of this compound
| Parameter | Expected Outcome | Potential Unexpected Outcome | Possible Causes for Unexpected Outcome |
| PPARδ Activation | Increased transcriptional activity | No or low activation | Poor compound solubility/stability, inactive reporter system, incorrect dosage |
| CYP7A1 mRNA Expression | Decreased | No change or increase | Dysfunctional FGF21/JNK pathway, confounding factors in media, inappropriate timing |
| Bile Acid Synthesis | Decreased | No change or inconsistent results | Insensitive assay, low substrate availability, high bile acid efflux, compensatory pathways |
| Lipid Metabolism Genes | Altered expression (e.g., increased fatty acid oxidation) | Unexpected gene expression changes | Metabolic crosstalk, potential off-target effects at high concentrations |
Table 2: Summary of Common Clinical Trial Findings with this compound
| Efficacy Endpoint | Result | Adverse Events (Most Common) | Result |
| Alkaline Phosphatase (ALP) Normalization | Significantly increased compared to placebo | Headache | Higher incidence than placebo |
| Biochemical Response | Significantly improved compared to placebo | Pruritus | Decreased incidence compared to placebo |
| Pruritus Numerical Rating Scale (NRS) Score | Significant reduction in patients with moderate to severe pruritus | Abdominal Pain | Reported in clinical trials |
| Total Bilirubin | Maintained at normal levels | Nausea | Reported in clinical trials |
Experimental Protocols
1. PPARδ Transactivation Assay
This protocol is a general guideline for a cell-based reporter gene assay to measure the activation of PPARδ by this compound.
-
Principle: Cells are transiently co-transfected with a plasmid expressing a chimeric protein containing the Gal4 DNA-binding domain fused to the PPARδ ligand-binding domain, and a reporter plasmid containing a luciferase gene under the control of a Gal4 response element. Activation of PPARδ by a ligand like this compound induces the expression of luciferase, which can be quantified.
-
Materials:
-
HEK293T or other suitable cell line
-
pBIND-PPARδ expression vector
-
pG5luc or similar luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and a known PPARδ agonist (positive control)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, co-transfect the cells with the PPARδ expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, the positive control, or vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.
-
2. CYP7A1 Expression Analysis by qPCR
This protocol outlines the measurement of CYP7A1 mRNA levels in hepatocytes treated with this compound.
-
Principle: Quantitative real-time PCR (qPCR) is used to measure the relative abundance of CYP7A1 mRNA transcripts in treated versus control cells.
-
Materials:
-
Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CYP7A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
Plate hepatocytes and allow them to adhere.
-
Treat cells with this compound or vehicle control for a predetermined amount of time (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for CYP7A1 and a housekeeping gene.
-
Calculate the relative expression of CYP7A1 using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
3. In Vitro Bile Acid Quantification by LC-MS/MS
This protocol provides a general workflow for the analysis of bile acids in cell culture samples.
-
Principle: Liquid chromatography is used to separate different bile acid species, which are then detected and quantified by tandem mass spectrometry.
-
Materials:
-
Hepatocyte cell culture samples (cell lysates and/or culture medium)
-
Internal standards (deuterated bile acids)
-
Acetonitrile and methanol (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with a suitable C18 column
-
-
Procedure:
-
Sample Preparation:
-
To an aliquot of cell lysate or culture medium, add a known amount of internal standard mixture.
-
Precipitate proteins by adding cold acetonitrile or methanol.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the bile acids using a gradient elution with a mobile phase consisting of water and a mixture of acetonitrile/methanol, both containing formic acid.
-
Detect the bile acids using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the concentration of each bile acid by comparing its peak area to that of its corresponding internal standard.
-
-
Mandatory Visualizations
References
Navigating Seladelpar in an In Vitro Setting: A Technical Support Guide
F.A.Q. & Troubleshooting Center
For researchers, scientists, and drug development professionals utilizing Seladelpar in cell-based assays, this guide provides essential information to anticipate and mitigate potential cytotoxic effects, ensuring data integrity and experimental success. While this compound has a well-established safety profile at therapeutic doses for the treatment of Primary Biliary Cholangitis (PBC), supraphysiological concentrations in in vitro models can present unique challenges.[1][2] This resource offers a structured approach to experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[3] PPARδ is a nuclear receptor that plays a critical role in regulating genes involved in bile acid synthesis, inflammation, and lipid metabolism.[4] In the context of its therapeutic use, this compound activation of PPARδ leads to the downregulation of CYP7A1, a key enzyme in bile acid synthesis, thereby reducing the cholestatic liver injury associated with PBC.[5]
Q2: Is this compound known to be cytotoxic in cell-based assays?
While clinically well-tolerated at the approved 10 mg daily dose, early clinical trials using much higher doses (50 mg and 200 mg) reported reversible, asymptomatic elevations in liver aminotransferases (ALT, AST). This suggests a dose-dependent potential for hepatotoxicity. In in vitro systems, it is plausible that high concentrations, far exceeding the therapeutic range, could induce cytotoxic effects. The specific cytotoxic concentration 50% (CC50) can vary significantly depending on the cell type, assay duration, and metabolic capacity of the cells.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
While specific in vitro cytotoxicity mechanisms for this compound are not extensively published, potential causes at supraphysiological concentrations could include:
-
On-Target Stress: Over-activation of the PPARδ pathway could lead to metabolic reprogramming that certain cell lines cannot adapt to, potentially inducing apoptosis. Some studies with other PPARδ agonists have linked pathway activation to apoptosis in specific contexts.
-
Off-Target Effects: At high concentrations, small molecules can interact with unintended cellular targets, leading to toxicity that is independent of PPARδ activation. This has been observed with other classes of PPAR agonists.
-
Metabolite-Induced Toxicity: The metabolism of this compound by cellular enzymes (e.g., Cytochrome P450s) could generate metabolites that are more toxic than the parent compound.
-
Physicochemical Stress: At very high concentrations, the compound may precipitate out of solution or disrupt cell membranes, leading to non-specific cytotoxicity.
Troubleshooting Guide: High Cytotoxicity Observed
This section addresses the common problem of observing higher-than-expected cytotoxicity in your cell-based assays with this compound.
| Problem | Potential Cause | Recommended Action |
| High cytotoxicity across all concentrations, including low doses. | Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.1% for DMSO). Run a vehicle-only control series to confirm. |
| Poor Cell Health: Cells may have been stressed, at a high passage number, or seeded at a suboptimal density. | Use cells in the logarithmic growth phase, ensure proper seeding density, and regularly check for contamination. | |
| Compound Instability: this compound may be degrading in the culture medium over the incubation period. | Prepare fresh stock solutions and treatment media for each experiment. Minimize exposure of stock solutions to light. | |
| Cytotoxicity observed only at high concentrations. | Concentration Range Too High: The tested concentrations may far exceed the physiologically relevant or on-target effective range. | Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to identify the therapeutic window and the cytotoxic threshold. |
| Cell Line Sensitivity: The specific cell line being used (e.g., a highly metabolic hepatoma line) may be particularly sensitive to PPARδ agonism or off-target effects. | Consider using a different cell line or a primary cell type with a different metabolic profile to confirm if the effect is cell-type specific. | |
| Inconsistent cytotoxicity results between experiments. | Assay Variability: Pipetting errors, variations in incubation time, or inconsistent cell seeding can lead to variable results. | Standardize all experimental parameters. Use calibrated pipettes and ensure even cell distribution in plates. |
| Assay Interference: this compound may interfere with the assay chemistry (e.g., reducing MTT reagent, quenching fluorescence). | Use an orthogonal cytotoxicity assay to confirm results (e.g., if using an MTT assay, confirm with an LDH release assay). |
Data Presentation: Cytotoxicity of PPAR Agonists
While specific in vitro cytotoxicity data for this compound is limited in public literature, the following table provides data for other PPAR agonists to serve as a reference. It is critical to experimentally determine the cytotoxic profile of this compound in your specific cell system.
| Compound | Agonist Target | Cell Line | Assay Duration | LC50 / IC50 (µM) | Notes |
| GW501516 | PPARδ | C666-1 (Nasopharyngeal Carcinoma) | 72 hours | ~30 µM | Effect considered non-specific at high concentrations. |
| WY14643 | PPARα | OK (Opossum Kidney) | Not Specified | 92 - 124 µM | Cytotoxicity suggested to be independent of PPAR activation. |
| Ciglitazone | PPARγ | OK (Opossum Kidney) | Not Specified | 8.6 - 14.8 µM | Cytotoxicity suggested to be independent of PPAR activation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range and Cytotoxicity (CC50) of this compound
Objective: To establish a non-cytotoxic working concentration range for this compound and determine its 50% cytotoxic concentration (CC50) in a specific liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other relevant cell line)
-
Complete culture medium (e.g., EMEM + 10% FBS)
-
This compound powder
-
Sterile DMSO
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase HepG2 cells.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations. A suggested 10-point concentration range is 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, and 0 µM (vehicle control).
-
-
Cell Treatment:
-
Carefully remove 100 µL of medium from each well.
-
Add 100 µL of the 2X this compound working solutions to the corresponding wells (in triplicate). The final DMSO concentration should not exceed 0.1%.
-
Include "medium only" and "untreated cells" controls.
-
Incubate for the desired experimental duration (e.g., 48 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the CC50 value.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key workflows and concepts for working with this compound.
Caption: A troubleshooting decision tree for unexpected cytotoxicity.
Caption: Workflow for establishing a safe in vitro dose range.
Caption: this compound's primary signaling pathway and potential off-target stress.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Efficacy and Safety of this compound for Primary Biliary Cholangitis: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the safety and efficacy of this compound for adults with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Seladelpar in Experimental Conditions
Welcome to the technical support center for Seladelpar. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound throughout your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years. For short-term use, it can be kept at 4°C for several weeks. It is important to keep the container tightly sealed and protected from moisture.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: For most in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 10 mg/mL (22.5 mM).[1] To aid dissolution, sonication is recommended.[1] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with a this compound concentration of 1 mg/mL.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions prepared in DMSO should be stored at -80°C for long-term stability, where they can be kept for up to one year. For short-term storage of up to one month, aliquots can be stored at -20°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound in aqueous solutions?
A4: The aqueous solubility of this compound, specifically the lysine dihydrate salt, is pH-dependent. It is slightly soluble at a low pH and very soluble at a high pH. For experimental purposes, dissolving this compound in an organic solvent like DMSO first is recommended before further dilution in aqueous buffers or cell culture media.
Q5: Is this compound sensitive to light?
A5: The safety data sheet for this compound sodium salt recommends keeping it away from direct sunlight. Therefore, it is prudent to protect this compound powder and solutions from light by using amber vials or by covering the containers with aluminum foil during storage and experiments.
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve in my chosen solvent.
-
Question: I am having trouble dissolving this compound powder. What should I do?
-
Answer:
-
Verify the Solvent: For high concentrations, DMSO is the recommended solvent. Aqueous buffers are generally not suitable for initial solubilization of the free acid form.
-
Check Concentration: Ensure you are not exceeding the known solubility limit. In DMSO, the solubility is approximately 10 mg/mL.
-
Aid Dissolution: Sonication is recommended to facilitate the dissolution of this compound in DMSO. Gentle warming may also be attempted, but care should be taken to avoid high temperatures that could lead to degradation.
-
Consider the Salt Form: The lysine dihydrate salt of this compound has different solubility properties, particularly in water, where solubility increases with pH. Ensure you are aware of which form of the compound you are using.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Question: My experimental results with this compound are variable. Could this be a stability issue?
-
Answer: Inconsistent results can indeed be a sign of compound instability or improper handling. Consider the following:
-
Stock Solution Age and Storage: Ensure your stock solution is within its recommended storage period (up to 1 year at -80°C in DMSO). Avoid using stock solutions that have been repeatedly freeze-thawed. Prepare fresh dilutions in your cell culture medium for each experiment from a properly stored stock aliquot.
-
Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced cellular stress, which can confound results. Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experimental design.
-
pH of the Medium: While specific data on this compound's stability in various cell culture media is limited, its pH-dependent aqueous solubility suggests that the pH of your culture medium could influence its stability and availability to the cells. Standard cell culture media are typically buffered to a physiological pH (around 7.4), where this compound is expected to be more soluble.
-
Interaction with Media Components: Be aware of potential interactions with components in your serum-containing medium. While specific incompatibilities are not well-documented in the available literature, it is a possibility.
-
Issue 3: I need to confirm the concentration and purity of my this compound solution.
-
Question: How can I verify the concentration and purity of my this compound stock solution or assess its stability under my experimental conditions?
-
Answer: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for both quantifying this compound and detecting potential degradation products.
-
Impurity Profiling: HPLC, in combination with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can be used for comprehensive impurity profiling and the identification of degradation products.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃F₃O₅S | |
| Molar Mass | 444.47 g/mol | |
| Appearance | White to off-white powder (lysine dihydrate salt) |
Table 2: Solubility and Storage Recommendations for this compound
| Parameter | Details | Reference |
| Solubility | ||
| DMSO | 10 mg/mL (22.5 mM) | |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 1 mg/mL (2.25 mM) | |
| Water (lysine dihydrate salt) | pH-dependent: Slightly soluble at low pH, very soluble at high pH | |
| Storage Conditions | ||
| Powder (Long-term) | -20°C for up to 3 years | |
| In Solvent (DMSO) | -80°C for up to 1 year; -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 444.47 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh out 4.44 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound's mechanism of action via PPARδ activation.
References
Technical Support Center: Investigating Seladelpar's Mechanism of Action
Welcome to the technical support center for researchers studying the mechanism of action of Seladelpar. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing robust control experiments and overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
FAQ 1: Confirming PPARδ as the Mediator of this compound's Effects
Question: How can I be certain that the observed effects of this compound in my cell line or animal model are specifically mediated by Peroxisome Proliferator-Activated Receptor delta (PPARδ)?
Answer: To confirm the specificity of this compound's action through PPARδ, a combination of positive and negative controls is essential.
Troubleshooting Guide:
-
Issue: No significant difference is observed between wild-type and PPARδ-knockout/knockdown models upon this compound treatment.
-
Possible Cause: Inefficient knockout/knockdown of PPARδ.
-
Solution: Verify the reduction of PPARδ expression at both the mRNA (RT-qPCR) and protein (Western Blot) levels.
-
Possible Cause: Compensation by other PPAR isoforms.
-
Solution: Evaluate the expression levels of PPARα and PPARγ to check for upregulation. Consider using a pan-PPAR antagonist as an additional control.
-
-
Issue: The PPARδ antagonist does not block the effects of this compound.
-
Possible Cause: The antagonist concentration is too low or its potency is insufficient.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the antagonist required to inhibit this compound's activity.
-
Possible Cause: The antagonist may have off-target effects.
-
Solution: Test the antagonist alone to ensure it does not independently affect the readouts of interest.
-
Experimental Protocols:
-
PPARδ Knockdown using siRNA:
-
Culture cells to 60-80% confluency.
-
Transfect cells with a validated PPARδ-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
After 24-48 hours, treat the cells with this compound or vehicle.
-
Harvest cells for downstream analysis (e.g., RT-qPCR for target gene expression, Western Blot for protein levels).
-
-
Pharmacological Inhibition with a PPARδ Antagonist:
-
Pre-incubate cells with a selective PPARδ antagonist (e.g., GSK0660) for 1-2 hours before adding this compound.
-
Include control groups treated with vehicle, this compound alone, and the antagonist alone.
-
Following incubation with this compound, proceed with the desired experimental readout.
-
Data Presentation:
| Experimental Group | Expected Outcome for a PPARδ-mediated effect |
| Wild-type + this compound | Significant change in readout (e.g., decreased CYP7A1 expression) |
| PPARδ Knockout/Knockdown + this compound | Attenuated or no change in readout compared to wild-type |
| Wild-type + PPARδ Antagonist + this compound | Attenuated or no change in readout compared to this compound alone |
| Wild-type + Non-targeting siRNA + this compound | Significant change in readout, similar to Wild-type + this compound |
| Wild-type + Vehicle | No significant change in readout |
| Wild-type + PPARδ Antagonist alone | No significant change in readout |
FAQ 2: Investigating the Downstream Signaling Pathway of this compound
Question: My results show that this compound treatment leads to the downregulation of CYP7A1, but how can I confirm this is occurring through the FGF21/JNK pathway as reported?[1][2][3][4][5]
Answer: To dissect the downstream signaling cascade, you will need to employ specific inhibitors and measure the activation of key pathway components.
Troubleshooting Guide:
-
Issue: No increase in FGF21 expression is observed after this compound treatment.
-
Possible Cause: The time point of measurement is not optimal.
-
Solution: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak of FGF21 induction.
-
Possible Cause: The cell type used may not express FGF21.
-
Solution: Confirm FGF21 expression in your model system at baseline.
-
-
Issue: Inhibition of JNK does not rescue the this compound-mediated downregulation of CYP7A1.
-
Possible Cause: The JNK inhibitor concentration is not optimal.
-
Solution: Conduct a dose-response experiment for the JNK inhibitor to ensure effective pathway blockade without causing cytotoxicity.
-
Possible Cause: Alternative signaling pathways may be involved.
-
Solution: Investigate other potential pathways downstream of PPARδ activation that could regulate CYP7A1.
-
Experimental Protocols:
-
Measurement of FGF21 Levels:
-
Treat cells or animals with this compound or vehicle.
-
Measure FGF21 mRNA levels using RT-qPCR.
-
Measure secreted FGF21 protein levels in the cell culture supernatant or serum using an ELISA kit.
-
-
Assessment of JNK Activation:
-
Following this compound treatment, lyse the cells and perform a Western Blot.
-
Probe the membrane with antibodies against phosphorylated JNK (p-JNK) and total JNK. An increase in the p-JNK/total JNK ratio indicates activation.
-
-
JNK Inhibition:
-
Pre-treat cells with a specific JNK inhibitor (e.g., SP600125) for 1-2 hours.
-
Add this compound and incubate for the desired time.
-
Measure CYP7A1 expression via RT-qPCR.
-
Data Presentation:
| Experimental Group | Expected FGF21 Levels | Expected p-JNK/Total JNK Ratio | Expected CYP7A1 Expression |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Increased | Increased | Decreased |
| JNK Inhibitor + this compound | Increased | Baseline/Reduced | Baseline/Attenuated Decrease |
| JNK Inhibitor alone | Baseline | Baseline | Baseline |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of your experiments, the following diagrams illustrate key processes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selective PPARδ agonist this compound suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PPARδ agonist this compound suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Addressing inconsistent findings in Seladelpar research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seladelpar. The information is designed to address potential inconsistencies and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver transaminases (ALT/AST) in our non-clinical models at higher doses of this compound. Is this consistent with previous findings?
A1: Yes, this is a known dose-dependent effect of this compound. Early clinical trials in humans reported dose-related increases in serum transaminase levels, particularly at doses of 50 mg and 200 mg once daily, which are 5 to 20 times higher than the approved clinical dose for Primary Biliary Cholangitis (PBC)[1][2]. However, at the recommended 10 mg daily dose used in recent pivotal trials for PBC, these elevations were not observed, and the incidence of liver test abnormalities was comparable to placebo[3]. The product label for this compound includes a warning about these dose-related increases and recommends monitoring liver tests[1][3]. Therefore, observing transaminase elevations at supra-therapeutic doses in experimental models is consistent with the known pharmacological profile of the compound.
Q2: Some historical literature mentions the termination of a this compound trial due to safety concerns, specifically atypical histological findings. What was the outcome of this issue?
A2: You are likely referring to the early termination of the Phase 2b ENHANCE study of this compound in patients with Non-alcoholic Steatohepatitis (NASH). The study was halted due to unexpected, atypical histological findings in liver biopsies. However, a subsequent independent, blinded review by expert pathologists determined that these findings predated the treatment with this compound. Following this clarification, the clinical development program for PBC was resumed. This event highlights the critical importance of baseline histology in studies involving liver pathology.
Q3: Our research is focused on NASH, and we are seeing inconsistent results in terms of efficacy, particularly regarding liver fat reduction. Why might this be the case when the PBC data appears more robust?
A3: The discrepancy in efficacy between PBC and NASH is a key finding in this compound's development history. In a Phase 2b study in NASH patients, this compound treatment resulted in minimal reductions in liver fat that were not statistically significant when compared to placebo. However, the same study showed robust and clinically meaningful reductions in markers of liver injury, such as Alanine Aminotransferase (ALT) and Gamma-Glutamyl Transferase (GGT).
This suggests that this compound's primary mechanism in the liver may be more strongly related to reducing inflammation and cholestatic injury rather than resolving steatosis. The pathophysiology of PBC (an autoimmune disease causing bile duct destruction) is distinct from NASH (a metabolic disease characterized by fat accumulation, inflammation, and fibrosis). This compound's potent anti-inflammatory and anti-cholestatic effects, driven by its PPAR-delta agonism, are highly relevant to the disease process in PBC. In NASH, while inflammation is a component, the initial driver is metabolic dysregulation and fat accumulation, which this compound appears to impact less directly.
Q4: We are designing a study to investigate the downstream effects of this compound. What is the current understanding of its mechanism of action?
A4: The precise mechanism by which this compound exerts all its therapeutic effects in PBC is not fully understood. However, it is well-established that this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ).
Key known aspects of its mechanism include:
-
Inhibition of Bile Acid Synthesis: Activation of PPAR-δ by this compound has been shown to reduce the synthesis of bile acids. This is thought to occur through a fibroblast growth factor 21 (FGF21)-dependent downregulation of CYP7A1, which is the rate-limiting enzyme in bile acid synthesis from cholesterol.
-
Anti-inflammatory Effects: PPAR-δ is expressed in various liver cells, including Kupffer and stellate cells. Its activation is associated with the downregulation of inflammatory cascades.
-
Anti-cholestatic Effects: By reducing the overall bile acid load and inflammation, this compound helps to alleviate cholestasis, as evidenced by the significant reductions in serum alkaline phosphatase (ALP).
Researchers should be aware that while the link to PPAR-δ activation is clear, the full range of downstream gene regulation and cellular effects is still an active area of investigation.
Data Summary Tables
Table 1: Efficacy of this compound in Primary Biliary Cholangitis (RESPONSE Trial)
| Endpoint (at 12 months) | This compound (10 mg) | Placebo | p-value |
| Composite Biochemical Response * | 61.7% | 20.0% | <0.001 |
| Alkaline Phosphatase (ALP) Normalization | 25.0% | 0% | <0.001 |
| Change in Pruritus NRS Score | -3.2 | -1.7 | 0.005 |
*Composite Biochemical Response: ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.
Table 2: Efficacy of this compound in Non-alcoholic Steatohepatitis (Phase 2b, 12-week data)
| Endpoint (at 12 weeks) | This compound | Placebo | Finding |
| Liver Fat Reduction | Minimal | - | Not significant vs. Placebo |
| Alanine Aminotransferase (ALT) Reduction | Up to 37.5% | - | Significant vs. Placebo |
| Gamma-Glutamyl Transferase (GGT) Reduction | Significant | - | Significant vs. Placebo |
Table 3: Common Adverse Events in the RESPONSE Trial (PBC)
| Adverse Event | This compound (10 mg) | Placebo |
| Headache | 8% | 3% |
| Abdominal Pain | 7% | 2% |
| Nausea | 6% | 5% |
| Abdominal Distension | 6% | 3% |
| Dizziness | 5% | 2% |
Experimental Protocols
Protocol: Evaluating a PPAR-δ Agonist in a Preclinical Model of Cholestatic Liver Injury (e.g., Bile Duct Ligation Model)
-
Animal Model: Utilize a standard model of cholestatic liver injury, such as bile duct ligation (BDL) in rodents. Include sham-operated animals as controls.
-
Grouping:
-
Group 1: Sham + Vehicle
-
Group 2: BDL + Vehicle
-
Group 3: BDL + this compound (Low Dose)
-
Group 4: BDL + this compound (High Dose)
-
Group 5: BDL + Positive Control (e.g., UDCA)
-
-
Dosing: Administer this compound or vehicle daily via oral gavage for a predefined period (e.g., 14-28 days) post-surgery.
-
Monitoring:
-
Weekly: Monitor animal weight and general health.
-
Endpoint (Sacrifice): Collect blood and liver tissue.
-
-
Biochemical Analysis (Serum):
-
Measure markers of cholestasis: Alkaline Phosphatase (ALP), Total Bilirubin (TBIL).
-
Measure markers of liver injury: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).
-
-
Histopathological Analysis (Liver Tissue):
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Perform Hematoxylin and Eosin (H&E) staining to assess necrosis and inflammation.
-
Perform Sirius Red staining to quantify fibrosis.
-
Assess bile duct proliferation.
-
-
Gene Expression Analysis (Liver Tissue):
-
Isolate RNA from a separate liver portion.
-
Perform qRT-PCR for genes involved in bile acid synthesis (e.g., Cyp7a1), inflammation (e.g., Tnf-α, Il-6), and fibrosis (e.g., Col1a1, Timp1).
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare outcomes between groups. A p-value < 0.05 is typically considered significant.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Potential sources of variability in a clinical trial workflow.
Caption: Divergent outcomes in PBC vs. NASH research.
References
Seladelpar Technical Support Center: A Guide for Researchers
Welcome to the Seladelpar Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the handling, storage, and use of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store powdered this compound?
A1: Powdered this compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vivo studies, further dilution with aqueous solutions is common.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is this compound sensitive to light or pH changes?
A4: While specific data on the light and pH sensitivity of this compound in solution is limited, it is general best practice for handling powdered compounds to keep them away from direct sunlight.[1] For solutions, it is advisable to use amber vials or cover tubes with foil to minimize light exposure. The stability of the compound may be pH-dependent, so it is recommended to maintain a consistent pH in your experimental buffers.
Q5: What are the primary safety precautions I should take when handling this compound powder?
A5: When handling powdered this compound, it is important to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution after thawing | The concentration of this compound may be too high for the solvent, or the solution may have been stored improperly. | Gently warm the solution and sonicate to aid in redissolution. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. |
| Inconsistent results in cell-based assays | Degradation of this compound in the working solution. The final concentration of the organic solvent (e.g., DMSO) may be affecting the cells. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls. |
| Difficulty dissolving this compound powder | The chosen solvent may not be optimal, or the powder has absorbed moisture. | Ensure the powdered this compound is at room temperature before opening the vial to prevent condensation. Use a recommended solvent such as DMSO. If solubility issues persist, gentle warming and vortexing can be applied. |
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Final Dilution: Prepare the final working solution by diluting the stock or intermediate solution directly into pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the medium is kept to a minimum (e.g., ≤0.5%) and is consistent across all experimental and control wells.
-
Application to Cells: Immediately add the working solution to your cell cultures.
Visualizations
References
Identifying potential confounding factors in Seladelpar studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing potential confounding factors in studies involving Seladelpar.
Troubleshooting Guides
Issue 1: Unexpected Variability in Biochemical Markers (ALP, ALT, Bilirubin)
Potential Cause: Confounding factors may be influencing the biochemical response to this compound.
Troubleshooting Steps:
-
Review Baseline Characteristics: Stratify patient data to identify imbalances in key baseline parameters.
-
Assess Concomitant Medications: Document and analyze all concomitant medications for potential drug interactions.
-
Evaluate Disease Severity: Ensure consistent staging of liver disease across all study arms.
Data Summary Table: Key Baseline Confounders in Liver Disease Studies
| Confounding Factor | Potential Impact on this compound Studies | Data to Collect |
| Disease Severity (PBC) | Patients with more advanced PBC may show a different response profile.[1] | Baseline ALP, total bilirubin, albumin levels; Platelet count; Presence of cirrhosis.[1][2] |
| Disease Severity (NASH) | Histological features at baseline can influence outcomes.[3][4] | NAFLD Activity Score (NAS), fibrosis stage, presence of hepatocyte ballooning. |
| Prior/Concomitant PBC Treatment | Inadequate response or intolerance to Ursodeoxycholic Acid (UDCA) is an inclusion criterion for many this compound trials. | History of UDCA use, duration, and response. |
| Metabolic Comorbidities (NASH) | Conditions like type 2 diabetes and dyslipidemia are prevalent in NASH and can affect liver enzymes. | Fasting glucose, HbA1c, lipid panel. |
| Body Mass Index (BMI) (NASH) | Obesity is a key driver of NASH progression. | Height and weight to calculate BMI. |
| Genetic Factors (NASH) | Genetic polymorphisms can influence NASH pathogenesis. | Genotyping for relevant variants (e.g., PNPLA3). |
| Alcohol Consumption | Even modest alcohol intake can affect liver enzymes. | Detailed patient-reported alcohol consumption history. |
Issue 2: Higher than Expected Incidence of Adverse Events
Potential Cause: Drug-drug interactions or underlying patient characteristics may be potentiating adverse effects.
Troubleshooting Steps:
-
Detailed Medication Review: Scrutinize concomitant medications for known interactions with this compound's metabolic pathways (CYP2C9, CYP3A4, OAT3, BCRP).
-
Pharmacogenomic Analysis: Consider genotyping for CYP2C9 poor metabolizers, who may have increased exposure to this compound.
-
Assess for Biliary Obstruction: Rule out complete biliary obstruction, a contraindication for this compound.
Data Summary Table: Clinically Significant Drug Interactions with this compound
| Interacting Drug Class | Mechanism of Interaction | Clinical Recommendation |
| OAT3 Inhibitors (e.g., probenecid) | Increase this compound exposure. | Avoid concomitant use. |
| Strong CYP2C9 Inhibitors | Increase this compound exposure. | Avoid concomitant use. |
| Rifampin | May reduce this compound exposure. | Monitor biochemical response (e.g., ALP, bilirubin). |
| Dual Moderate CYP2C9 and Moderate/Strong CYP3A4 Inhibitors | May increase this compound exposure. | Monitor closely for adverse effects. |
| BCRP Inhibitors (e.g., cyclosporine) | May increase this compound exposure. | Monitor closely for adverse effects. |
| Bile Acid Sequestrants | May reduce this compound absorption and efficacy. | Administer this compound at least 4 hours before or 4 hours after the sequestrant. |
Experimental Protocols
Protocol 1: Investigation of Confounding by Indication
Objective: To determine if the initial severity of the liver disease is confounding the observed treatment effect of this compound.
Methodology:
-
Patient Stratification: Divide the study population into subgroups based on baseline disease severity (e.g., for PBC: early vs. moderate vs. advanced stages based on bilirubin and albumin levels; for NASH: fibrosis stages F1, F2, F3).
-
Statistical Analysis: Perform a stratified analysis or use multivariable regression models to adjust for baseline severity when evaluating the treatment effect on primary endpoints (e.g., biochemical response, histological improvement).
-
Propensity Score Matching: In observational studies, use propensity score matching to balance baseline characteristics between treatment and control groups.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding factors to control for in a this compound clinical trial for Primary Biliary Cholangitis (PBC)?
A1: The most critical factors include the patient's baseline disease stage (determined by bilirubin and albumin levels), baseline alkaline phosphatase (ALP) level, and their prior response to ursodeoxycholic acid (UDCA). These factors are strong predictors of disease progression and can significantly influence the observed treatment effect. Additionally, concomitant medications, especially those that interact with this compound's metabolism, must be carefully documented and controlled for.
Q2: In our NASH study, we are seeing a significant placebo effect. What could be the confounding factors?
A2: A significant placebo effect in NASH trials can be driven by several factors. Lifestyle modifications, such as changes in diet and physical activity, are common confounders as participants may be more health-conscious upon entering a trial. Other factors include variability in histological assessment and the natural history of the disease. It is crucial to standardize lifestyle advice across all arms of the study and use central, blinded readers for histology.
Q3: How does this compound's mechanism of action influence potential confounding factors?
A3: this compound is a selective PPAR-delta agonist that reduces bile acid synthesis by upregulating FGF21, which in turn represses the CYP7A1 enzyme via the JNK signaling pathway. This mechanism is independent of the FXR pathway. Therefore, concomitant medications that modulate the FXR pathway (like obeticholic acid) would not be a direct mechanistic confounder but could have additive or synergistic effects on bile acid metabolism. Factors influencing FGF21 levels or JNK signaling could theoretically confound this compound's effect.
Q4: We observed a higher rate of bone fractures in our long-term extension study. Is this a known side effect, and could there be confounding factors?
A4: Yes, bone fractures are listed as a potential serious side effect of this compound. Potential confounding factors to investigate include the baseline prevalence of osteoporosis or osteopenia in the study population, particularly in postmenopausal women with PBC, and the use of concomitant medications known to affect bone density (e.g., corticosteroids). It is important to assess and monitor bone health in long-term this compound studies.
Q5: What is the best way to manage the confounding effect of concomitant medications for metabolic syndrome in a NASH trial with this compound?
A5: To manage this, it is recommended that patients are on stable doses of medications for conditions like type 2 diabetes and dyslipidemia for at least 3 months prior to enrollment. Any dose changes during the trial should be documented. Statistical analysis should then adjust for the use of these medications. This approach helps to minimize the confounding influence these drugs may have on metabolic and liver-related endpoints.
Visualizations
Caption: this compound's signaling pathway in hepatocytes.
Caption: Workflow for identifying and addressing confounders.
Caption: Logical relationship between confounders and study outcomes.
References
- 1. Factors Associated With Progression and Outcomes of Early Stage Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second-line therapies in PBC-related cirrhosis: balancing efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confounding factors of non-invasive tests for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Experimental Design for Seladelpar Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for Seladelpar research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPARδ).[1][2] PPARs are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR) and regulate the transcription of specific genes.[1] this compound's activation of PPARδ has been shown to play a role in regulating genes involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism.[3][4]
A key mechanism involves the inhibition of bile acid synthesis. Published studies indicate that PPARδ activation by this compound induces Fibroblast Growth Factor 21 (FGF21). This, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. This inhibitory effect on bile acid synthesis is independent of the farnesoid X receptor (FXR) pathway.
Q2: What are the main applications of this compound in research?
This compound is primarily being investigated for the treatment of primary biliary cholangitis (PBC) and has also been studied in the context of non-alcoholic steatohepatitis (NASH). Its ability to modulate metabolic and inflammatory pathways makes it a subject of interest in liver diseases and related metabolic disorders.
Q3: What are the expected outcomes of this compound treatment in clinical and preclinical models of PBC?
In clinical trials for PBC, this compound treatment has been associated with significant improvements in biochemical markers of cholestasis and liver injury. Key outcomes include:
-
Biochemical Response: A composite endpoint often defined as a reduction in alkaline phosphatase (ALP) to less than 1.67 times the upper limit of normal, a decrease of at least 15% in ALP from baseline, and a normal total bilirubin level.
-
ALP Normalization: A significant percentage of patients achieve normalization of their ALP levels.
-
Pruritus Improvement: this compound has been shown to significantly reduce moderate-to-severe pruritus (itching), a debilitating symptom of PBC.
Preclinical studies in mouse models of liver disease have shown that this compound can improve plasma markers of liver function, reduce liver fibrosis, and decrease steatosis.
Troubleshooting Guides
Cell-Based Assays
Q4: I am not observing the expected activation of PPARδ in my transactivation assay after treating with this compound. What are the possible causes and solutions?
Possible Causes:
-
Cell Line Issues: The cell line used may not have sufficient expression of PPARδ or the necessary co-factors for the reporter assay.
-
Plasmid Transfection Inefficiency: Poor transfection of the PPARδ expression vector, the reporter plasmid (containing a PPAR response element driving a reporter gene like luciferase), or the control plasmid (e.g., Renilla luciferase) can lead to a weak or absent signal.
-
This compound Concentration and Stability: The concentration of this compound may be too low, or the compound may be unstable in the cell culture medium.
-
Assay Reagents and Conditions: Suboptimal assay reagents, incorrect incubation times, or inappropriate cell density can all affect the results.
-
Indirect Activation: The observed effect, or lack thereof, might be due to indirect mechanisms rather than direct binding to PPARδ.
Troubleshooting Steps:
| Problem | Possible Cause | Solution |
| Low or no signal | Inefficient plasmid transfection | Optimize transfection protocol (e.g., DNA-to-transfection reagent ratio, cell density). Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid). |
| Low PPARδ expression in the chosen cell line | Use a cell line known to express PPARδ (e.g., 293T, HepG2). Consider transiently overexpressing PPARδ. | |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal concentration. Ensure proper dissolution of this compound. | |
| This compound degradation | Check the stability of this compound in your specific cell culture medium over the experiment's duration. Prepare fresh solutions for each experiment. | |
| High background signal | Leaky reporter plasmid | Use a reporter plasmid with a minimal promoter to reduce basal expression. |
| Cell stress | Ensure optimal cell culture conditions to minimize stress-induced reporter gene activation. | |
| Inconsistent results | Variable cell density at seeding | Use a consistent cell seeding density for all wells. |
| Pipetting errors | Ensure accurate and consistent pipetting of reagents, especially the test compound. |
Q5: My qPCR results for PPARδ target genes (e.g., ANGPTL4, PDK4) after this compound treatment are inconsistent. How can I troubleshoot this?
Possible Causes:
-
RNA Quality and Quantity: Poor RNA integrity or inaccurate quantification can lead to variable results.
-
Primer Design and Efficiency: Suboptimal primer design can result in inefficient amplification or the amplification of non-target sequences.
-
Reverse Transcription Variability: Inconsistent efficiency of the reverse transcription step can introduce variability.
-
qPCR Reaction Conditions: Incorrect annealing temperature or reagent concentrations can affect amplification efficiency.
-
Reference Gene Instability: The chosen reference (housekeeping) gene's expression may be affected by the experimental conditions.
Troubleshooting Steps:
| Problem | Possible Cause | Solution |
| High Ct values or no amplification | Poor RNA quality | Assess RNA integrity using a bioanalyzer or gel electrophoresis. Use high-quality RNA extraction kits. |
| Inefficient primers | Validate primer efficiency by running a standard curve. Design new primers if necessary. | |
| Variable Ct values between replicates | Pipetting errors | Use a master mix to minimize pipetting variability. Ensure accurate pipetting. |
| Inconsistent reverse transcription | Use a high-quality reverse transcriptase and a consistent amount of RNA for each reaction. | |
| Inconsistent fold-change results | Unstable reference gene | Validate the stability of your reference gene across all experimental conditions. Consider using multiple reference genes. |
| Inappropriate data analysis | Use the ΔΔCt method for relative quantification and ensure proper statistical analysis. |
Q6: I am having issues with my Western blot for PPARδ signaling proteins. What should I check?
Possible Causes:
-
Antibody Specificity: The primary antibody may not be specific for the target protein or may cross-react with other proteins.
-
Protein Extraction and Quantification: Inefficient protein extraction or inaccurate protein quantification can lead to inconsistent loading.
-
Electrophoresis and Transfer: Suboptimal gel electrophoresis or inefficient protein transfer to the membrane can result in weak or no signal.
-
Blocking and Antibody Incubation: Inadequate blocking or incorrect antibody concentrations and incubation times can lead to high background or weak signals.
Troubleshooting Steps:
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient protein extraction | Use appropriate lysis buffers with protease and phosphatase inhibitors. |
| Low antibody concentration | Optimize the primary antibody concentration. | |
| Inefficient transfer | Verify transfer efficiency using a prestained protein ladder or Ponceau S staining. | |
| High background | Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High primary antibody concentration | Decrease the primary antibody concentration. | |
| Non-specific bands | Non-specific antibody | Use a validated antibody with proven specificity for the target protein. Check the antibody datasheet for recommended applications and species reactivity. |
| Protein degradation | Handle samples on ice and use protease inhibitors. | |
| Inconsistent band intensity | Uneven protein loading | Perform accurate protein quantification (e.g., BCA assay) and load equal amounts of protein per lane. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
Animal Studies
Q7: I am observing high variability in the response of my mice to this compound treatment. What could be the reasons?
Possible Causes:
-
Animal Model Heterogeneity: The chosen animal model may have inherent variability in disease progression and response to treatment. For PBC, spontaneous models like NOD.c3c4 mice or induced models can be used, each with its own characteristics.
-
Drug Administration: Inconsistent oral gavage technique can lead to variable dosing. The formulation and stability of this compound in the vehicle can also be a factor.
-
Diet and Environment: Variations in diet, housing conditions, and the gut microbiome can influence the metabolic state of the animals and their response to a PPARδ agonist.
-
Timing of Sample Collection: The diurnal rhythm can affect the expression of genes involved in bile acid synthesis.
Troubleshooting Steps:
| Problem | Possible Cause | Solution |
| High inter-animal variability | Inconsistent gavage technique | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. |
| Animal model variability | Use a sufficient number of animals per group to achieve statistical power. Carefully select the animal model that best recapitulates the human disease. | |
| Environmental factors | Standardize housing conditions, diet, and light-dark cycles. | |
| Inconsistent data | Timing of sample collection | Collect samples at the same time of day for all animals to minimize the effects of circadian rhythms. |
| This compound formulation issues | Ensure this compound is properly dissolved or suspended in the vehicle and is stable for the duration of the study. |
Data Presentation
Table 1: Summary of Key Efficacy Endpoints from a Phase 3 Trial of this compound in Primary Biliary Cholangitis (RESPONSE Trial)
| Endpoint | This compound (10 mg daily) | Placebo | p-value |
| Biochemical Response at 12 Months | 61.7% | 20.0% | <0.001 |
| Alkaline Phosphatase (ALP) Normalization at 12 Months | 25.0% | 0% | <0.001 |
| Change in Pruritus NRS Score from Baseline to 6 Months (Moderate-to-Severe Pruritus) | -3.2 | -1.7 | 0.005 |
| Data from the RESPONSE trial as reported in Hirschfield et al., NEJM, 2024. |
Experimental Protocols
PPARδ Transactivation Assay
This protocol is a general guideline for a luciferase-based reporter assay to measure the activation of PPARδ by this compound.
Materials:
-
Cell line (e.g., 293T, HepG2)
-
PPARδ expression plasmid
-
Reporter plasmid with a PPAR Response Element (PPRE) driving firefly luciferase
-
Control plasmid with a constitutive promoter driving Renilla luciferase
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARδ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control.
Quantitative PCR (qPCR) for PPARδ Target Gene Expression
This protocol outlines the steps for measuring the relative expression of PPARδ target genes, such as ANGPTL4 and PDK4.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (see Table 2)
-
qPCR instrument
Methodology:
-
RNA Extraction: Extract total RNA from cells or tissues treated with this compound or vehicle control using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity (A260/A280 ratio) and integrity.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Table 2: Example Primer Sequences for Human PPARδ Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ANGPTL4 | GATGGCTCAGTGGACTTCAACC | TGCTATGCACCTTCTCCAGACC |
| PDK4 | CCTCATCCGCAAGCTCATC | GCTTGGCATGTACGGTTCAA |
| GAPDH (Reference) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| Primer sequences should be validated for specificity and efficiency before use. |
Western Blot Analysis of PPARδ Signaling Proteins
This protocol describes the detection of PPARδ and downstream signaling proteins.
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARδ, anti-phospho-JNK, anti-JNK, anti-CYP7A1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse cells or tissues in lysis buffer and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control.
Mandatory Visualizations
Caption: this compound's signaling pathway in hepatocytes.
Caption: Experimental workflow for qPCR analysis.
Caption: Logical approach to troubleshooting experiments.
References
Troubleshooting transaminitis in preclinical Seladelpar studies
Technical Support Center: Seladelpar Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering transaminitis in preclinical studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active, selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist.[1][2][3] PPARs are nuclear receptors that regulate gene transcription.[4] this compound's activation of PPAR-δ is believed to regulate pathways involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism.[5] Specifically, it has been shown to reduce bile acid synthesis by downregulating the enzyme CYP7A1, which is key in the conversion of cholesterol to bile acids. This is thought to be mediated through the induction of Fibroblast Growth Factor 21 (FGF21).
Q2: Has transaminitis been observed with this compound in clinical or preclinical studies?
A2: In early clinical trials for Primary Biliary Cholangitis (PBC), transient elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels (above 5 times the upper limit of normal) were observed in a small number of subjects at high doses (50 mg and 200 mg daily). These elevations resolved after discontinuing the drug. However, in more recent, larger Phase 3 clinical trials at a 10 mg daily dose, this compound has been shown to decrease serum aminotransferase and alkaline phosphatase levels in patients with PBC. One preclinical study in a mouse model of ethanol-induced liver disease also demonstrated that this compound protected against liver damage, leading to lower serum ALT levels.
Q3: What are the potential mechanisms for drug-induced liver injury (DILI)?
A3: Drug-induced liver injury is a complex process that can be multifactorial. The pathogenesis can involve direct toxicity of the drug or its metabolites, mitochondrial injury, and immune-mediated responses. Diagnosis of DILI typically involves excluding other causes of liver injury and identifying a characteristic clinical signature related to the drug.
Q4: What are the first steps if I observe transaminitis in my preclinical study with this compound?
A4: The most critical first step in managing potential DILI is to suspend the administration of the suspected offending drug. Following cessation, monitoring of liver biochemistries is essential to see if the values return to baseline. Spontaneous recovery after withdrawal is a key indicator in causality assessment.
Troubleshooting Guide for Transaminitis in Preclinical this compound Studies
This guide provides a systematic approach to investigating unexpected elevations in liver transaminases (ALT, AST) during preclinical experiments with this compound.
Phase 1: Initial Assessment and Confirmation
If you observe an increase in serum transaminases, it is crucial to first confirm the finding and rule out experimental artifacts.
1.1. Verify the Finding:
-
Repeat Measurements: Re-measure ALT and AST levels from the same and, if possible, new samples from the affected animals to confirm the initial observation.
-
Control Group Analysis: Carefully re-examine the liver enzyme levels in the vehicle control group to ensure they are within the normal range for the animal model.
1.2. Rule Out Confounding Factors:
-
Animal Health: Conduct a thorough health assessment of the animals. Check for signs of infection, stress, or other illnesses that could independently cause liver enzyme elevation.
-
Dosing and Formulation: Verify the dose calculations, preparation of the dosing formulation, and the administration route. An accidental overdose or issue with the vehicle could be a cause.
-
Contaminants: Ensure that the this compound compound is pure and that the vehicle and other reagents are free of contaminants.
Phase 2: Mechanistic Investigation
Once the transaminitis is confirmed to be associated with this compound administration, the next step is to investigate the potential underlying mechanisms.
2.1. Histopathological Examination:
-
Liver Tissue Analysis: Collect liver tissue for histopathological analysis. This is critical for determining the nature of the liver injury (e.g., necrosis, apoptosis, cholestasis, steatosis, or inflammation).
-
Special Stains: Consider using special stains to identify specific cellular changes, such as Oil Red O for lipid accumulation or TUNEL staining for apoptosis.
2.2. Biomarker Analysis:
-
Additional Liver Function Tests: Measure other markers of liver function and injury, including alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin, and albumin.
-
Markers of Cholestasis: Given this compound's role in bile acid homeostasis, measuring serum bile acids can provide insights into potential cholestatic injury.
2.3. Gene Expression Analysis:
-
Target Gene Modulation: Analyze the expression of known PPAR-δ target genes in the liver to confirm target engagement.
-
Stress and Inflammation Pathways: Evaluate the expression of genes involved in cellular stress (e.g., ER stress markers) and inflammation (e.g., cytokines, chemokines).
Data Presentation
Table 1: Hypothetical Preclinical Transaminase Elevation Data
| Treatment Group | Dose (mg/kg/day) | n | Mean ALT (U/L) ± SD | Mean AST (U/L) ± SD |
| Vehicle Control | 0 | 10 | 45 ± 10 | 80 ± 15 |
| This compound | 10 | 10 | 55 ± 12 | 95 ± 20 |
| This compound | 50 | 10 | 150 ± 45 | 250 ± 60 |
| This compound | 200 | 10 | 400 ± 120 | 600 ± 150 |
This table presents hypothetical data for illustrative purposes and is not derived from a specific study.
Experimental Protocols
Protocol 1: Serum Transaminase Measurement
-
Sample Collection: Collect blood samples from animals via an appropriate method (e.g., tail vein, retro-orbital sinus) into serum separator tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Analysis: Analyze the resulting serum for ALT and AST activity using a commercially available enzymatic assay kit on an automated clinical chemistry analyzer, following the manufacturer's instructions.
Protocol 2: Liver Histopathology
-
Tissue Collection: Euthanize animals and immediately perfuse the liver with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Fixation and Processing: Excise the liver and fix in 10% neutral buffered formalin for 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion to assess for hepatocellular necrosis, apoptosis, inflammation, steatosis, and cholestasis.
Visualizations
Caption: this compound's mechanism of action as a PPAR-δ agonist.
Caption: Troubleshooting workflow for preclinical transaminitis.
References
- 1. PPAR agonists for the treatment of cholestatic liver diseases: Over a decade of clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. gilead.com [gilead.com]
- 4. The selective PPAR-delta agonist this compound reduces ethanol-induced liver disease by restoring gut barrier function and bile acid homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
Validation & Comparative
A Head-to-Head Comparison: Seladelpar and Fenofibrate in Focus
In the landscape of therapies for chronic liver diseases, particularly Primary Biliary Cholangitis (PBC), Seladelpar and fenofibrate have emerged as significant treatment options. While both drugs aim to improve biochemical markers associated with liver injury, they operate through distinct mechanisms of action. This guide provides a detailed comparison of this compound and fenofibrate, drawing upon available clinical trial data to offer a comprehensive overview for researchers, scientists, and drug development professionals. It is important to note that to date, no direct head-to-head clinical trials comparing this compound and fenofibrate have been published. The following comparison is therefore based on data from separate clinical studies.
Mechanism of Action: A Tale of Two PPAR Agonists
This compound and fenofibrate both belong to the peroxisome proliferator-activated receptor (PPAR) agonist class of drugs, but they target different isoforms of the PPAR receptor, leading to distinct downstream effects.
This compound is a potent and selective agonist of the PPAR-delta (PPARδ) receptor.[1][2] Activation of PPARδ by this compound is involved in the inhibition of bile acid synthesis.[3] This is achieved, in part, by reducing bile acid synthesis through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn downregulates CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[3][4] PPARδ is broadly distributed in various tissues, including the liver's hepatocytes, cholangiocytes, Kupffer cells, and stellate cells, allowing it to control metabolic and inflammatory pathways.
Fenofibrate , on the other hand, is a fibrate that acts as a PPAR-alpha (PPARα) agonist. Activation of PPARα primarily influences lipid metabolism. It increases the catabolism of triglyceride-rich particles by activating lipoprotein lipase and reducing the production of apoprotein C-III, an inhibitor of lipoprotein lipase. This leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. In the context of liver disease, the activation of PPARα is also associated with anti-inflammatory effects.
Caption: Signaling pathways of this compound and fenofibrate.
Efficacy in Primary Biliary Cholangitis (PBC)
The following tables summarize the efficacy of this compound and fenofibrate in treating PBC, based on data from various clinical trials. The primary endpoint in many of these studies is a composite biochemical response, often including a significant reduction in alkaline phosphatase (ALP) and maintenance of normal total bilirubin levels.
Table 1: this compound Efficacy in PBC
| Clinical Trial | Dosage | Primary Endpoint | Result | Citation |
| RESPONSE (Phase 3) | 10 mg daily | Biochemical response at 12 months | 61.7% of patients on this compound achieved the primary endpoint vs. 20.0% on placebo. | |
| ENHANCE (Phase 3) | 10 mg daily | Biochemical response at 3 months | Significantly higher response rate with this compound compared to placebo. | |
| Phase 2 Study | 5 mg and 10 mg daily | Change in ALP from baseline at 8 weeks | Mean ALP reductions of 33% (5 mg) and 41% (10 mg). | |
| Phase 2 Study | 5 mg and 10 mg daily | ALP normalization at 52 weeks | 13% (5 mg) and 33% (10 mg) of patients achieved ALP normalization. |
Table 2: Fenofibrate Efficacy in PBC (in combination with UDCA)
| Clinical Trial | Dosage | Primary Endpoint | Result | Citation |
| Randomized Controlled Trial | 200 mg daily | ALP normalization at 12 months | 54.2% of patients in the fenofibrate group achieved normal ALP levels vs. 4.2% in the control group. | |
| Randomized Clinical Trial | 200 mg daily | Biochemical response at 12 months | 81.4% of patients in the UDCA-fenofibrate group achieved the primary outcome vs. 64.3% in the UDCA-only group. | |
| Retrospective Study | 200 mg daily | Reduction in serum ALP and γ-GT | Significant reductions in both markers after two years of add-on therapy. |
Safety and Tolerability
Table 3: Comparative Safety Profile
| Adverse Event | This compound | Fenofibrate | Citations |
| Common Adverse Events | Headache, abdominal pain, fatigue | Reversible elevation of serum creatinine and transaminases, runny or stuffy nose | |
| Serious Adverse Events | No treatment-related serious adverse events reported in some studies. | Myopathy, rhabdomyolysis, pancreatitis, gallbladder problems (cholelithiasis), blood disorders | |
| Pruritus (Itching) | Significant reduction in moderate-to-severe pruritus. | May improve pruritus, though evidence is less robust than for other PPAR agonists. |
Experimental Protocols
The methodologies for clinical trials of this compound and fenofibrate in PBC share similarities in their design, focusing on patients with an inadequate response to the standard first-line therapy, ursodeoxycholic acid (UDCA).
Representative this compound Clinical Trial Protocol (based on RESPONSE trial):
-
Study Design: A phase 3, multicenter, double-blind, placebo-controlled, randomized trial.
-
Patient Population: Adults with PBC who have had an inadequate response to or are intolerant of UDCA.
-
Intervention: Patients are randomized in a 2:1 ratio to receive either this compound (10 mg once daily) or a placebo for 12 months. The majority of patients continue to receive UDCA as a background therapy.
-
Primary Endpoint: A composite biochemical response at 12 months, defined as an alkaline phosphatase (ALP) level less than 1.67 times the upper limit of normal, a decrease of at least 15% in ALP from baseline, and a normal total bilirubin level.
-
Key Secondary Endpoints: Normalization of ALP level at 12 months and change in the pruritus numerical rating scale from baseline to 6 months in patients with moderate-to-severe pruritus at baseline.
Representative Fenofibrate Clinical Trial Protocol (based on a randomized controlled trial):
-
Study Design: A randomized, controlled, open-label study.
-
Patient Population: PBC patients with an incomplete response to UDCA.
-
Intervention: Patients are randomly assigned to receive either UDCA in combination with fenofibrate (200 mg/day) or to continue with their UDCA monotherapy for at least 12 months.
-
Primary Endpoint: Biochemical response, often defined by the normalization of ALP levels.
-
Follow-up: Patients are followed up regularly to monitor biochemical indexes and adverse events.
Caption: A typical workflow for a clinical trial in PBC.
Conclusion
While both this compound and fenofibrate show promise in improving biochemical markers for PBC in patients with an inadequate response to UDCA, they do so through different PPAR pathways. This compound, a selective PPARδ agonist, has demonstrated robust efficacy in reducing ALP and has the added benefit of significantly improving pruritus. Fenofibrate, a PPARα agonist, also effectively improves biochemical responses, particularly when used as an add-on therapy to UDCA. The choice between these therapies may depend on the specific clinical profile of the patient, including the presence of pruritus and their lipid profile. The development of direct head-to-head comparative trials will be crucial to definitively establish the relative efficacy and safety of these two agents.
References
A Comparative Guide to Therapeutic Targets in Primary Biliary Cholangitis: An In-depth Analysis of Seladelpar and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Seladelpar and other therapeutic agents for Primary Biliary Cholangitis (PBC). The information presented herein is intended for an audience with a background in biomedical sciences and drug development. We will delve into the mechanisms of action, signaling pathways, and comparative efficacy and safety data from pivotal clinical trials to offer a thorough validation of the therapeutic targets of these treatments.
Introduction to Therapeutic Strategies in PBC
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small bile ducts within the liver. This leads to the accumulation of toxic bile acids, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure. For many years, ursodeoxycholic acid (UDCA) has been the cornerstone of PBC treatment. However, a significant portion of patients exhibit an inadequate biochemical response to UDCA, necessitating the development of second-line therapies that target different pathways involved in the pathophysiology of PBC. This guide focuses on this compound, a novel selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, and compares its therapeutic profile with the established first-line therapy, UDCA, and other second-line agents, Obeticholic Acid and Elafibranor.
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed in this guide employ distinct mechanisms to mitigate the pathological processes in PBC. Below is a comparative overview of their primary targets and the signaling cascades they modulate.
This compound (Livdelzi®)
This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARs are nuclear receptors that regulate the transcription of genes involved in various metabolic and inflammatory pathways.[1] PPARδ is expressed in several liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and stellate cells, making it a comprehensive target for a multifaceted disease like PBC.[2]
The activation of PPARδ by this compound is understood to inhibit bile acid synthesis.[3] Published studies indicate that this is achieved through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] This cascade ultimately leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This mechanism is distinct from the farnesoid X receptor (FXR) pathway. Beyond its effects on bile acid metabolism, PPARδ activation also plays a role in reducing inflammation and fibrosis.
Obeticholic Acid (Ocaliva®)
Obeticholic acid (OCA) is a semi-synthetic bile acid analog and a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR is a key regulator of bile acid homeostasis.
Upon activation by OCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to DNA and modulates the expression of target genes. In hepatocytes, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits liver receptor homolog-1 (LRH-1). This leads to the downregulation of CYP7A1, thereby reducing bile acid synthesis. In the intestine, FXR activation stimulates the release of FGF19, which travels to the liver and further suppresses CYP7A1 expression. Additionally, FXR activation upregulates the expression of the bile salt export pump (BSEP), which enhances the excretion of bile acids from hepatocytes.
Elafibranor (Iqirvo®)
Elafibranor is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and delta (PPARδ). This dual activity allows it to address multiple facets of PBC pathology.
The PPARδ agonism of Elafibranor is thought to follow a similar pathway to this compound, involving FGF21-dependent downregulation of CYP7A1 to reduce bile acid synthesis. The activation of PPARα also contributes to the regulation of bile acid homeostasis, lipid metabolism, and inflammation. Elafibranor's dual mechanism is designed to reduce bile acid production and toxicity, decrease liver inflammation, and improve lipid and glucose metabolism.
Ursodeoxycholic Acid (UDCA)
UDCA is a hydrophilic bile acid that has been the first-line treatment for PBC for decades. Its mechanism of action is multifactorial and not fully elucidated. Key proposed mechanisms include:
-
Replacement of toxic bile acids: UDCA replaces more hydrophobic and cytotoxic bile acids in the bile acid pool, thereby reducing their damaging effects on hepatocytes and cholangiocytes.
-
Stimulation of bile flow: UDCA enhances the secretion of bile acids and other biliary constituents.
-
Cytoprotection: It protects liver cells from bile acid-induced apoptosis and oxidative stress.
-
Immunomodulation: UDCA has been shown to reduce the expression of major histocompatibility complex (MHC) class I antigens on hepatocytes.
Comparative Efficacy from Clinical Trials
The efficacy of these therapeutic agents has been evaluated in several key clinical trials. The primary endpoint in many of these studies is a composite biochemical response, typically defined by reductions in alkaline phosphatase (ALP) and total bilirubin levels, which are surrogate markers for disease progression in PBC.
| Drug | Pivotal Trial | Primary Endpoint | Treatment Arm Response | Placebo Arm Response | ALP Normalization | Pruritus Improvement |
| This compound | RESPONSE | Composite Biochemical Response at 12 months | 61.7% | 20% | 25% vs 0% Placebo | Statistically significant improvement vs. Placebo |
| Obeticholic Acid | POISE | Composite Biochemical Response at 12 months | 46-47% | 10% | Not reported as a primary or key secondary endpoint | Associated with increased pruritus |
| Elafibranor | ELATIVE | Composite Biochemical Response at 52 weeks | 51% | 4% | 15% vs 0% Placebo | Patient-reported outcomes suggest possible improvement |
| UDCA | Various | Varies (Biochemical, Histological, Clinical) | Significant biochemical improvement vs. Placebo | - | Not consistently reported as a primary endpoint | No significant improvement |
Comparative Safety and Tolerability
The safety and tolerability profiles of these medications are critical considerations for long-term management of PBC.
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | COVID-19, pruritus (less frequent than placebo) | No treatment-related serious adverse events reported in key trials. |
| Obeticholic Acid | Pruritus (dose-dependent), fatigue, headache, abdominal pain | Increased risk of serious adverse events compared to placebo. |
| Elafibranor | Abdominal pain, diarrhea, nausea, vomiting (mild to moderate) | Similar rates of serious adverse events compared to placebo. |
| UDCA | Generally well-tolerated, potential for weight gain. | No significant increase in serious adverse events. |
Experimental Protocols of Key Clinical Trials
A summary of the methodologies for the pivotal phase 3 trials is provided below.
RESPONSE Trial (this compound)
-
Study Design: A phase 3, double-blind, placebo-controlled, randomized trial.
-
Patient Population: 193 adults with PBC with an inadequate response or intolerance to UDCA.
-
Intervention: Patients were randomized in a 2:1 ratio to receive this compound 10 mg once daily or placebo for 12 months.
-
Primary Endpoint: Composite biochemical response at 12 months, defined as an ALP level <1.67 times the upper limit of normal (ULN), a decrease in ALP of at least 15% from baseline, and a total bilirubin level ≤ ULN.
-
Key Secondary Endpoints: ALP normalization at 12 months and change from baseline in pruritus score.
References
- 1. Long-Term Efficacy and Safety of Open-Label this compound Treatment in Patients With Primary Biliary Cholangitis: Pooled Interim Results for Up to 3 Years From the ASSURE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 3. gilead.com [gilead.com]
- 4. Second-Line Therapies in Primary Biliary Cholangitis: A Comparative Review of Obeticholic Acid, Fibrates, this compound, and Elafibranor [mdpi.com]
- 5. Study of Elafibranor in Patients With Primary Biliary Cholangitis (PBC) (ELATIVE) | Yale School of Medicine [medicine.yale.edu]
A Cross-Species Comparative Analysis of Seladelpar's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Seladelpar, a potent and selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist, has demonstrated significant therapeutic potential in preclinical and clinical settings for chronic liver diseases, primarily Primary Biliary Cholangitis (PBC) and Non-alcoholic Steatohepatitis (NASH). This guide provides a comprehensive cross-species comparison of this compound's effects, supported by experimental data, and contrasts its performance with other PPAR agonists.
Mechanism of Action: A Conserved Pathway
This compound's primary mechanism of action is consistent across species, involving the activation of PPAR-δ, a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways.[1] In both mice and humans, this compound has been shown to modulate genes involved in bile acid synthesis, lipid metabolism, and inflammation.[1][2] A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway to suppress CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][4] This leads to a reduction in the total bile acid pool, a critical therapeutic goal in cholestatic liver diseases like PBC.
Preclinical Efficacy in Murine Models of NASH
This compound has been extensively studied in mouse models of NASH, demonstrating robust effects on steatosis, inflammation, and fibrosis. These studies provide a foundational understanding of its therapeutic potential before moving into human trials.
Key Experimental Protocol: Diet-Induced NASH Mouse Model
A common methodology to induce NASH in mice involves a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 43 weeks). Following disease induction, which is often confirmed by liver biopsy, mice are randomized to receive vehicle control, this compound, or other comparator agents.
Quantitative Data from Murine Studies
| Parameter | Vehicle Control | This compound (10 mg/kg) | Comparator (Obeticholic Acid, 30 mg/kg) | Reference |
| Liver Fibrosis | ||||
| Improvement in Fibrosis Stage (≥1 stage) | 8% | 27% | 25% | |
| Hydroxyproline (µg/g liver) | ~1200 | ~800 | ~1100 | |
| NAFLD Activity Score (NAS) | ||||
| Mean NAS | ~5.5 | ~3.4 | ~4.8 | |
| % Mice with ≥2-point improvement in NAS | 0% | 82% | 8% | |
| Hepatic Steatosis | ||||
| Liver Fat Fraction (%) | ~25% | ~5% | ~15% |
Clinical Efficacy in Human Patients with PBC
This compound has undergone extensive clinical evaluation in patients with PBC who have an inadequate response or intolerance to the first-line therapy, ursodeoxycholic acid (UDCA).
Key Clinical Trial Protocol: Phase 3 RESPONSE Study
The RESPONSE trial was a 12-month, double-blind, placebo-controlled study in patients with PBC. Patients were randomized to receive this compound 10 mg daily or a placebo. The primary endpoint was a composite biochemical response at 12 months.
Quantitative Data from Human Clinical Trials (PBC)
| Parameter | Placebo | This compound (10 mg) | Reference |
| Biochemical Response | |||
| Composite Biochemical Response* | 20.0% | 61.7% | |
| Alkaline Phosphatase (ALP) Normalization | 0% | 25.0% | |
| Change in Pruritus (Itch) | |||
| Mean Change in Pruritus NRS** | -1.7 | -3.2 | |
| Liver Injury Markers | |||
| Mean Change in ALP (U/L) | -4 | -119 | |
| Mean Change in Total Bilirubin (mg/dL) | +0.03 | -0.11 |
*Composite biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP, and total bilirubin ≤ULN. **In patients with moderate-to-severe pruritus at baseline.
Cross-Species Comparison of this compound's Effects
| Feature | Mouse (NASH Models) | Human (PBC Patients) |
| Primary Target Organ | Liver | Liver |
| Mechanism of Action | PPAR-δ activation, FGF21 induction, CYP7A1 suppression | PPAR-δ activation, presumed similar pathway |
| Key Efficacy Endpoints | Reduction in liver fibrosis, inflammation, and steatosis | Improvement in biochemical markers of cholestasis (ALP, bilirubin), reduction in pruritus |
| Dosage | Typically 10 mg/kg daily | 10 mg daily |
| Observed Effects | - Marked reduction in liver fibrosis and collagen synthesis. - Significant improvement in NAFLD Activity Score. - Profound decrease in hepatic fat. | - Significant improvement in composite biochemical response. - Normalization of ALP in a substantial portion of patients. - Clinically meaningful reduction in pruritus. - Favorable effects on markers of liver injury. |
Comparison with Other PPAR Agonists
This compound's selectivity for PPAR-δ distinguishes it from other PPAR agonists, which may target PPAR-α, PPAR-γ, or multiple isoforms.
| Compound | PPAR Selectivity | Key Preclinical/Clinical Findings (Liver Disease) |
| This compound | δ | Mouse: Reduces liver fibrosis, inflammation, and steatosis in NASH models. Human: Improves biochemical markers and pruritus in PBC. |
| GW501516 (Cardarine) | δ | Mouse: Mixed results; some studies show improvement in liver damage and inflammation, while others suggest it may enhance CCl4-induced liver fibrosis. Development was halted due to safety concerns. |
| Elafibranor | α/δ | Human: Reduces biochemical markers of cholestasis in PBC. Has also been studied in NASH. |
| Lanifibranor | Pan (α/γ/δ) | Human: Showed improvement in NASH resolution and fibrosis in a Phase 2b trial. |
| Bezafibrate | Pan (α/γ/δ) | Human: Used off-label for PBC, shown to decrease serum alkaline phosphatase activity. |
Conclusion
The therapeutic effects of this compound are rooted in its selective activation of PPAR-δ, a mechanism that appears conserved between mice and humans. Preclinical studies in murine models of NASH have demonstrated its potent anti-fibrotic, anti-inflammatory, and anti-steatotic effects, providing a strong rationale for its clinical development. In human patients with PBC, this compound has shown significant efficacy in improving biochemical markers of cholestasis and liver injury, as well as alleviating the burdensome symptom of pruritus. Compared to other PPAR agonists, this compound's high selectivity for the delta isoform may offer a distinct therapeutic profile. Further research and long-term clinical data will continue to elucidate the full potential of this compound in the management of chronic liver diseases.
References
- 1. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. GW501516-activated PPARβ/δ promotes liver fibrosis via p38-JNK MAPK-induced hepatic stellate cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2, randomized, open-label, 52-week study of this compound in patients with primary biliary... : Falk Foundation [falkfoundation.org]
Comparing the anti-inflammatory effects of Seladelpar to other compounds
For Immediate Release
Foster City, CA – November 29, 2025 – New comparative analysis highlights the anti-inflammatory effects of Seladelpar, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, in relation to other compounds targeting inflammatory pathways in liver and metabolic diseases. This guide provides a comprehensive overview of the available experimental data for researchers, scientists, and drug development professionals.
This compound, an investigational treatment, has demonstrated significant anti-inflammatory and anti-cholestatic effects in clinical trials for Primary Biliary Cholangitis (PBC).[1][2] Its mechanism of action is centered on the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways.[1][3] This guide compares the anti-inflammatory properties of this compound with other PPAR agonists, including the dual PPARα/δ agonist Elafibranor, the pan-PPAR agonist Bezafibrate, and the PPARα agonist Fenofibrate, as well as the farnesoid X receptor (FXR) agonist Obeticholic Acid.
Comparative Anti-Inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and comparator compounds from various clinical and preclinical studies.
| Compound | Target(s) | Indication | Key Anti-Inflammatory Effects (Quantitative Data) | Source |
| This compound | PPARδ | Primary Biliary Cholangitis (PBC) | - ↓ 52% in serum Interleukin-31 (IL-31) at 10 mg dose in the ENHANCE Phase 3 trial.[4] | Clinical |
| Nonalcoholic Steatohepatitis (NASH) | - ↓ Galectin-3 (inflammatory marker). - ↓ Lobular inflammation score. | Preclinical (Mouse Model) | ||
| Elafibranor | PPARα/δ | Nonalcoholic Steatohepatitis (NASH) | - ↓ Expression and secretion of multiple chemokines and cytokines (CCL2, CCL5, CCL7, CCL8, CXCL5, CXCL8, IL-1α, IL-6, IL-11) via NF-κB inhibition. | Preclinical (in vitro) |
| Primary Biliary Cholangitis (PBC) | - Improved biochemical markers of cholestasis. | Clinical | ||
| Bezafibrate | Pan-PPAR (α, γ, δ) | Hypertriglyceridemia | - ↓ Lymphocyte release of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). | Clinical |
| Adipocytes | - ↓ 33% in TNF-α mRNA expression. | Preclinical (in vitro) | ||
| Fenofibrate | PPARα | Metabolic Syndrome | - ↓ 49.5% in high-sensitivity C-reactive protein (hs-CRP). - ↓ 29.8% in Interleukin-6 (IL-6). - No significant change in TNF-α. | Clinical |
| Primary Biliary Cholangitis (PBC) | - ↓ Serum levels of TNF-α, IL-17A, IL-1β, IL-6, IL-8, and MCP-1. | Clinical | ||
| Obeticholic Acid | FXR | Nonalcoholic Steatohepatitis (NASH) | - ↓ NLRP3 inflammasome activation, leading to reduced IL-1β and IL-18. - ↓ F4/80-positive cells (macrophages). - Improved lobular inflammation. | Preclinical (Mouse Model) & Clinical |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these compounds and a general workflow for assessing their anti-inflammatory effects.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: Experimental workflow for cytokine analysis.
Experimental Protocols
Quantification of Serum Cytokines via ELISA
Objective: To measure the concentration of specific cytokines (e.g., IL-31, TNF-α, IL-6) in patient serum.
Methodology: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method.
-
Plate Coating: 96-well microplates are coated with a capture antibody specific to the target cytokine and incubated overnight.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Patient serum samples and a series of known standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody, also specific to the target cytokine, is added and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Analysis of Inflammatory Gene Expression via quantitative PCR (qPCR)
Objective: To quantify the mRNA levels of genes involved in inflammation in preclinical models.
Methodology:
-
RNA Extraction: Total RNA is isolated from liver tissue or cells from preclinical models using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target inflammatory genes (e.g., Tnf, Il6, Ccl2), and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Amplification and Detection: The reaction is run in a qPCR instrument that amplifies the target DNA and monitors the fluorescence in real-time.
-
Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., Gapdh) and quantified using the comparative Ct (ΔΔCt) method.
Quantification of Liver Macrophages via Immunohistochemistry
Objective: To quantify the number of pro-inflammatory macrophages in liver tissue from preclinical models.
Methodology:
-
Tissue Preparation: Liver tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: The tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask the target epitopes.
-
Immunostaining: The sections are incubated with a primary antibody specific for a macrophage marker (e.g., F4/80 for total macrophages or a marker for pro-inflammatory macrophages).
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the stained cells.
-
Microscopy and Analysis: The stained sections are imaged using a microscope, and the number of positively stained cells is quantified in a defined area of the liver tissue.
This comparative guide provides a valuable resource for understanding the anti-inflammatory landscape of this compound and related compounds, facilitating further research and development in the field of liver and metabolic diseases.
References
Benchmarking Seladelpar's Anti-Fibrotic Activity: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the anti-fibrotic potential of emerging therapies for chronic liver diseases like Primary Biliary Cholangitis (PBC) is critical. This guide provides a comparative analysis of seladelpar's anti-fibrotic activity against key alternatives, supported by available experimental data.
This compound, a potent and selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist, has demonstrated significant improvements in liver biochemistry in patients with PBC.[1][2][3] Its anti-inflammatory and anti-fibrotic effects have been observed in preclinical models, primarily through actions on Kupffer and hepatic stellate cells.[2][4] However, its direct impact on liver fibrosis in clinical settings, and how it compares to other second-line therapies for PBC, warrants a detailed examination.
This guide compares this compound with obeticholic acid (OCA), an FXR agonist, and fibrates (fenofibrate and bezafibrate), which are PPAR-α agonists, as well as the dual PPAR-α/δ agonist elafibranor.
Comparative Efficacy on Liver Fibrosis: Preclinical and Clinical Evidence
Direct head-to-head clinical trials comparing the anti-fibrotic effects of these agents are largely unavailable. Therefore, this comparison relies on data from individual preclinical and clinical studies.
Preclinical Data
In a mouse model of non-alcoholic steatohepatitis (NASH), a disease characterized by significant liver fibrosis, this compound demonstrated potent anti-fibrotic effects. Treatment with this compound resulted in substantial reductions in liver fibrosis, as measured by various markers.
Table 1: Preclinical Anti-Fibrotic Effects of this compound in a NASH Mouse Model
| Fibrosis Marker | Outcome with this compound Treatment |
| Liver Hydroxyproline | Stark reduction |
| New Collagen Synthesis Rate | Stark reduction |
| mRNA Indices of Fibrosis | Stark reduction |
| Fibrosis Staining | Stark reduction |
Data from a 12-week study in a high-fat diet-induced mouse model of NASH.
Preclinical studies of obeticholic acid have also demonstrated its anti-inflammatory and anti-fibrotic effects in various models of liver injury.
Clinical Data: Histological and Non-Invasive Markers of Fibrosis
Clinical evidence for direct anti-fibrotic effects in PBC is more nuanced. While significant improvements in biochemical markers of liver health are consistently reported for all compared agents, direct histological improvement in fibrosis is not always a primary outcome or is observed over longer durations.
Table 2: Comparison of Anti-Fibrotic Effects in Clinical Trials for PBC
| Drug | Clinical Trial | Duration | Key Findings on Fibrosis |
| This compound | RESPONSE (Phase 3) | 12 months | No significantly observed changes in liver stiffness or liver fibrosis. |
| Obeticholic Acid (OCA) | POISE (Phase 3) | 12 months | No significant difference in liver fibrosis between treatment and placebo groups. |
| POISE Sub-study | 3 years | Majority of patients (46% improved, 38% stable) showed improvement or stabilization of fibrosis. | |
| Bezafibrate | BEZURSO (Phase 3) | 24 months | Limited histologic data, but non-invasive measures of liver fibrosis were consistent with biochemical improvement. Long-term observational studies suggest potential for histological improvement. |
| Fenofibrate | Various Studies | Variable | Some evidence of improvement or stabilization of fibrosis in 85.7% of patients in one study. |
| Elafibranor | ELATIVE (Phase 3) | 52 weeks | Stabilization of non-invasive fibrosis markers (liver stiffness measurement and ELF score). |
Signaling Pathways in Liver Fibrosis
The anti-fibrotic mechanisms of this compound and its comparators are rooted in their distinct molecular targets.
This compound's Anti-Fibrotic Signaling Pathway
This compound, as a PPAR-δ agonist, is understood to exert its anti-inflammatory and anti-fibrotic effects through the modulation of gene expression in hepatic cells.
References
Independent Validation of Seladelpar: A Comparative Guide for Researchers
An objective analysis of Seladelpar's performance in the treatment of Primary Biliary Cholangitis (PBC), supported by clinical trial data and compared with alternative therapies.
This guide offers a comprehensive review of the published research on this compound (Livdelzi®), a selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist. It is intended for researchers, scientists, and drug development professionals seeking an independent validation of its therapeutic profile for Primary Biliary Cholangitis (PBC). The following sections provide a detailed comparison with other treatment options, supported by quantitative data from key clinical trials and detailed experimental protocols.
Mechanism of Action
This compound is a potent and selective agonist of the PPAR-δ receptor.[1] PPARs are nuclear receptors that regulate gene transcription. PPAR-δ is expressed in various cell types implicated in the pathophysiology of PBC, including hepatocytes, cholangiocytes, and immune cells.[1] The therapeutic effects of this compound in PBC are understood to be mediated through the activation of PPAR-δ, which in turn influences several critical pathways. This activation leads to the suppression of bile acid synthesis by downregulating the key enzyme CYP7A1, a process mediated by fibroblast growth factor 21 (FGF21).[2] This results in reduced cholestasis and inflammation. Additionally, preclinical and clinical data suggest that this compound possesses anti-inflammatory and anti-fibrotic properties.[3]
Clinical Efficacy: A Quantitative Comparison
The efficacy of this compound in patients with PBC who have had an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA) has been evaluated in several key clinical trials. The primary endpoints in these studies typically include a composite biochemical response, normalization of alkaline phosphatase (ALP) levels, and improvement in pruritus.
| Clinical Trial | Treatment Group | N | Composite Biochemical Response | ALP Normalization | Pruritus Improvement (in patients with moderate-to-severe pruritus) |
| RESPONSE (12 Months) | This compound 10 mg | 128 | 61.7%[4] | 25.0% | Significant reduction in itch intensity (NRS score) compared to placebo |
| Placebo | 65 | 20.0% | 0% | - | |
| ENHANCE (3 Months) | This compound 10 mg | 89 | 78.2% | 27.3% | Significant reduction in itch intensity (NRS score) compared to placebo |
| This compound 5 mg | 89 | 57.1% | 5.4% | Not statistically significant vs. placebo | |
| Placebo | 87 | 12.5% | 0% | - | |
| ASSURE (Long-term, Open-label) | This compound 10 mg | 174 | 70% at 12 months (in a cohort of patients) | 37% at 12 months (in a cohort of patients) | Rapid and durable reduction in pruritus |
Comparative Landscape with Other Second-Line Therapies
While direct head-to-head trials are limited, a network meta-analysis provides indirect comparisons of this compound with other second-line treatments for PBC, such as obeticholic acid (OCA) and fibrates.
| Therapy | Mechanism of Action | Key Efficacy Findings | Key Safety/Tolerability Profile |
| This compound | Selective PPAR-δ Agonist | High biochemical response rates; significant pruritus improvement. | Generally well-tolerated; may be associated with headache. |
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) Agonist | Moderate biochemical efficacy. | Dose-dependent pruritus is a common side effect. |
| Fibrates (e.g., Bezafibrate, Fenofibrate) | PPAR-α Agonist | Substantial reduction in ALP levels; potential for pruritus relief. | Use in PBC is off-label in the United States; long-term benefits not fully established in large-scale trials. |
The network meta-analysis suggested that while another PPAR agonist, elafibranor, might have a slight advantage in biochemical response, this compound was uniquely associated with a decreased risk of new-onset pruritus. In contrast, obeticholic acid was linked to an increased risk of this troublesome symptom.
Experimental Protocols of Key Clinical Trials
RESPONSE (NCT04620733)
-
Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: 193 adults with PBC who had an inadequate response to or intolerance to UDCA. Key inclusion criteria included an ALP level ≥ 1.67 times the upper limit of normal (ULN).
-
Intervention: Patients were randomized in a 2:1 ratio to receive either oral this compound 10 mg once daily or a matching placebo for 12 months.
-
Primary Endpoint: A composite biochemical response at 12 months, defined as an ALP level < 1.67 times the ULN, a decrease in ALP of ≥15% from baseline, and a total bilirubin level within the normal range.
-
Key Secondary Endpoints: Normalization of ALP level at 12 months and the change from baseline in the pruritus numerical rating scale (NRS) score at 6 months in patients with moderate-to-severe pruritus at baseline.
ENHANCE (NCT03602560)
-
Study Design: A Phase 3, international, randomized, placebo-controlled study. The study was terminated early due to a safety signal in a separate trial that was later found to be unrelated to the drug.
-
Participants: Patients with PBC who had an inadequate response or intolerance to UDCA.
-
Intervention: Patients were randomized to receive this compound 10 mg, this compound 5 mg, or placebo once daily.
-
Primary Endpoint (Amended to 3 months): The same composite biochemical response as the RESPONSE trial.
-
Key Secondary Endpoints (Amended to 3 months): Normalization of ALP and change in pruritus NRS at 3 months.
ASSURE (NCT03301506)
-
Study Design: An ongoing, open-label, long-term safety and efficacy study.
-
Participants: Adults with PBC who previously participated in other this compound clinical trials.
-
Intervention: All participants receive open-label this compound 10 mg once daily. Dose adjustments to 5 mg are permitted for tolerability.
-
Primary Objective: To evaluate the long-term safety and tolerability of this compound.
-
Secondary Objectives: To assess long-term efficacy, including biochemical markers and patient-reported outcomes like pruritus.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: this compound's mechanism of action in reducing bile acid synthesis.
Caption: Workflow of the Phase 3 RESPONSE clinical trial.
Caption: Comparative overview of second-line therapies for PBC.
References
- 1. gilead.com [gilead.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Second-Line Therapies in Primary Biliary Cholangitis: A Comparative Review of Obeticholic Acid, Fibrates, this compound, and Elafibranor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accesscardiology.mhmedical.com [accesscardiology.mhmedical.com]
Seladelpar for Primary Biliary Cholangitis: A Meta-analytic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Seladelpar, a selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist for the treatment of Primary Biliary Cholangitis (PBC).[1][2][3][4] We present a comparative analysis of this compound against other second-line therapies, namely Obeticholic Acid (OCA) and fibrates, supported by experimental data from key clinical trials.
Mechanism of Action
This compound is a potent and selective agonist of the PPAR-δ receptor.[5] Activation of PPAR-δ in hepatocytes and cholangiocytes leads to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This is mediated through the induction of Fibroblast Growth Factor 21 (FGF21) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The resulting decrease in bile acid production helps to reduce cholestatic liver injury. Additionally, this compound has demonstrated anti-inflammatory and anti-fibrotic effects.
Efficacy Comparison
The following tables summarize the key efficacy endpoints from major clinical trials of this compound and its comparators.
Alkaline Phosphatase (ALP) Reduction
A significant reduction in ALP is a primary endpoint in PBC clinical trials, as it is a surrogate marker for disease progression.
| Treatment | Trial | Dosage | Mean % Reduction in ALP from Baseline | % of Patients Achieving ALP Normalization |
| This compound | RESPONSE | 10 mg/day | 42.4% | 25.0% |
| ENHANCE | 10 mg/day | ~44% | 27.3% | |
| Placebo | RESPONSE | - | 4.3% | 0% |
| ENHANCE | - | 4% | 0% | |
| Obeticholic Acid | POISE | 5-10 mg/day | ~39% | Not Reported |
| Bezafibrate | BEZURSO | 400 mg/day | ~60% (at 3 months) | 67% |
| Fenofibrate | Retrospective Study | 200 mg/day | ~44% (at 3 months) | Not Reported |
| Randomized Trial | 200 mg/day | Not Reported | 62% |
Bilirubin Reduction
Total bilirubin levels are another important indicator of liver function.
| Treatment | Trial | Dosage | Mean Change in Total Bilirubin from Baseline |
| This compound | RESPONSE | 10 mg/day | -9% |
| Meta-analysis | - | No significant decrease | |
| Placebo | RESPONSE | - | Not Reported |
| Obeticholic Acid | POISE | 5-10 mg/day | Significant decrease vs. placebo |
| Bezafibrate | BEZURSO | 400 mg/day | -14% |
| Fenofibrate | Randomized Trial | 200 mg/day | No significant difference vs. control |
Pruritus Improvement
Pruritus (itching) is a common and debilitating symptom of PBC.
| Treatment | Trial | Dosage | Mean Reduction in Pruritus NRS Score from Baseline * |
| This compound | RESPONSE | 10 mg/day | 3.2 points |
| ENHANCE | 10 mg/day | 3.14 points | |
| Placebo | RESPONSE | - | 1.7 points |
| ENHANCE | - | 1.55 points | |
| Obeticholic Acid | POISE | 5-10 mg/day | Pruritus was a common adverse event |
| Bezafibrate | BEZURSO | 400 mg/day | Improvement consistent with primary outcome |
| Fenofibrate | - | - | Not specifically reported in cited trials |
*In patients with moderate to severe pruritus (NRS ≥ 4 at baseline).
Safety and Tolerability
| Treatment | Trial | Common Adverse Events | Serious Adverse Events (SAEs) |
| This compound | RESPONSE | Generally well-tolerated, comparable to placebo | No treatment-related SAEs |
| ENHANCE | - | No treatment-related SAEs | |
| Placebo | RESPONSE | - | - |
| Obeticholic Acid | POISE | Pruritus (56-68%) | Higher rate than placebo (11-16% vs 4%) |
| Bezafibrate | BEZURSO | Myalgia (20%), increased creatinine (5%) | Similar rate to placebo |
| Fenofibrate | Retrospective Study | Elevated liver enzymes, nephrotoxicity | Discontinuation in some patients due to liver injury |
Experimental Protocols
This compound Clinical Trial Workflow
The clinical trials for this compound, such as RESPONSE and ENHANCE, followed a standard workflow for Phase 3, randomized, double-blind, placebo-controlled studies.
Key Methodologies from the RESPONSE Trial:
-
Study Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 3 study.
-
Participants: Adults with PBC with an inadequate response to or intolerance to ursodeoxycholic acid (UDCA). Key inclusion criteria included an Alkaline Phosphatase (ALP) level ≥ 1.67 times the upper limit of normal (ULN) and a total bilirubin level ≤ 2 times the ULN.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound 10 mg once daily or a placebo.
-
Primary Endpoint: The primary composite endpoint was the proportion of patients who achieved a biochemical response at 12 months, defined as:
-
ALP < 1.67 x ULN
-
A decrease in ALP of ≥ 15% from baseline
-
Total bilirubin ≤ ULN
-
-
Key Secondary Endpoints:
-
Normalization of ALP levels at 12 months.
-
Change in pruritus as measured by the Numerical Rating Scale (NRS) at 6 months in patients with moderate-to-severe pruritus at baseline.
-
-
Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory parameters throughout the study.
Meta-analysis Workflow
The synthesis of data for this guide follows the principles outlined in the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.
Methodology for this Comparison Guide:
-
Identification: A comprehensive search of PubMed, clinical trial registries, and pharmaceutical company press releases was conducted to identify relevant clinical trials and meta-analyses for this compound, Obeticholic Acid, and fibrates in the context of PBC.
-
Screening and Eligibility: Studies were screened for relevance based on their titles and abstracts. Full-text articles of potentially relevant studies were then assessed for eligibility based on pre-defined inclusion criteria (e.g., randomized controlled trials, focus on second-line PBC treatment).
-
Data Extraction: Key quantitative data on efficacy (ALP reduction, bilirubin changes, pruritus improvement) and safety were extracted from the included studies.
-
Data Synthesis: The extracted data was compiled into the comparative tables presented in this guide. A qualitative synthesis of the methodologies and findings was also performed.
Conclusion
This compound has demonstrated significant efficacy in reducing markers of cholestasis and improving pruritus in patients with PBC who have an inadequate response to or are intolerant of UDCA. Its safety profile appears favorable, with no treatment-related serious adverse events reported in the pivotal RESPONSE trial.
In comparison to Obeticholic Acid, this compound shows a notable advantage in pruritus improvement, as OCA is associated with an increased incidence of this side effect. While bezafibrate has also shown strong efficacy in ALP reduction, its long-term safety and impact on clinical outcomes are still being evaluated. Fenofibrate has shown benefits in improving biochemical markers, but concerns about potential liver injury and nephrotoxicity require careful patient monitoring.
The data presented in this guide suggest that this compound is a promising new therapeutic option for patients with PBC, offering a dual benefit of improving liver biochemistry and alleviating the burdensome symptom of pruritus. Further long-term studies will be crucial to fully establish its role in the management of PBC.
References
- 1. Summary of the Long-Term Safety Extension of the POISE Trial - Clinical Review Report: Obeticholic Acid (Ocaliva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ENHANCE: Safety and Efficacy of this compound in Patients With Primary Biliary Cholangitis—A Phase 3, International, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of this compound in primary biliary cholangitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bezafibrate shows promise as second-line option for PBC | MDedge [ma1.mdedge.com]
Unraveling the Transcriptional Tapestry: A Comparative Guide to Gene Expression Profiles Induced by PPAR Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced effects of Peroxisome Proliferator-Activated Receptor (PPAR) agonists is critical. These nuclear receptors, existing in three main isotypes—PPARα, PPARγ, and PPARδ—are pivotal regulators of lipid metabolism, inflammation, and cellular differentiation. Agonists targeting these receptors hold therapeutic promise for a range of metabolic disorders. However, their distinct and overlapping gene regulatory networks necessitate a detailed comparative analysis. This guide provides an objective comparison of the gene expression profiles induced by different PPAR agonists, supported by experimental data and detailed methodologies.
Decoding the Signals: An Overview of PPAR Agonist Action
Peroxisome Proliferator-Activated Receptors function as ligand-activated transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a wide array of physiological processes. The three main isotypes exhibit distinct tissue distribution and physiological roles:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily stimulates the expression of genes involved in fatty acid uptake and oxidation.
-
PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis, lipid storage, and insulin sensitivity.
-
PPARδ (also known as PPARβ): Ubiquitously expressed, it plays a role in fatty acid oxidation, energy homeostasis, and inflammation.
This guide will focus on the comparative gene expression profiles induced by selective agonists for each of these isotypes, providing a clearer understanding of their specific and shared downstream effects.
Comparative Analysis of Gene Expression Profiles
To illustrate the differential effects of PPAR agonists, we have synthesized data from multiple studies investigating their impact on gene expression in relevant cell types, primarily hepatocytes and adipocytes. The following tables summarize the regulation of key target genes involved in lipid metabolism and inflammation.
Table 1: Regulation of Key Lipid Metabolism Genes by Selective PPAR Agonists
| Gene | Function | PPARα Agonist (e.g., GW7647) | PPARγ Agonist (e.g., Rosiglitazone) | PPARδ Agonist (e.g., GW501516) |
| Fatty Acid Uptake & Transport | ||||
| CD36 | Fatty acid translocase | ↑ | ↑↑ | ↑ |
| FABP1 | Fatty acid binding protein 1 (liver) | ↑↑ | ↑ | ↑ |
| FABP4 | Fatty acid binding protein 4 (adipocyte) | ↔ | ↑↑↑ | ↑ |
| Fatty Acid Oxidation | ||||
| CPT1A | Carnitine palmitoyltransferase 1A | ↑↑↑ | ↔ | ↑↑ |
| ACOX1 | Acyl-CoA oxidase 1 | ↑↑↑ | ↔ | ↑ |
| PDK4 | Pyruvate dehydrogenase kinase 4 | ↑↑ | ↓ | ↑↑ |
| Lipogenesis & Lipid Storage | ||||
| SREBF1 (SREBP-1c) | Sterol regulatory element-binding protein 1 | ↓ | ↑↑ | ↔ |
| FASN | Fatty acid synthase | ↓ | ↑↑ | ↔ |
| PLIN2 (ADRP) | Perilipin 2 | ↑ | ↑↑ | ↑ |
| Cholesterol Metabolism | ||||
| ABCA1 | ATP-binding cassette transporter A1 | ↑ | ↑ | ↑↑ |
Data synthesized from multiple sources. Arrows indicate upregulation (↑), downregulation (↓), or no significant change (↔). The number of arrows represents the relative magnitude of the change.
Table 2: Regulation of Key Inflammation-Related Genes by Selective PPAR Agonists
| Gene | Function | PPARα Agonist (e.g., GW7647) | PPARγ Agonist (e.g., Rosiglitazone) | PPARδ Agonist (e.g., GW501516) |
| Pro-inflammatory Cytokines & Chemokines | ||||
| TNF (TNF-α) | Tumor necrosis factor alpha | ↓ | ↓↓ | ↓ |
| IL6 | Interleukin 6 | ↓ | ↓↓ | ↓ |
| CCL2 (MCP-1) | Chemokine (C-C motif) ligand 2 | ↓ | ↓↓ | ↓ |
| Anti-inflammatory & Resolution | ||||
| CD163 | Scavenger receptor | ↑ | ↑↑ | ↑ |
| ARG1 | Arginase 1 | ↑ | ↑↑ | ↑ |
| NFKBIA (IκBα) | NF-κB inhibitor alpha | ↑ | ↑ | ↑ |
Data synthesized from multiple sources. Arrows indicate upregulation (↑), downregulation (↓), or no significant change (↔). The number of arrows represents the relative magnitude of the change.
From these tables, it is evident that while all three PPAR isotypes contribute to the regulation of lipid metabolism and inflammation, they do so with distinct emphases. PPARα activation leads to a strong induction of genes involved in fatty acid oxidation.[1] In contrast, PPARγ agonism potently upregulates genes associated with lipid uptake and storage in adipocytes, while also exhibiting robust anti-inflammatory effects. PPARδ activation also promotes fatty acid oxidation and elicits anti-inflammatory responses, sharing some targets with both PPARα and PPARγ.
Visualizing the Molecular Mechanisms
To further elucidate the processes described, the following diagrams illustrate the core signaling pathway of PPARs and a typical experimental workflow for analyzing gene expression profiles.
Figure 1: Simplified PPAR signaling pathway.
Figure 2: Experimental workflow for gene expression profiling.
Experimental Protocols
The following provides a generalized methodology for a typical experiment comparing the gene expression profiles of different PPAR agonists. Specific details may vary based on the cited literature.
1. Cell Culture and Treatment:
-
Cell Line: Primary human hepatocytes or a relevant cell line (e.g., HepG2, 3T3-L1 preadipocytes).
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Upon reaching desired confluency, cells are treated with a selective PPARα agonist (e.g., GW7647), a PPARγ agonist (e.g., Rosiglitazone), a PPARδ agonist (e.g., GW501516), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Concentrations are chosen based on previously determined optimal activation levels.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Assessment: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/A280 ratio ≈ 2.0) and integrity (RIN > 8) are used for downstream analysis.
3. Microarray Analysis or RNA-Sequencing:
-
Microarray:
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.
-
Scanning: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
-
RNA-Sequencing (RNA-Seq):
-
Library Preparation: A sequencing library is prepared from the total RNA, which involves fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The library is sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
4. Data Analysis:
-
Data Preprocessing: Raw data from the microarray or RNA-seq is preprocessed to remove background noise and normalized to account for technical variations between samples.
-
Differential Gene Expression Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify genes that are significantly upregulated or downregulated in the agonist-treated groups compared to the vehicle control. A fold-change and p-value cutoff are typically applied to define differentially expressed genes.
-
Bioinformatics Analysis: The list of differentially expressed genes is subjected to functional annotation and pathway analysis using bioinformatics tools (e.g., Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG)) to identify the biological processes and signaling pathways affected by each PPAR agonist.
Conclusion
The comparative analysis of gene expression profiles induced by different PPAR agonists reveals both distinct and overlapping regulatory networks. PPARα agonists are potent inducers of fatty acid oxidation pathways, while PPARγ agonists are key regulators of adipogenesis and lipid storage with strong anti-inflammatory properties. PPARδ agonists also promote fatty acid metabolism and exert anti-inflammatory effects. A thorough understanding of these isoform-specific and shared transcriptional responses is paramount for the rational design and development of novel therapeutics targeting the PPAR signaling axis for the treatment of metabolic and inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field.
References
Evaluating the selectivity of Seladelpar for PPAR-delta over other isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of seladelpar's selectivity for the peroxisome proliferator-activated receptor-delta (PPAR-δ) isoform over PPAR-alpha (PPAR-α) and PPAR-gamma (PPAR-γ). Supported by experimental data, this document delves into the methodologies used to determine this selectivity and contextualizes it with other PPAR agonists.
This compound (MBX-8025) is a potent and selective agonist of the PPAR-δ receptor.[1][2][3] This selectivity is a key characteristic that distinguishes it from other PPAR agonists, some of which exhibit activity across multiple isoforms. Understanding the degree of selectivity is crucial for predicting the therapeutic effects and potential side effects of these compounds.
Comparative Selectivity of PPAR Agonists
The selectivity of a PPAR agonist is typically determined by comparing its potency (often measured as the half-maximal effective concentration, or EC50) for each of the three PPAR isoforms (α, δ, and γ) in a transactivation assay. A lower EC50 value indicates a higher potency.
The following table summarizes the EC50 values for this compound and other notable PPAR agonists, demonstrating their relative selectivity profiles.
| Drug | Target PPAR Isoform(s) | PPAR-δ EC50 (nM) | PPAR-α EC50 (nM) | PPAR-γ EC50 (nM) | Selectivity for PPAR-δ over α | Selectivity for PPAR-δ over γ |
| This compound | δ-selective | 20.2[4] | 1640[4] | 3530 | ~81-fold | ~175-fold |
| Lanifibranor | Pan-agonist | 398 | 4660 | 572 | ~0.09-fold | ~0.7-fold |
| Elafibranor | α/δ dual agonist | 3130 | 388 | 2120 | ~8-fold (α selective) | ~1.5-fold (γ selective) |
| Saroglitazar | α/γ dual agonist | >10,000 | 190 | 311 | >50-fold (α selective) | >32-fold (γ selective) |
As the data indicates, this compound exhibits a strong preference for PPAR-δ, with significantly higher EC50 values for the α and γ isoforms. In contrast, pan-agonists like lanifibranor activate all three isoforms with more comparable potencies. Dual agonists such as elafibranor and saroglitazar show selectivity for two of the three isoforms.
Experimental Protocols
The determination of PPAR agonist selectivity relies on robust in vitro assays. The two primary methods employed are transactivation assays and competitive binding assays.
Transactivation Assay
This cell-based assay measures the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene.
Principle: A chimeric receptor is constructed containing the ligand-binding domain (LBD) of a specific PPAR isoform (α, δ, or γ) fused to a DNA-binding domain (DBD) from another protein (e.g., GAL4). This construct is co-transfected into a suitable mammalian cell line along with a reporter plasmid containing a promoter with response elements for the DBD (e.g., UAS for GAL4) upstream of a reporter gene (e.g., luciferase). When a PPAR agonist binds to the LBD, the chimeric receptor undergoes a conformational change, enabling it to bind to the response element on the reporter plasmid and drive the expression of the reporter gene. The amount of reporter protein produced is proportional to the activation of the PPAR isoform.
Detailed Methodology (based on Kamata et al., 2023):
-
Cell Culture and Transfection: COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells are seeded in 96-well plates. The next day, cells are co-transfected with three plasmids:
-
An expression vector for the chimeric receptor (e.g., pBIND-hPPARα-LBD, pBIND-hPPARδ-LBD, or pBIND-hPPARγ-LBD).
-
A reporter plasmid containing the firefly luciferase gene under the control of a GAL4-responsive promoter (e.g., pGL4.35[UAS/minP/luc2P]).
-
A control plasmid expressing Renilla luciferase to normalize for transfection efficiency (e.g., pGL4.74[hRluc/TK]).
-
-
Compound Treatment: After a 24-hour incubation period post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations. The cells are then incubated for another 24 hours.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized data is then plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.
Competitive Binding Assay
This assay directly measures the affinity of a compound for a specific PPAR isoform by assessing its ability to displace a known, labeled ligand.
Principle: A purified PPAR LBD is incubated with a fluorescently or radioactively labeled ligand that has a known high affinity for that isoform. A test compound is then added at increasing concentrations. If the test compound binds to the LBD, it will compete with and displace the labeled ligand. The decrease in the signal from the bound labeled ligand is measured and is proportional to the binding affinity of the test compound.
Generalized Methodology:
-
Reagents:
-
Purified, recombinant human PPAR-α, -δ, or -γ ligand-binding domain (LBD).
-
A high-affinity, labeled (e.g., fluorescent or radiolabeled) PPAR ligand (tracer).
-
Test compound (e.g., this compound).
-
Assay buffer.
-
-
Assay Procedure:
-
The PPAR LBD and the labeled tracer are incubated together in the assay buffer to allow for binding to reach equilibrium.
-
The test compound is added at a range of concentrations to the LBD-tracer mixture.
-
The mixture is incubated to allow for competition to occur.
-
-
Detection: The amount of bound tracer is quantified. For fluorescently labeled tracers, this can be done using techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). For radiolabeled tracers, scintillation counting is used after separating the bound from the unbound tracer.
-
Data Analysis: The data is plotted as the percentage of tracer displacement versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) is then determined. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized PPAR signaling pathway and the experimental workflow for determining PPAR agonist selectivity.
Caption: Generalized PPAR signaling pathway.
Caption: Experimental workflow for determining PPAR agonist selectivity.
References
- 1. This compound (MBX-8025), a selective PPAR-δ agonist, in patients with primary biliary cholangitis with an inadequate response to ursodeoxycholic acid: a double-blind, randomised, placebo-controlled, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the safety and efficacy of this compound for adults with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, this compound, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Efficacy: Seladelpar and Other Therapeutic Agents for Primary Biliary Cholangitis
This guide provides a detailed comparison of the long-term efficacy of Seladelpar against other prominent therapies for Primary Biliary Cholangitis (PBC), including Ursodeoxycholic acid (UDCA), Obeticholic acid (OCA), and fibrates. The content is tailored for researchers, scientists, and drug development professionals, offering an objective assessment based on available clinical trial data.
Primary Biliary Cholangitis is a chronic autoimmune disease characterized by the progressive destruction of small bile ducts within the liver, leading to cholestasis, fibrosis, and potentially cirrhosis.[1][2] While UDCA has been the cornerstone of first-line therapy for decades, a significant portion of patients exhibit an inadequate biochemical response, leaving them at risk of disease progression.[3][4] This has spurred the development of second-line therapies, including the selective PPAR-delta agonist this compound, the FXR agonist Obeticholic acid, and off-label use of PPAR-alpha agonists like bezafibrate.
Comparative Efficacy: Biochemical and Symptomatic Response
The long-term efficacy of these agents is primarily evaluated through biochemical markers, which are established surrogates for clinical outcomes, and the improvement of debilitating symptoms like pruritus.
Table 1: Long-Term Biochemical Response in PBC Patients
| Therapy (Trial) | Patient Population | Duration | Primary Composite Endpoint | Alkaline Phosphatase (ALP) Normalization |
| This compound 10 mg (ASSURE) | Inadequate UDCA responders or intolerant | 12 months | 73% | 38% |
| 24 months | 73% | 38% | ||
| 30 months | 81% | 41%[5] | ||
| Obeticholic Acid ≤10 mg (POISE LTSE) | Inadequate UDCA responders or intolerant | 12 months | 53% | Not Reported |
| 21 months | 66% | Not Reported | ||
| Bezafibrate 400 mg (BEZURSO) | Inadequate UDCA responders | 24 months | 31% (Complete biochemical normalization*) | 31% |
| Ursodeoxycholic Acid (Long-term observational) | Treatment-naïve | > 5 years | N/A (Varies by response criteria) | N/A (Varies) |
*Note: The BEZURSO trial's primary outcome was the achievement of normal levels for total bilirubin, ALP, aminotransferases, albumin, and prothrombin index.
Table 2: Long-Term Pruritus Improvement in PBC Patients with Moderate-to-Severe Itch (NRS ≥ 4)
| Therapy (Trial) | Duration | Mean Reduction in Pruritus NRS from Baseline |
| This compound 10 mg (RESPONSE/ASSURE) | 6 months | -3.2 to -3.5 points |
| 12 months | Sustained reduction | |
| Obeticholic Acid (POISE) | Not Reported | Pruritus is a known side effect and often worsened. |
| Bezafibrate (BEZURSO) | Not Reported | Not a primary or key secondary endpoint. |
Mechanisms of Action
The therapeutic agents discussed employ distinct signaling pathways to mitigate the pathophysiology of PBC.
This compound: Selective PPAR-δ Agonism
This compound is a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ). PPAR-δ is a nuclear receptor expressed in various liver cells, including hepatocytes and cholangiocytes. Its activation by this compound is thought to inhibit bile acid synthesis by downregulating the key enzyme CYP7A1, an effect mediated through Fibroblast Growth Factor 21 (FGF21). This mechanism is distinct from the FXR-mediated pathway.
Obeticholic Acid and Fibrates: Alternative Pathways
Obeticholic acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a critical regulator of bile acid synthesis. Activation of FXR by OCA suppresses the CYP7A1 enzyme, reducing the production of bile acids. Fibrates, such as bezafibrate, are pan-PPAR agonists, with their primary effect in dyslipidemia mediated through PPAR-alpha. This activation also influences lipoprotein metabolism and can reduce triglyceride levels.
Experimental Protocols: Key Clinical Trials
The data presented is derived from rigorously designed clinical trials. Below are the methodologies for the pivotal studies of each second-line agent.
This compound: The RESPONSE and ASSURE Trials
-
RESPONSE (NCT04620733): This was a 52-week, Phase 3, double-blind, placebo-controlled trial. It enrolled 193 PBC patients with an inadequate response (ALP ≥ 1.67x ULN) or intolerance to UDCA. Patients were randomized 2:1 to receive this compound 10 mg daily or a placebo. The primary endpoint was the composite biochemical response at 12 months (ALP <1.67 x ULN, ≥15% ALP decrease, and normal total bilirubin). Key secondary endpoints included ALP normalization and change in pruritus NRS at 6 months.
-
ASSURE (NCT03301506): This is an ongoing, open-label, long-term safety and efficacy study for patients who participated in prior this compound trials, including RESPONSE. It evaluates the durability of response and long-term safety of this compound 10 mg daily.
Obeticholic Acid: The POISE Trial
-
POISE (NCT01473524): This Phase 3 trial had a 12-month double-blind, placebo-controlled phase followed by a long-term safety extension (LTSE). It enrolled 216 PBC patients with an inadequate response to UDCA. Patients were randomized to receive placebo, OCA 5 mg with titration to 10 mg, or OCA 10 mg. The primary endpoint was the same composite biochemical response used in the RESPONSE trial, measured at 12 months. The LTSE continued to monitor efficacy and safety for up to 6 years.
Bezafibrate: The BEZURSO Trial
-
BEZURSO: This was a 24-month, multicenter, double-blind, placebo-controlled trial. It randomized 100 PBC patients with an inadequate response to UDCA to receive either bezafibrate 400 mg daily or a placebo, in addition to their ongoing UDCA therapy. The primary endpoint was a complete biochemical response, defined as normal levels of total bilirubin, ALP, aminotransferases, albumin, and a normal prothrombin index at 24 months.
References
- 1. Treatment of ursodeoxycholic acid with glucocorticoids and immunosuppressants may improve the long-term survival rate in primary biliary cholangitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fg.bmj.com [fg.bmj.com]
- 4. Bezafibrate shows promise as second-line option for PBC | MDedge [mdedge.com]
- 5. gilead.com [gilead.com]
Safety Operating Guide
Navigating the Safe Disposal of Seladelpar: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like Seladelpar are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory and chemical safety.
Core Principles of this compound Disposal
While specific institutional and local regulations must always be followed, the disposal of this compound should be approached with the understanding that it is a bioactive molecule. The primary goal is to prevent its release into the environment and to mitigate any potential for accidental exposure.
Handling and Storage Before Disposal
Proper handling and storage are the first steps in a safe disposal plan.
-
Storage Conditions: this compound, under the brand name LIVDELZI®, should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F)[1][2]. For the sodium salt form used in research, it is recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources[3].
-
Personal Protective Equipment (PPE): When handling this compound, especially in its pure form, appropriate PPE should be worn. This includes safety glasses, gloves, and a lab coat. In situations where dust or aerosols may be generated, respiratory protection should be considered[3].
Procedural Guidance for Disposal
The following steps provide a general framework for the proper disposal of unused or waste this compound.
Step 1: Regulatory Compliance Check
Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding pharmaceutical waste. This compound is not currently classified as a hazardous substance or mixture[4]. However, regulations for pharmaceutical disposal can vary.
Step 2: Deactivation (if applicable and feasible)
Currently, there are no standard, published protocols for the chemical deactivation of this compound in a laboratory setting. Therefore, this step should be skipped unless a validated procedure is provided by the manufacturer or developed in-house and approved by EHS.
Step 3: Preparation for Disposal
For disposal of non-hazardous pharmaceutical waste, the following procedure, adapted from FDA guidelines, is recommended:
-
Do Not Dispose Down the Drain: Avoid flushing this compound down the toilet or sink, as this can introduce the compound into the water system.
-
Render Unpalatable: Mix the this compound (crushing tablets or capsules is not recommended) with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the mixture less attractive to children and pets and prevents diversion.
-
Containment: Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent leakage.
-
Final Disposal: Dispose of the sealed container in the regular laboratory or household trash.
Step 4: Accidental Spills
In the event of a spill, follow these steps:
-
Ensure Safety: Evacuate personnel from the immediate area if necessary. Ensure adequate ventilation.
-
Wear Appropriate PPE: Use full personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid breathing any dust or vapors.
-
Containment: Prevent further leakage or spillage. Keep the material away from drains or water courses.
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material and place it in a designated waste container.
-
For solutions, absorb the liquid with an inert material such as diatomite or universal binders.
-
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials, including the absorbent material and PPE, as chemical waste according to your institution's procedures.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended for guidance in a research laboratory setting and does not replace the need for adherence to institutional and local regulations. Always consult with your institution's Environmental Health and Safety department for specific disposal requirements.
References
Essential Safety and Handling Protocols for Seladelpar
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Seladelpar is paramount. Adherence to established safety protocols minimizes risk and ensures a secure laboratory environment. The following guidelines, based on available safety data sheets, provide essential information for the safe handling, storage, and disposal of this compound.
Although this compound is not classified as a hazardous substance or mixture, standard laboratory precautions should always be observed.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of appropriate PPE is the first line of defense against potential exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of airborne particles. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the inhalation of dust or fumes.[2]
-
Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.
-
Prevent the formation of dust and aerosols.
-
An accessible safety shower and eyewash station should be available in the immediate work area.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperature is 4°C for the solid form. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture.
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the material away from drains and water sources.
-
Absorb: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the solution. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Emergency First Aid Procedures
In case of accidental exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Skin Contact: Immediately wash the affected area thoroughly with large amounts of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Experimental Workflow: this compound Spill Response
The following diagram illustrates the procedural workflow for effectively managing a this compound spill in a laboratory setting.
Caption: Procedural workflow for managing a this compound laboratory spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
